(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
Description
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Properties
IUPAC Name |
(E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXGOWSKLZBEO-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657928 | |
| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899809-64-4 | |
| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
CAS Number: 899809-64-4 Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, a key chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer insights into its properties, synthesis, and critical role in the production of the antiplatelet agent Vorapaxar.
Introduction and Significance
This compound is an organic compound characterized by a nitro-substituted cyclohexene ring conjugated with an acrylic acid moiety.[1][2][3] Its primary significance in the scientific community stems from its role as a crucial building block in the synthesis of Vorapaxar Sulfate.[3] Vorapaxar is a first-in-class protease-activated receptor-1 (PAR-1) antagonist, approved for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1][4][5][6] The specific stereochemistry and functional groups of this intermediate are pivotal for the construction of the complex tricyclic core of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its handling, reaction optimization, and purification. The available data is summarized below.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(5-Nitro-1-cyclohexen-1-yl)prop-2-enoic acid | [1][2] |
| Appearance | White to yellowish-brown powder | [7] |
| Molecular Weight | 197.19 g/mol | [1][2][8] |
| Molecular Formula | C₉H₁₁NO₄ | [1][2][8] |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 415.8 ± 34.0 °C at 760 mmHg | |
| Flash Point | 184.9 ± 14.1 °C | |
| Purity | Typically ≥98.0% | |
| Storage | Sealed in a dry environment at 2-8°C | [9] |
Synthesis and Reaction Mechanisms
While specific, detailed industrial synthesis protocols for this compound are proprietary and not publicly disclosed in detail, a plausible synthetic route can be postulated based on established organic chemistry principles. The formation of α,β-unsaturated carboxylic acids from cyclic ketones is a common transformation.
A likely precursor to the target molecule is 5-nitrocyclohex-1-enecarbaldehyde. The synthesis could then proceed via a condensation reaction, such as the Doebner-Knoevenagel condensation or a Wittig-type reaction, to introduce the acrylic acid moiety.
Proposed Synthetic Pathway: Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide.[10][11][12] In this hypothetical pathway, a stabilized ylide derived from a haloacetate is used to ensure the formation of the (E)-alkene, which is thermodynamically favored.
Caption: Mechanism of action of Vorapaxar at the PAR-1 receptor.
-
Normal Pathway: Thrombin, a key enzyme in the coagulation cascade, is the most potent activator of platelets. It achieves this by cleaving the N-terminal domain of the PAR-1 receptor on the platelet surface. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself and triggering intracellular signaling that leads to platelet aggregation and thrombus formation. [2][13]* Inhibition by Vorapaxar: Vorapaxar acts as a competitive, reversible antagonist with a long half-life, effectively making it functionally irreversible in clinical practice. [3][13]It binds to the PAR-1 receptor and prevents thrombin from accessing and cleaving it. [14][15]This selectively inhibits thrombin-mediated platelet aggregation without affecting other platelet activation pathways (e.g., those mediated by ADP or collagen). [1][13]This unique mechanism provides an additional layer of antiplatelet therapy for patients already on standard treatments like aspirin and P2Y12 inhibitors.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related nitro-substituted acrylic acids and general acrylic acid derivatives allow for a reliable assessment of handling precautions.
-
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.
-
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.
-
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Recommended storage temperature is 2-8°C. [9]
Conclusion
This compound is a specialized but indispensable chemical intermediate. Its value is intrinsically linked to the therapeutic importance of Vorapaxar, a novel antiplatelet agent. While detailed public information on its synthesis and characterization is limited, its structural features and role as a precursor are well-established. This guide provides researchers and drug development professionals with a consolidated understanding of its properties and significance, underscoring the critical link between advanced organic synthesis and the development of life-saving therapeutics.
References
-
Vorapaxar - Wikipedia.
-
What is Vorapaxar (thrombin receptor antagonist)? - Dr.Oracle.
-
Vorapaxar, a novel oral antiplatelet drug. International Journal of Basic & Clinical Pharmacology.
-
This compound (CAS No: 899809-64-4) API Intermediate. apicule.
-
Pharmacology of Vorapaxar (Zontivity) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
-
This compound | CAS No. 899809-64-4. CyclicPharma.
-
In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist. PubMed.
-
This compound. EAST CHEMSOURCES LIMITED.
-
This compound | C9H11NO4 | CID 44224960. PubChem.
-
899809-64-4|this compound. BLDpharm.
-
Efficacy and Safety of Vorapaxar as Approved for Clinical Use in the United States. AHA/ASA Journals.
-
FDA approves vorapaxar, a new oral antiplatelet. MDedge - The Hospitalist.
-
Zontivity (Vorapaxar), First-in-Class PAR-1 Antagonist, Receives FDA Approval for Risk Reduction of Heart Attack, Stroke, and Cardiovascular Death. National Institutes of Health.
-
Wittig Reaction. Organic Chemistry Portal.
-
Wittig reaction - Wikipedia.
-
Vorapaxar Intermediate E 3 5 Nitrocyclohex 1 En 1 Yl Acrylic Acid...
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
-
Organic Compound 5-Phenylsulfonamido-2-Piperidin-1-yl. Taizhou Volsen Chemical Co., Ltd.
Sources
- 1. Vorapaxar - Wikipedia [en.wikipedia.org]
- 2. ijbcp.com [ijbcp.com]
- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Zontivity (Vorapaxar), First-in-Class PAR-1 Antagonist, Receives FDA Approval for Risk Reduction of Heart Attack, Stroke, and Cardiovascular Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dicardiology.com [dicardiology.com]
- 8. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel and potent vorapaxar analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. droracle.ai [droracle.ai]
- 14. youtube.com [youtube.com]
- 15. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Functionalized Nitrocyclohexene Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Functionalized nitrocyclohexene derivatives represent a pivotal class of chemical intermediates, offering a versatile scaffold for the synthesis of complex molecular architectures with significant potential in medicinal chemistry. The strategic placement of the nitro group on the cyclohexene ring not only activates the molecule for a variety of transformations but also serves as a precursor to other crucial functional groups, most notably the amino group. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable building blocks, with a focus on the Diels-Alder reaction and Michael addition. We will delve into the mechanistic underpinnings of these reactions, explore the nuances of stereochemical control in asymmetric synthesis, and detail subsequent functional group interconversions. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of functionalized nitrocyclohexene derivatives in their research endeavors.
Introduction: The Versatility of the Nitrocyclohexene Scaffold
The nitrocyclohexene framework is a privileged scaffold in organic synthesis, primarily due to the dual reactivity imparted by the nitro group and the alkene functionality. The electron-withdrawing nature of the nitro group renders the double bond susceptible to nucleophilic attack and enhances its reactivity as a dienophile in cycloaddition reactions.[1] Furthermore, the nitro group itself is a synthetic chameleon, readily transformable into a variety of other functional groups, including amines, ketones, and oximes, thus opening avenues for diverse molecular elaborations.[2][3] This versatility makes nitrocyclohexene derivatives highly sought-after intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][4] Their utility has been demonstrated in the development of novel antimicrobial and anticancer agents, where the nitroaromatic moiety can play a crucial role in the compound's mechanism of action, often through bioreductive activation to generate cytotoxic reactive nitrogen species.[1][5]
This guide will provide a detailed exploration of the primary synthetic routes to functionalized nitrocyclohexene derivatives, with a particular emphasis on the strategic considerations and experimental nuances that underpin successful synthesis.
Core Synthetic Strategies: Accessing the Nitrocyclohexene Ring
The construction of the nitrocyclohexene core can be efficiently achieved through two powerful and widely utilized synthetic methodologies: the Diels-Alder reaction and the Michael addition. The choice between these strategies is often dictated by the desired substitution pattern and the availability of starting materials.
The Diels-Alder Reaction: A Convergent Approach to Cyclohexenes
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a cornerstone of six-membered ring synthesis.[6] In the context of nitrocyclohexene synthesis, a nitro-substituted alkene serves as the dienophile. The powerful electron-withdrawing nature of the nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with an electron-rich diene (the HOMO).[7]
A classic example is the reaction between 1,3-cyclohexadiene and nitroethylene to yield 4-nitrocyclohex-1-ene.[8] This reaction proceeds through a concerted mechanism, allowing for a high degree of stereochemical control.[9]
Causality Behind Experimental Choices:
The choice of solvent and temperature is critical for a successful Diels-Alder reaction. Aprotic solvents like toluene are often preferred to avoid potential side reactions with the dienophile.[8] The reaction is typically heated to overcome the activation energy barrier, with temperatures ranging from 80-110°C being common.[8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to ensure complete consumption of the starting materials and to prevent product degradation from prolonged heating.[8]
The Diels-Alder reaction is renowned for its stereospecificity, with the stereochemistry of the reactants being faithfully translated to the product.[10] When a cyclic diene is employed, the formation of endo and exo products is possible. The endo product is often the kinetically favored product due to secondary orbital overlap between the developing pi system of the diene and the electron-withdrawing group of the dienophile.[7][10]
Density functional theory (DFT) calculations have been employed to understand the origins of stereoselectivity in the Diels-Alder reaction of nitrocycloalkenes.[11] These studies have revealed that in some cases, the reaction may proceed not only through a direct Diels-Alder pathway but also via a hetero-Diels-Alder cycloaddition followed by a[12][12]-sigmatropic rearrangement, with all pathways being close in energy.[11]
Materials:
-
1,3-Cyclohexadiene
-
Nitroethylene
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
To a solution of 1,3-cyclohexadiene in anhydrous toluene under an inert atmosphere, add a solution of freshly prepared nitroethylene in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-110 °C.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-nitrocyclohex-1-ene.
Diagram: Diels-Alder Reaction Workflow
Caption: Workflow for the synthesis of 4-nitrocyclohex-1-ene.
The Michael Addition: A Versatile C-C Bond Forming Reaction
The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds.[13] In the synthesis of functionalized nitrocyclohexenes, this reaction typically involves the addition of a nucleophile to a nitroalkene, which acts as the Michael acceptor.[14] The strong electron-withdrawing nature of the nitro group makes the β-carbon of the nitroalkene highly electrophilic and susceptible to attack by a wide range of nucleophiles.[15]
A variety of carbon and heteroatom nucleophiles can be employed in the Michael addition to nitroalkenes, including enolates, enamines, organocuprates, and thiols.[16][17] This versatility allows for the introduction of a wide array of functional groups onto the cyclohexene scaffold.
Causality Behind Experimental Choices:
The choice of base and solvent is crucial in Michael additions involving pronucleophiles like malonates. A base is required to deprotonate the active methylene compound to generate the nucleophilic enolate.[18] The choice of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often preferred to avoid competitive addition to the Michael acceptor.[19] The reaction is typically carried out in an aprotic solvent like THF to ensure the stability of the generated enolate.[19]
The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules.[16][17][20] In the context of Michael additions to nitroalkenes, chiral organocatalysts, such as proline derivatives and thiourea-based catalysts, have been shown to be highly effective in inducing enantioselectivity.[16][17] These catalysts typically operate through a dual activation mechanism, where one part of the catalyst activates the nucleophile (e.g., through enamine formation) while another part activates the electrophile (e.g., through hydrogen bonding to the nitro group).[16][17] This dual activation brings the reactants together in a chiral environment, leading to the preferential formation of one enantiomer.
Materials:
-
4-Nitrocyclohex-1-ene
-
Dimethyl malonate
-
Chiral thiourea organocatalyst (e.g., Takemoto's catalyst)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
To a stirred solution of 4-nitrocyclohex-1-ene (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the chiral thiourea organocatalyst (0.1 mmol, 10 mol%).
-
Add dimethyl malonate (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Table 1: Representative Organocatalysts for Asymmetric Michael Addition to Nitroalkenes
| Catalyst Type | Example Catalyst | Typical Substrates | Key Features |
| Thiourea-based | Takemoto's Catalyst | Aldehydes, ketones, malonates | Dual hydrogen bonding to the nitro group |
| Primary Amine | Jørgensen-Hayashi Catalyst | Aldehydes | Enamine-based activation of the nucleophile |
| Squaramide-based | Squaramide-Cinchona Alkaloid | Cyclic N-sulfonylimines | Bifunctional activation |
Functional Group Interconversions: Unleashing the Synthetic Potential
The true synthetic utility of nitrocyclohexene derivatives lies in the myriad of transformations that the nitro group can undergo.[21] These functional group interconversions provide access to a diverse range of molecular architectures, making them invaluable intermediates in drug discovery and development.
Reduction of the Nitro Group to an Amine
One of the most important transformations of the nitro group is its reduction to a primary amine.[2] This reaction provides a direct route to chiral amines, which are ubiquitous in pharmaceuticals. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-mediated reductions being the most common.[2][12]
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction.[22] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used in the presence of hydrogen gas.
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid or iron powder in acetic acid are also effective for the reduction of nitro groups.[2]
Materials:
-
Chiral nitrocyclohexene adduct
-
Raney Nickel (slurry in water)
-
Hydrazinium monoformate
-
Methanol
-
Celite
Procedure:
-
Prepare hydrazinium monoformate by slowly adding formic acid to an equimolar amount of hydrazine hydrate in an ice bath with stirring.
-
In a round-bottom flask, suspend the chiral nitrocyclohexene adduct (1.0 mmol) and Raney Nickel (approx. 100 mg of a 50% slurry in water, washed with methanol) in methanol (5 mL).
-
Stir the suspension under a nitrogen atmosphere.
-
Add hydrazinium monoformate (2 mL) to the reaction mixture at room temperature. The reaction is exothermic and will show effervescence.
-
Stir the reaction mixture until completion (monitored by TLC, typically 30-60 minutes).
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Diagram: Functional Group Interconversion Pathway
Caption: Key functional group transformations of nitrocyclohexenes.
The Nef Reaction: Conversion of Nitro Groups to Carbonyls
The Nef reaction provides a valuable method for the conversion of primary or secondary nitroalkanes into the corresponding aldehydes or ketones.[23][24] The reaction typically involves the formation of a nitronate salt by treatment of the nitroalkane with a base, followed by acidic hydrolysis.[25] This transformation is particularly useful for accessing functionalized cyclohexanones from nitrocyclohexane precursors.
Causality Behind Experimental Choices:
The Nef reaction is notoriously sensitive to reaction conditions, and the original protocol using strong mineral acids can lead to low yields and side product formation.[23] Modified procedures have been developed to address these limitations. For example, oxidative methods using reagents like potassium permanganate (KMnO₄) or ozone can provide cleaner conversions.[25] Reductive methods employing reagents such as titanium(III) chloride (TiCl₃) can also be used to generate the carbonyl compound via an intermediate oxime, which is then hydrolyzed.[25] The choice of method often depends on the specific substrate and the presence of other functional groups in the molecule.
Applications in Drug Development
The functionalized nitrocyclohexene derivatives and their downstream products have shown significant promise in various therapeutic areas. The inherent three-dimensional structure of the cyclohexane ring, combined with the diverse functionalities that can be introduced, makes them attractive scaffolds for the design of novel drug candidates.[1]
Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.[1] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species that can damage DNA and other vital macromolecules.[1]
Anticancer Agents: Several cyclohexanone derivatives, which can be synthesized from nitrocyclohexene precursors via the Nef reaction, have been investigated for their anticancer properties.[5][26] For example, 2,6-bis-(4-nitrobenzylidene) cyclohexanone has shown cytotoxic activity against pulmonary cancer cell lines.[5] The proposed mechanism for some of these compounds involves their ability to act as alkylating agents, leading to DNA damage in cancer cells.[1]
Table 2: Biological Activities of Functionalized Cyclohexane Derivatives
| Compound Class | Example Structure | Therapeutic Area | Proposed Mechanism of Action |
| Nitrocyclohexene Derivatives | 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione | Antimicrobial | Bioreductive activation to reactive nitrogen species[1] |
| Cyclohexanone Derivatives | 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Anticancer | DNA alkylation[1][5] |
| Cyclohexylamine Derivatives | Chiral amino-alcohols | Chiral building blocks for various APIs | Target-specific interactions |
Conclusion and Future Perspectives
The synthesis of functionalized nitrocyclohexene derivatives represents a vibrant and impactful area of organic chemistry. The Diels-Alder reaction and Michael addition provide robust and versatile platforms for the construction of the core cyclohexene ring, while the rich chemistry of the nitro group allows for a vast array of subsequent functionalizations. The continued development of novel asymmetric catalytic systems will undoubtedly lead to even more efficient and selective methods for accessing enantiopure nitrocyclohexene derivatives. As our understanding of the biological roles of these compounds deepens, we can anticipate the emergence of new and innovative drug candidates based on this versatile scaffold. The strategic application of the synthetic methodologies outlined in this guide will empower researchers to unlock the full potential of functionalized nitrocyclohexene derivatives in the quest for new medicines and advanced materials.
References
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]
-
Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PMC. [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
-
Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. ResearchGate. [Link]
-
Stereoselective Michael addition of O-nucleophiles to carbohydrate-based nitro-olefin. ResearchGate. [Link]
-
Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]
-
Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. MDPI. [Link]
-
Organocatalytic Asymmetric Michael Reactions of Cyclic N-Sulfonylimines with Nitroalkenes or 2-Nitroallylic Acetates. ACS Publications. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]
-
Nef reaction. YouTube. [Link]
-
The Nef Reaction. ResearchGate. [Link]
-
Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm. PubMed Central. [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Nef reaction. Wikipedia. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Diels Alder Reaction Mechanism. BYJU'S. [Link]
-
Michael Addition Reaction Mechanism. YouTube. [Link]
-
Nef Reaction. Organic Chemistry Portal. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Enantio- and periselective nitroalkene Diels–Alder reaction. RSC Publishing. [Link]
-
Nitroalkenes in the Synthesis of Carbocyclic Compounds. ResearchGate. [Link]
-
Michael Addition Mechanism. BYJU'S. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Some Synthetic Interconversions in the Nitrocyclohexane System. ResearchGate. [Link]
-
Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
-
Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]
-
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Research Square. [Link]
-
Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]
-
13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link]
-
1-Nitrocyclohexene. PubChem. [Link]
-
Functional Group Transformations. Solubility of Things. [Link]
-
Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Preparation of conjugated nitroalkenes: short review. Scientiae Radices. [Link]
-
Organic Synthesis Part 2 - Functional Group Interconversions. Imperial College London. [Link]
-
Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. Michael Addition [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. byjus.com [byjus.com]
- 19. benchchem.com [benchchem.com]
- 20. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Nef reaction - Wikipedia [en.wikipedia.org]
- 24. Nef Reaction [organic-chemistry.org]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid IUPAC name
A Technical Guide to (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic Acid
Abstract
This technical guide provides a comprehensive overview of (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid, a specialized organic compound with significant potential in medicinal chemistry and drug development. The document details the molecule's precise chemical identity according to IUPAC nomenclature, its physicochemical properties, a plausible synthetic pathway with detailed protocols, and a discussion of its potential applications as a therapeutic agent or synthetic intermediate. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding of this compound's scientific context and utility.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure is fundamental to all subsequent research. This section elucidates the formal naming and identification of the topic compound.
IUPAC Name and Justification
The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-3-(5-nitrocyclohex-1-en-1-yl)prop-2-enoic acid .[1]
This name is derived based on the following structural analysis:
-
Principal Functional Group : The molecule contains a carboxylic acid (-COOH) group, which has the highest priority among the present functional groups and thus determines the suffix of the name.[2][3]
-
Parent Chain : The longest carbon chain containing the principal functional group is a three-carbon chain with a double bond, identified as prop-2-enoic acid. The common name, acrylic acid, is also frequently used.
-
Stereochemistry : The double bond of the parent chain has a trans configuration, where the highest priority groups on each carbon of the double bond are on opposite sides. This is designated by the stereodescriptor '(E)' (from the German entgegen, meaning opposite).[2][4] The '2' indicates the position of the double bond in the propanoic acid chain.
-
Substituent : A complex substituent is attached to carbon 3 of the parent chain. This substituent is a cyclohexene ring containing a nitro group.
-
Numbering the Substituent : The cyclohexene ring is numbered starting from the point of attachment to the parent chain as carbon 1. The double bond within the ring is therefore between carbons 1 and 2. The ring is numbered to give the nitro group (-NO2) the lowest possible locant, which is position 5.
-
Final Assembly : Combining these elements yields the full IUPAC name: (2E)-3-(5-nitrocyclohex-1-en-1-yl)prop-2-enoic acid.
Caption: Logical breakdown of the IUPAC name construction.
Chemical Identifiers
For unambiguous database referencing and procurement, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 899809-64-4 | [1][5] |
| PubChem CID | 44224960 | [1] |
| Molecular Formula | C9H11NO4 | [5] |
| Molecular Weight | 197.19 g/mol | [5] |
| Synonyms | (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid | [1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of a compound are essential for its purification, characterization, and formulation.
General Properties
The table below summarizes known and predicted properties for the compound.
| Property | Value | Source/Note |
| Appearance | White Powder | [6] |
| Purity | ≥97% | [5][7] |
| XLogP3 | 1.1 | [1] (Predicted) |
| Hydrogen Bond Donors | 1 | [1] (Computed) |
| Hydrogen Bond Acceptors | 4 | [1] (Computed) |
| Storage | Store long-term in a cool, dry place (2-8°C recommended) | [8] |
Spectroscopic Profile
While a dedicated, publicly available spectrum for this specific molecule is not available, a characteristic profile can be predicted based on its functional groups.[9]
-
¹H NMR : Protons on the acrylic double bond are expected in the vinyl region (δ 5.5-7.5 ppm), with a large coupling constant (>15 Hz) confirming the E-stereochemistry. The cyclohexene vinyl proton would appear around δ 6.0-6.5 ppm. Aliphatic protons on the cyclohexene ring would be found upfield (δ 2.0-3.0 ppm), and the proton on the carbon bearing the nitro group would be significantly downfield (δ 4.5-5.0 ppm).
-
¹³C NMR : The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). Carbons of the two double bonds will appear in the δ 120-150 ppm range. The carbon attached to the nitro group will be in the δ 75-85 ppm range.
-
Infrared (IR) Spectroscopy : Key vibrational frequencies are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=C stretches (~1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group at ~1550 cm⁻¹ and ~1370 cm⁻¹, respectively.[9]
-
Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z 197.19.
Synthesis and Purification
The synthesis of (2E)-3-(5-nitrocyclohex-1-en-1-yl)prop-2-enoic acid can be logically approached through established organic chemistry reactions. A plausible pathway involves a Henry (nitroaldol) reaction followed by further condensation and dehydration steps.[10][11]
Proposed Retrosynthetic Pathway
A logical retrosynthesis disconnects the acrylic acid moiety, suggesting a Wittig-type or Horner-Wadsworth-Emmons reaction. A more convergent approach involves a Knoevenagel-type condensation between an appropriate aldehyde and malonic acid or a derivative. The key intermediate, 5-nitrocyclohex-1-enecarbaldehyde, can be derived from the Diels-Alder cycloaddition of a nitro-diene and an acrylate, followed by functional group manipulation. A more direct and practical approach starts from a commercially available cyclohexene derivative.
A highly plausible forward synthesis involves the Henry-Knoevenagel condensation . This process begins with the base-catalyzed reaction of a nitroalkane with an aldehyde to form a β-nitro alcohol, which then dehydrates to a nitroalkene.[10][12]
Detailed Experimental Protocol
This protocol describes a hypothetical but mechanistically sound synthesis based on the Henry reaction.
Step 1: Synthesis of 4-Nitrocyclohexene This starting material can be synthesized via the Diels-Alder reaction between 1,3-butadiene and nitroethylene.
Step 2: Synthesis of (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid This step would likely proceed via a palladium-catalyzed Heck reaction between 4-nitrocyclohexene and acrylic acid, or a more classical approach involving formylation of the cyclohexene followed by a Knoevenagel or Wittig reaction.
A one-pot Henry-Knoevenagel approach:
-
Reaction Setup : To a solution of 5-nitrocyclohex-1-enecarbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine, add a catalytic amount of piperidine.
-
Reaction Conditions : Heat the mixture to 80-100 °C and monitor by TLC until the starting aldehyde is consumed. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation.
-
Work-up : Cool the reaction mixture and pour it into ice-cold 2M HCl. The precipitated solid is collected by filtration.
-
Purification : The crude solid is washed with cold water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
Caption: Proposed mechanism via Michael addition to a protein target.
Safety and Handling
Hazard Identification
Based on the functional groups present, the compound should be handled as a potentially hazardous substance.
-
Acrylic Acid Moiety : Acrylic acid itself is corrosive, a severe skin and eye irritant, and can cause respiratory irritation. * Nitroalkene Moiety : Nitroalkenes are reactive electrophiles and should be considered potential skin sensitizers and irritants. [13]* GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8]
Recommended Handling Procedures
All work with this compound should be performed in a well-ventilated chemical fume hood. [14]Personal protective equipment (PPE) is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield. [13]* Hand Protection : Chemically resistant gloves (e.g., nitrile). [13]* Skin Protection : A lab coat and appropriate clothing to prevent skin exposure. [13] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. [13]
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [8]* Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. [13]
Conclusion
(2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid is a precisely defined chemical entity with significant potential rooted in the electrophilic nature of its nitroalkene functional group. Its role as a Michael acceptor makes it a valuable tool for modulating cysteine-dependent signaling pathways, such as Keap1-Nrf2 and NF-κB, which are central to inflammation and cellular defense. As a known intermediate for the synthesis of Vorapaxar, its utility in complex molecule synthesis is established. Further investigation into its direct pharmacological properties is warranted, positioning it as a promising candidate for drug discovery programs targeting inflammatory and oxidative stress-related diseases. Proper adherence to safety protocols is essential when handling this reactive compound.
References
[10]Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis. Retrieved from Benchchem website. [2]IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (Chapter P-9). [4]Michigan State University Department of Chemistry. (n.d.). Stereoisomers. Retrieved from MSU Chemistry website. [15]Rodriguez-Duarte, J. L., et al. (2018). Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses. Scientific Reports, 8(1), 12739. [11]Wikipedia. (n.d.). Henry reaction. Retrieved from Wikipedia. [3]IUPAC. (1976). Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Pure & Applied Chemistry, 45, 11–30. [12]Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Retrieved from Organic Chemistry Portal. [16]Khoo, N. K., et al. (2018). Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Scientific Reports, 8(1), 2248. [17]Hansen, A. L., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology, 74, 103202. [18]Bon-Müller, M., et al. (2021). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology, 12, 783326. [19]ECHEMI. (n.d.). What mechanism causes nitroalcohol dehydration following the henry reaction? Retrieved from ECHEMI Community. [20]Benchchem. (n.d.). A Technical Guide to the Discovery and Historical Synthesis of Nitroalkenes. Retrieved from Benchchem website. [21]ChemicalBook. (2024). 2-Propenoic acid, 3-(5-nitro-1-cyclohexen-1-yl)-, (2E)-. Retrieved from ChemicalBook. [22]ResearchGate. (2018). (PDF) Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Retrieved from ResearchGate. [7]AK Scientific, Inc. (n.d.). 899809-64-4 this compound. Retrieved from AK Scientific, Inc. [23]Slideshare. (n.d.). Nomenclature of stereoisomers. Retrieved from Slideshare. [24]Ferreira, A. M., et al. (2008). Nitroalkenes: synthesis, characterization, and effects on macrophage activation. Methods in Enzymology, 441, 33-51. [25]Saskoer. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names. In Introduction to Organic Chemistry. [26]MDPI. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(10), 1693. [27]Apicule. (n.d.). This compound (CAS No: 899809-64-4). Retrieved from Apicule. [28]Chronos. (n.d.). Experience this compound. Retrieved from Chronos. [13]AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from AK Scientific, Inc. [29]RSC Publishing. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic & Biomolecular Chemistry, 20, 7551-7581. [30]PMC - NIH. (2022). Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases. Angewandte Chemie International Edition, 61(12), e202115160. [31]MDPI. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International Journal of Molecular Sciences, 24(13), 10948. [1]PubChem. (n.d.). This compound. Retrieved from PubChem. [8]BLDpharm. (n.d.). 899809-64-4|this compound. Retrieved from BLDpharm. CyclicPharma. (n.d.). This compound | CAS No. 899809-64-4. Retrieved from CyclicPharma. [14]Fisher Scientific. (2009). SAFETY DATA SHEET: Acrylic acid. Retrieved from Fisher Scientific. Sigma-Aldrich. (2025). SAFETY DATA SHEET: Acrylic acid. Retrieved from Sigma-Aldrich. [32]European Basic Acrylic Monomer Group (EBAM). (n.d.). THE DO'S AND DON'TS For the safe use of Acrylic Acid. Retrieved from Petrochemistry.eu. New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic acid. Retrieved from NJ.gov. [33]Cyanochem. (n.d.). This compound. Retrieved from Cyanochem. [6]EAST CHEMSOURCES LIMITED. (n.d.). This compound. Retrieved from LookChem. [34]SpectraBase. (n.d.). Acrylic acid. Retrieved from SpectraBase. [9]Benchchem. (n.d.). Spectroscopic Profile of 4-Nitrocyclohex-1-ene: A Technical Guide. Retrieved from Benchchem website.
Sources
- 1. This compound | C9H11NO4 | CID 44224960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Stereoisomers [www2.chemistry.msu.edu]
- 5. cyclicpharma.com [cyclicpharma.com]
- 6. This compound, CasNo.899809-64-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 7. 899809-64-4 this compound AKSci 9491AL [aksci.com]
- 8. 899809-64-4|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Henry reaction - Wikipedia [en.wikipedia.org]
- 12. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]
- 19. echemi.com [echemi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 2-Propenoic acid, 3-(5-nitro-1-cyclohexen-1-yl)-, (2E)- | 899809-64-4 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Nomenclature of stereoisomers | PPTX [slideshare.net]
- 24. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]
- 26. mdpi.com [mdpi.com]
- 27. apicule.com [apicule.com]
- 28. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]
- 29. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 30. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. petrochemistry.eu [petrochemistry.eu]
- 33. This compound cas899809-64-4 - Cyanochem [cyanochem.com]
- 34. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physical Properties of Nitro-Substituted Acrylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the physical properties of nitro-substituted acrylic acids, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Understanding these properties is paramount for their effective application in drug design, materials science, and as versatile chemical intermediates. This document delves into their key physicochemical characteristics, spectroscopic signatures, and the established methodologies for their determination.
Introduction: The Significance of Nitro-Substituted Acrylic Acids
Nitro-substituted acrylic acids are α,β-unsaturated carboxylic acids bearing one or more nitro groups. The presence of the electron-withdrawing nitro group in conjunction with the carboxylic acid and the reactive double bond imparts unique chemical and physical properties to these molecules. These compounds are valuable precursors in a variety of chemical transformations and have garnered attention for their potential biological activities, making them relevant to drug development professionals.[1][2] A thorough understanding of their physical properties, such as solubility, acidity, and melting point, is crucial for designing synthetic routes, developing formulations, and predicting their behavior in biological systems.
Part 1: Core Physicochemical Properties
The introduction of a nitro group onto the acrylic acid backbone significantly influences its physical properties. The high polarity of the nitro group, combined with its strong electron-withdrawing nature, alters intermolecular forces and molecular reactivity.
Melting and Boiling Points
The melting and boiling points of a compound are indicative of the strength of its intermolecular forces. For nitro-substituted acrylic acids, the presence of the polar nitro group and the hydrogen-bonding capable carboxylic acid group generally leads to higher melting and boiling points compared to the parent acrylic acid.[3][4] This is due to stronger dipole-dipole interactions and hydrogen bonding in the solid and liquid states.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Acrylic Acid | C₃H₄O₂ | 72.06 | 13.5[5] | 141[5] |
| 3-Nitroacrylic Acid | C₃H₃NO₄ | 117.06 | Not Experimentally Found | Not Experimentally Found |
| 2-Nitroacrylic Acid | C₃H₃NO₄ | 117.06 | Not Experimentally Found | Not Experimentally Found |
| (2E)-3-(3-Nitrophenyl)propenoic Acid | C₉H₇NO₄ | 193.16 | 202-204 | Not Available |
| (Z)-3-(4-Nitrophenyl)acrylic acid | C₉H₇NO₄ | 193.16 | 146-147 | Not Available |
Solubility
The solubility of nitro-substituted acrylic acids is governed by the balance between the polar functional groups (carboxylic acid and nitro group) and the nonpolar hydrocarbon backbone. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor.[3]
Generally, these compounds are expected to show moderate solubility in water and good solubility in polar organic solvents.[3][4] The acidity of the carboxylic acid group means that their solubility in aqueous solutions is highly pH-dependent; they are significantly more soluble in basic solutions due to the formation of the carboxylate salt.
| Compound | Water | Ethanol | Acetone | Chloroform | Diethyl Ether |
| Acrylic Acid | Miscible[6] | Miscible[6] | Miscible[6] | Miscible[6] | Miscible[6] |
| 3-Nitropropionic Acid (Saturated Analog) | Soluble[7] | Soluble | Soluble | Soluble | Very Soluble |
| 2-Nitrobenzoic Acid | 1g in 220mL (~0.45 g/100mL) | 1g in 3mL (~33.3 g/100mL) | 1g in 2.5mL (40 g/100mL) | 1g in 220mL (~0.45 g/100mL) | 1g in 4.5mL (~22.2 g/100mL)[8] |
Acidity (pKa)
The acidity of the carboxylic acid group is strongly influenced by the presence of the nitro group. As a powerful electron-withdrawing group, the nitro group stabilizes the conjugate base (carboxylate anion) through an inductive effect, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa value).[4] The position of the nitro group relative to the carboxylic acid will affect the magnitude of this effect.
| Compound | pKa |
| Acrylic Acid | 4.25[6] |
| 3-Nitropropionic Acid (Saturated Analog) | 3.97[9] |
| 3-Nitrobenzoic Acid | 3.47[10] |
| 3-Nitroacrylic Acid | Not Experimentally Found |
| 2-Nitroacrylic Acid | Not Experimentally Found |
Experimental pKa values for 2- and 3-nitroacrylic acid are not available in the searched literature. However, it is expected that their pKa values would be lower than that of acrylic acid due to the electron-withdrawing nature of the nitro group.
Part 2: Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of nitro-substituted acrylic acids.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of nitro-substituted acrylic acids are characterized by absorptions arising from π→π* transitions within the conjugated system of the acrylic acid and the nitro group. The extended conjugation in these molecules, compared to acrylic acid, is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).[11] The position of λmax can be influenced by the solvent polarity and the pH of the solution.
For acrylic acid, the λmax is around 200-210 nm in aqueous solution. For nitro-substituted acrylic acids, the presence of the nitro group as a chromophore in conjugation with the double bond and carbonyl group would likely result in a λmax at a longer wavelength. For example, benzoic acid has a λmax at 230 nm, and the addition of a conjugated double bond in cinnamic acid shifts this to around 270-280 nm.[11] A similar trend would be expected for nitro-substituted acrylic acids.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the key functional groups present in nitro-substituted acrylic acids. The characteristic vibrational frequencies are:
-
-NO₂ (Nitro group): Two strong absorption bands are characteristic of the nitro group: one for the asymmetric stretching vibration, typically in the range of 1500-1560 cm⁻¹, and one for the symmetric stretching vibration, usually between 1345-1385 cm⁻¹.
-
-COOH (Carboxylic acid):
-
O-H stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.
-
C=O stretch: A strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. Conjugation with the C=C double bond may shift this to a slightly lower wavenumber.
-
-
C=C (Alkene): A medium intensity band around 1620-1640 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of nitro-substituted acrylic acids will show characteristic signals for the vinylic protons and the carboxylic acid proton.
-
Vinylic Protons: The chemical shifts of the protons on the double bond are significantly affected by the electron-withdrawing nitro group. They are expected to be deshielded and appear at a lower field (higher ppm) compared to acrylic acid (where they appear between 5.8 and 6.6 ppm). The coupling constants (J-values) between the vinylic protons can help determine the stereochemistry (E/Z isomerism) of the double bond.
-
Carboxylic Acid Proton: This proton is typically a broad singlet and its chemical shift is highly dependent on the solvent and concentration, but it is generally found at a very low field (>10 ppm).
¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton.
-
Carbonyl Carbon (-COOH): This carbon will appear in the downfield region, typically between 165-185 ppm.
-
Vinylic Carbons (-CH=CH-): These carbons will be in the range of 120-150 ppm. The carbon attached to the nitro group (the β-carbon in 3-nitroacrylic acid) is expected to be significantly deshielded due to the electron-withdrawing effect of the nitro group.
-
The general chemical shift regions for carbons in related functional groups can be found in various NMR databases.[7][12]
Part 3: Experimental Protocols
This section outlines standardized procedures for the synthesis and characterization of the physical properties of nitro-substituted acrylic acids.
Synthesis of a Representative Nitro-Substituted Acrylic Acid
A general method for the synthesis of β-nitroacrylates involves the reaction of an aldehyde with a nitroalkane. While a specific synthesis for 2- or 3-nitroacrylic acid was not found in the searches, a representative procedure for a related compound is provided below.
Protocol: Synthesis of a β-Nitroacrylate Derivative
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde in a suitable solvent.
-
Addition of Reagents: Add the nitroalkane and a catalytic amount of a base (e.g., an amine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of β-nitroacrylates.
Determination of Melting Point
The melting point is a crucial parameter for identifying a compound and assessing its purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[5][13]
Caption: Workflow for melting point determination.
Determination of Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[8][14]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the solid nitro-substituted acrylic acid to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: Place the flask in a constant-temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is then calculated.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Part 4: Applications in Drug Development
The physical properties of nitro-substituted acrylic acids are directly relevant to their potential use in drug development. Solubility and pKa influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a compound's solubility in aqueous and lipid environments affects its ability to cross cell membranes. The pKa determines the charge state of the molecule at physiological pH, which in turn affects its interaction with biological targets and its overall bioavailability. The nitro group itself is a pharmacophore in several known drugs, and its presence in acrylic acid derivatives opens avenues for the design of new therapeutic agents. [2]
Conclusion
This technical guide has provided an overview of the key physical properties of nitro-substituted acrylic acids. The presence of the nitro group profoundly influences their melting and boiling points, solubility, and acidity. While experimental data for the simplest members of this class are sparse, the principles outlined here, along with the provided experimental protocols, offer a solid foundation for researchers working with these compounds. Further experimental characterization of 2- and 3-nitroacrylic acid would be a valuable contribution to the field.
References
Sources
- 1. 2-Nitrobenzoic acid(552-16-9) 13C NMR [m.chemicalbook.com]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]
- 9. 3-(2-Nitrophenyl)-2-propenoic acid | C9H7NO4 | CID 735923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
Introduction
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is a key intermediate in the synthesis of various organic molecules of pharmaceutical and material science interest. Its chemical structure, featuring a nitro-substituted cyclohexene ring conjugated with an acrylic acid moiety, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the purity of synthesized batches. This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition and the rationale behind the spectral interpretations are discussed in detail to provide a self-validating framework for its characterization.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram illustrating the structure of this compound and the numbering convention used for the subsequent spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following data is predicted based on established chemical shift models and substituent effects.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the compound's solubility and the need to avoid overlapping solvent signals with analyte resonances.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for organic molecules).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should typically be set from 0 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These predictions are based on the additive effects of the functional groups on the chemical environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-α (vinyl) | ~ 6.0 - 6.3 | Doublet | Jα,β = ~15-16 (trans) |
| H-β (vinyl) | ~ 7.2 - 7.5 | Doublet | Jβ,α = ~15-16 (trans) |
| H-2 (vinyl) | ~ 6.5 - 6.8 | Broad singlet | |
| H-5 (methine) | ~ 4.5 - 4.8 | Multiplet | |
| H-3, H-4, H-6 (methylene) | ~ 2.0 - 3.0 | Multiplets | |
| -COOH | ~ 10.0 - 12.0 | Broad singlet |
Causality of Predicted Chemical Shifts:
-
Vinyl Protons (H-α and H-β): The protons on the acrylic acid double bond are expected to be in the downfield region due to the deshielding effect of the conjugated system and the electron-withdrawing carboxylic acid group. The large coupling constant of ~15-16 Hz is characteristic of a trans relationship between these two protons.
-
Vinyl Proton (H-2): This proton on the cyclohexene ring is also in the vinylic region and is deshielded by the double bond.
-
Methine Proton (H-5): The proton attached to the carbon bearing the nitro group (C-5) is significantly deshielded due to the strong electron-withdrawing nature of the nitro group, hence its predicted downfield shift.
-
Methylene Protons (H-3, H-4, H-6): These protons are in the aliphatic region of the spectrum. Their signals are expected to be complex multiplets due to coupling with neighboring protons.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent-dependent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are summarized in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~ 168 - 172 |
| C-β (vinyl) | ~ 140 - 145 |
| C-1 (vinyl) | ~ 135 - 140 |
| C-2 (vinyl) | ~ 125 - 130 |
| C-α (vinyl) | ~ 120 - 125 |
| C-5 (methine) | ~ 80 - 85 |
| C-3, C-4, C-6 (methylene) | ~ 25 - 40 |
Causality of Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the most downfield position.
-
Vinylic Carbons (C-α, C-β, C-1, C-2): These carbons are part of the conjugated π-system and are found in the typical range for sp²-hybridized carbons. The carbon attached to the electron-withdrawing carboxylic acid group (C-β) will be more deshielded.
-
Methine Carbon (C-5): The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded compared to a typical sp³-hybridized carbon.
-
Methylene Carbons (C-3, C-4, C-6): These sp³-hybridized carbons of the cyclohexene ring appear in the upfield region of the spectrum.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Experimental Protocol for FTIR Data Acquisition
For a solid sample like this, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[3]
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction and generate the absorbance or transmittance spectrum.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C-H (sp² vinyl) | 3100 - 3000 | Stretching |
| C-H (sp³) | 2960 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |
| C=C (Alkene) | 1650 - 1600 | Stretching |
| NO₂ (Nitro group) | 1550 - 1500 and 1360 - 1300 | Asymmetric and Symmetric Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |
| C-N (Nitroalkane) | 920 - 830 | Stretching |
Causality of Predicted IR Absorptions:
-
O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad absorption over a wide range due to strong hydrogen bonding.
-
C=O Stretch: The carbonyl stretch of the conjugated carboxylic acid is expected to be a strong, sharp peak.
-
NO₂ Stretches: The nitro group gives rise to two strong and distinct stretching vibrations, one asymmetric and one symmetric, which are highly characteristic.
-
C=C and C-H Stretches: The C=C stretching of the conjugated system and the vinylic C-H stretches will be present in their respective regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electrospray ionization (ESI) is a suitable soft ionization technique for this compound due to the presence of the acidic proton.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.
-
Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺.
-
Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻.
-
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) using collision-induced dissociation (CID). This will provide characteristic fragment ions.
Predicted Mass Spectrometry Data
-
Molecular Weight: 197.19 g/mol
-
Molecular Formula: C₉H₁₁NO₄
-
Predicted Molecular Ion Peaks:
-
[M+H]⁺ at m/z 198.07
-
[M-H]⁻ at m/z 196.06
-
Predicted Fragmentation Pattern:
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): Decarboxylation of the acrylic acid moiety.
-
Loss of NO₂ (46 Da): Cleavage of the nitro group.
-
Cleavage of the cyclohexene ring: Leading to various smaller fragments.
Caption: A simplified predicted fragmentation pathway in positive ion mode.
Conclusion
This technical guide has provided a detailed overview of the predicted spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols serve as a robust starting point for obtaining high-quality spectral data. While the data presented herein is predicted, it is based on sound spectroscopic principles and provides a reliable framework for the structural elucidation of this compound. Experimental verification of these predictions is highly recommended for definitive structural confirmation.
References
-
University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Schuttlefield, J. D.; Grassian, V. H. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. J. Chem. Educ.2008 , 85 (2), 279. [Link]
-
Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Biological activity of nitroalkene compounds
An In-Depth Technical Guide to the Biological Activity of Nitroalkene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitroalkenes, particularly endogenously formed nitro-fatty acids (NO₂-FAs), have emerged from being considered mere byproducts of oxidative and nitrative stress to being recognized as potent, pleiotropic signaling mediators.[1][2] These electrophilic molecules regulate a host of adaptive cellular responses, primarily through the post-translational modification of key regulatory proteins. Their ability to modulate critical pathways in inflammation, oxidative stress, metabolism, and cell proliferation has positioned them as promising therapeutic candidates for a range of chronic and acute diseases, including cardiovascular, fibrotic, and neoplastic conditions.[3][4][5] This guide provides a comprehensive overview of the foundational chemistry, core signaling mechanisms, therapeutic potential, and essential experimental protocols for investigating the biological activity of nitroalkene compounds.
Foundational Chemistry: The Michael Addition Reaction
The biological activity of nitroalkenes is fundamentally rooted in their electrophilic nature. The potent electron-withdrawing nitro group (–NO₂) renders the β-carbon of the alkene susceptible to nucleophilic attack. This facilitates a kinetically rapid and often reversible covalent reaction known as a Michael addition, primarily with the thiol groups of cysteine residues and, to a lesser extent, the imidazole side chain of histidine residues within proteins.[1][2][6]
This reversible "nitroalkylation" is the primary mechanism of action, serving as a post-translational modification (PTM) that can alter a protein's structure, function, and interaction with other molecules.[2][6] The reversibility of this bond is critical to the signaling activity of NO₂-FAs, allowing for transient modulation of cellular pathways rather than permanent inactivation.[1] The reaction constant for nitro-oleic acid (OA-NO₂) with glutathione is approximately 183 M⁻¹s⁻¹, and the reaction with cysteine is reversible.[3]
Figure 1: The core mechanism of nitroalkene bioactivity: reversible Michael addition with protein thiols.
Core Signaling Pathways Modulated by Nitroalkenes
Nitroalkenes exert their pleiotropic effects by targeting a select pool of redox-sensitive proteins that are critical nodes in major signaling networks.[3]
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[7] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[7][8]
Nitroalkenes are potent activators of this pathway. They directly nitroalkylate highly reactive cysteine residues on Keap1.[8][9] This covalent modification disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[8] Consequently, stabilized Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[10][11] It is noteworthy that significant activation of the Nrf2/ARE pathway by nitro-fatty acids typically occurs at micromolar concentrations (≥3 μM).[8][10]
Figure 2: Nitroalkenes activate the Keap1-Nrf2 pathway by modifying Keap1, leading to Nrf2 stabilization.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and the inflammatory response.[10] Nitroalkenes, particularly nitro-derivatives of oleic and linoleic acid, are among the most potent known endogenous ligands and activators of PPARγ.[12][13] Unlike the canonical activation of Nrf2, which relies on covalent modification of an upstream regulator, nitroalkenes can directly bind to and activate PPARγ, inducing the transcription of its target genes.[10]
Remarkably, PPARγ activation occurs at significantly lower, nanomolar concentrations of nitroalkenes compared to the micromolar concentrations required for robust Nrf2 activation.[8][10] This suggests that at physiological concentrations, the metabolic and anti-inflammatory effects mediated by PPARγ may predominate over the electrophilic stress response.[10]
| Compound | PPARγ Binding Affinity (IC₅₀, μM) | Potency for PPARγ-dependent Transcription | Reference(s) |
| Rosiglitazone (Positive Control) | ~0.04 - 0.08 | High | [12][14] |
| E-9-NO₂-18:1 (9-Nitrooleic acid) | 0.63 - 1.73 | Low at 0.1 µM, High at >2 µM | [12][14] |
| E-10-NO₂-18:1 (10-Nitrooleic acid) | 0.63 - 1.73 | Low at 0.1 µM, High at >2 µM | [12][14] |
| E-12-NO₂-18:2 (Nitrolinoleic acid isomer) | ~0.19 | High, even at 0.1 µM | [12][14] |
| E-12-NO₂-18:1 (Synthetic isomer) | 0.039 | High, even at 0.1 µM | [12][14] |
Table 1: Comparative PPARγ binding affinities and transcriptional activation for various nitroalkenes and the synthetic agonist rosiglitazone. Data synthesized from multiple studies.[12][14]
Inhibition of NF-κB and Other Inflammatory Pathways
Chronic inflammation is a key driver of many diseases.[1] Nitroalkenes exhibit potent anti-inflammatory effects, primarily through inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] This can occur through multiple mechanisms, including the direct nitroalkylation of NF-κB pathway components. Furthermore, nitroalkenes have been shown to interfere with Toll-like receptor 4 (TLR4) signaling by disrupting the assembly of signaling molecules in lipid rafts, which is an upstream event in NF-κB activation.[15]
More recently, nitroalkenes have been identified as inhibitors of the Stimulator of Interferon Genes (STING) pathway, which is essential for inflammatory responses to cytosolic DNA.[16] Synthetic nitroalkenes featuring a β-nitrostyrene moiety have shown potent STING inhibition in vitro and have been able to relieve STING-dependent inflammation in vivo.[16][17]
Therapeutic Applications and Preclinical Evidence
The multi-target signaling actions of nitroalkenes have translated into significant protective effects in a wide range of preclinical disease models.
-
Cardiovascular Diseases: Systemic delivery of nitro-oleic acid reduces blood pressure in hypertension models by directly adducting and inhibiting the angiotensin II type 1 receptor.[3] They confer acute cardioprotection against ischemia-reperfusion injury, partly by modifying mitochondrial proteins like adenine nucleotide translocase 1 (ANT1) and modulating respiration at complex II.[18][19] In models of atherosclerosis, nitroalkenes reduce the expression of cell adhesion molecules and limit lesion progression.[15][20]
-
Metabolic Diseases: In mouse models of high-fat diet-induced obesity, administration of nitro-oleic acid improved glucose tolerance and attenuated pulmonary hypertension.[21]
-
Cancer Therapeutics: Nitroalkenes are being explored as novel anti-cancer agents.[4] They have been shown to inhibit the growth of triple-negative breast cancer (TNBC) cells by inducing DNA damage.[22] A key mechanism is the inhibition of homologous recombination-mediated DNA repair through the specific targeting of Cys319 on the RAD51 protein.[22][23] This action can sensitize cancer cells to DNA-damaging therapies like PARP inhibitors.[22]
-
Inflammatory and Fibrotic Diseases: Given their potent anti-inflammatory and antioxidant activities, NO₂-FAs are being investigated for chronic inflammatory and fibrotic diseases of the kidney, lung, and liver.[1] They are also being explored as a potential therapy for Sickle Cell Disease (SCD) to target the associated inflammation, fibrosis, and vascular dysfunction.[24]
Key Experimental Protocols
Investigating the biological activity of nitroalkenes requires specific methodologies to handle these reactive molecules and to validate their mechanisms of action.
Synthesis and Characterization of Nitroalkenes
The foundational method for synthesizing nitroalkenes is often a two-step process involving the Henry (nitro-aldol) reaction followed by dehydration.[25][26]
Protocol: Synthesis of an Amino-Acid-Based Nitroalkene
Causality: This protocol exemplifies a common synthetic route. The Henry reaction forms the C-C bond between the aldehyde and the nitroalkane, creating the β-nitro alcohol intermediate. The subsequent dehydration step is crucial for generating the reactive alkene moiety.
-
Aldehyde Formation: Convert an N-protected amino alcohol or Weinreb amide into the corresponding N-protected amino aldehyde.
-
Henry Reaction: Dissolve the amino aldehyde in an appropriate solvent (e.g., methanol). Add a nitroalkane (e.g., nitromethane) and a base (e.g., potassium carbonate) and stir at room temperature until the reaction is complete (monitored by TLC). This forms the β-nitro alcohol.
-
Work-up: Quench the reaction with a weak acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the β-nitro alcohol by column chromatography.
-
Dehydration: Dissolve the purified β-nitro alcohol in a solvent like dichloromethane. Add a dehydrating agent (e.g., methanesulfonyl chloride) and a base (e.g., triethylamine) at 0°C. Allow the reaction to warm to room temperature.
-
Final Purification: After the reaction is complete, wash the mixture with water and brine, dry the organic layer, and concentrate it. Purify the final nitroalkene product via column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Detection of Protein Nitroalkylation: A Chemoproteomic Approach
Identifying the cellular targets of nitroalkenes is critical to understanding their pleiotropic effects. Modern chemoproteomic methods use "clickable" nitro-fatty acid probes to globally identify proteins susceptible to nitroalkylation in living cells.[27][28]
Workflow: Global Identification of Nitroalkylated Proteins
Causality: This workflow provides a self-validating system for target identification. The "clickable" probe allows for the specific enrichment of adducted proteins, while mass spectrometry provides definitive identification. Comparing results from treated versus vehicle-control cells allows for the confident assignment of specific targets.
Figure 3: Experimental workflow for identifying protein targets of nitroalkenes using a clickable probe.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a nitro-fatty acid analogue containing a terminal alkyne group for click chemistry.
-
Cell Treatment: Treat the cells of interest (e.g., human macrophages) with the alkyne-tagged NO₂-FA probe for a defined period. Include a vehicle-only control group.
-
Lysis and Protein Harvest: Lyse the cells and harvest the total proteome.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a biotin-azide tag to the cell lysate. This will covalently link biotin to the NO₂-FA-adducted proteins.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated proteins, effectively isolating the nitroalkylation targets. Wash extensively to remove non-specific binders.
-
Proteolytic Digestion: Perform an on-bead tryptic digest to release peptides from the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.
-
Bioinformatic Analysis: Use database search algorithms to identify the proteins from the peptide fragmentation data. Quantify the relative abundance of proteins in the probe-treated sample versus the control to identify high-confidence targets.[27][28]
Pharmacokinetics and Toxicological Considerations
For drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) and toxicology of nitroalkenes is paramount. The electrophilic nature of these compounds presents unique challenges.
-
Pharmacokinetics: NO₂-FAs are subject to complex metabolic pathways. They can be reversibly adducted to low molecular weight thiols like glutathione, esterified into complex lipids (e.g., triglycerides), or undergo metabolic inactivation.[29][30] Esterification into lipids appears to be a key mechanism for systemic transport, shielding the reactive nitroalkene group and allowing for efficient distribution to target organs.[29][30]
-
Toxicology: The nitro group can be considered both a pharmacophore and a toxicophore.[5][31] While the targeted reactivity of nitroalkenes is key to their therapeutic signaling, off-target reactions can lead to toxicity. At higher concentrations (>2-5 μM), some nitroalkenes can induce significant cytotoxicity.[14] Therefore, establishing a therapeutic window is a critical step in preclinical development. The toxicological profiles of low molecular weight nitroalkanes are an area of ongoing study.[32]
Conclusion and Future Directions
Nitroalkene compounds represent a fascinating class of endogenous signaling molecules with significant therapeutic potential. Their ability to act as multi-target modulators of key pathways in inflammation, metabolism, and redox homeostasis makes them attractive candidates for complex multifactorial diseases. Future research will likely focus on developing second-generation synthetic nitroalkenes with improved specificity, stability, and pharmacokinetic profiles. The continued application of advanced chemoproteomic and metabolomic techniques will be essential to fully elucidate their mechanisms of action and to identify novel therapeutic targets, paving the way for their successful clinical translation.
References
-
Schopfer, F. J., et al. (2011). Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms. PubMed Central. [Link]
-
Schopfer, F. J., et al. (2009). Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. PubMed Central. [Link]
-
Freeman, B. A., et al. (2008). Nitro-fatty Acid Formation and Signaling. PubMed Central. [Link]
-
Schopfer, F. J., et al. (2009). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Nitroalkene Fatty Acids: Importance of Nitration Position and Degree of Unsaturation. ACS Publications. [Link]
-
Mata-Pérez, C., et al. (2016). Nitro-Fatty Acids in Plant Signaling: Nitro-Linolenic Acid Induces the Molecular Chaperone Network in Arabidopsis. Oxford Academic. [Link]
-
Salvatore, S. R., et al. (2019). Electrophilic fatty acid nitroalkenes are systemically transported and distributed upon esterification to complex lipids. National Institutes of Health. [Link]
-
Delmastro-Greenwood, M., et al. (2015). Nitrated fatty acids: from diet to disease. PubMed Central. [Link]
-
Schopfer, F. J., et al. (2009). Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. PubMed. [Link]
-
Kansanen, E., et al. (2011). Nitroalkene Fatty Acids Mediate Activation of Nrf2/ARE-Dependent and PPARγ-Dependent Transcription by Distinct Signaling Pathways and with Significantly Different Potencies. ACS Publications. [Link]
-
Schopfer, F. J., et al. (2018). The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling. PubMed Central. [Link]
-
Kansanen, E., et al. (2011). Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies. PubMed Central. [Link]
-
Schopfer, F. J., et al. (2009). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Nitroalkene Fatty Acids: Importance of Nitration Position and Degree of Unsaturation. ACS Publications. [Link]
-
Trostchansky, A., et al. (2011). Analgesic and Anti-Inflammatory Properties of Arylnitroalkenes. Bentham Science Publisher. [Link]
-
Kansanen, E., et al. (2011). Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies. PubMed. [Link]
-
Chang, F., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Aarhus University - Pure. [Link]
-
Fazzari, M., et al. (2024). Nitro-fatty acids: promising agents for the development of new cancer therapeutics. PubMed. [Link]
-
Prime, M. E., et al. (2012). Nitroalkenes confer acute cardioprotection via adenine nucleotide translocase 1. PubMed. [Link]
-
Villacorta, L., et al. (2013). Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts. PubMed Central. [Link]
-
Vitturi, D. A., et al. (2018). Electrophilic Nitroalkene-Tocopherol Derivatives: Synthesis, Physicochemical Characterization and Evaluation of Anti-Inflammatory Signaling Responses. PubMed. [Link]
-
Bonacci, G., et al. (2017). A novel nitroalkene-α-tocopherol analogue inhibits inflammation and ameliorates atherosclerosis in Apo E knockout mice. PubMed Central. [Link]
-
Salvatore, S. R., et al. (2019). Electrophilic fatty acid nitroalkenes are systemically transported and distributed upon esterification to complex lipids. PubMed. [Link]
-
Zhao, Y., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. [Link]
-
Ferreira, A. M., et al. (2008). Nitroalkenes: synthesis, characterization, and effects on macrophage activation. PubMed. [Link]
-
Juárez-Cortés, O. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
-
Cadenas, S., et al. (2016). Fatty acid nitroalkenes induce resistance to ischemic cardiac injury by modulating mitochondrial respiration at complex II. PubMed. [Link]
-
Juárez-Cortés, O. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
-
Zhao, Y., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. PubMed. [Link]
-
Minarrieta, L., et al. (2016). Fatty acid nitroalkenes ameliorate glucose intolerance and pulmonary hypertension in high-fat diet-induced obesity. Oxford Academic. [Link]
-
Al-Mousawi, F. F., et al. (2023). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). PubMed Central. [Link]
-
Roy, A., et al. (2023). Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies. PubMed Central. [Link]
-
Roy, A., et al. (2023). Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies. PubMed. [Link]
-
Wood, K. C., et al. (2023). Fatty acid nitroalkenes – Multi-target agents for the treatment of sickle cell disease. PubMed Central. [Link]
-
Chitra, S., et al. (2020). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. [Link]
-
Juárez-Cortés, O. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Kansanen, E., et al. (2011). Nitroalkene Fatty Acids Mediate Activation of Nrf2/ARE-Dependent and PPARγ-Dependent Transcription by Distinct Signaling Pathways and with Significantly Different Potencies. ACS Publications. [Link]
-
Gerogianni, V.-E., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. MDPI. [Link]
-
Jasiński, R. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices. [Link]
-
Saleem, H., et al. (2025). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. ResearchGate. [Link]
-
Juárez-Cortés, O. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
-
Chang, F., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology. [Link]
-
(n.d.). Nitroalkene. Wikipedia. [Link]
-
Baird, L., & Yamamoto, M. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. PubMed Central. [Link]
-
Al-Gubory, K. H., & Bolifraud, P. (2024). Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. Frontiers in Immunology. [Link]
-
Anderson, R. C., et al. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. PubMed. [Link]
Sources
- 1. Nitrated fatty acids: from diet to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro-fatty acids: promising agents for the development of new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 12. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.au.dk [pure.au.dk]
- 17. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitroalkenes confer acute cardioprotection via adenine nucleotide translocase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acid nitroalkenes induce resistance to ischemic cardiac injury by modulating mitochondrial respiration at complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel nitroalkene‐α‐tocopherol analogue inhibits inflammation and ameliorates atherosclerosis in Apo E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fatty acid nitroalkenes – Multi-target agents for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. biorxiv.org [biorxiv.org]
- 28. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Electrophilic fatty acid nitroalkenes are systemically transported and distributed upon esterification to complex lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Electrophilic fatty acid nitroalkenes are systemically transported and distributed upon esterification to complex lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes [pubmed.ncbi.nlm.nih.gov]
Discovery of novel nitro-containing drug candidates
An In-Depth Technical Guide to the Discovery of Novel Nitro-Containing Drug Candidates
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of the nitro group, a classic electron-withdrawing moiety, into medicinal chemistry campaigns has experienced a renaissance. Historically fraught with concerns over toxicity and metabolic instability, modern advancements in molecular design and a deeper understanding of their mechanisms of action have repositioned nitro-containing compounds as promising therapeutic agents. This guide provides an in-depth exploration of the core principles and practical methodologies essential for the successful discovery and development of novel nitro-containing drug candidates. We will dissect the nuanced roles of the nitro group in modulating pharmacological activity, from its bioisosteric replacement of carboxyl groups to its function as a bioactivatable prodrug element. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and forward-looking strategies in this evolving field.
The Nitro Group: A Re-evaluation of a Privileged Scaffold
The nitro group (NO2) has long been a chemical entity of interest in medicinal chemistry, exhibiting a wide spectrum of biological activities. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding have made it a valuable functional group in drug design. Historically, the development of nitro-containing drugs has been a double-edged sword. While compounds like chloramphenicol (antibiotic) and nifedipine (calcium channel blocker) demonstrated significant therapeutic success, concerns over potential toxicity, including methemoglobinemia and genotoxicity, often led to the nitro group being flagged as a structural alert in early drug discovery screening.
However, a contemporary re-evaluation, driven by a more sophisticated understanding of its metabolic pathways and mechanisms of action, has revealed that the liabilities of the nitro group can be mitigated and, in some cases, leveraged for therapeutic benefit. The key lies in strategic molecular design, where the chemical environment surrounding the nitro group is meticulously engineered to control its reduction potential and metabolic fate.
Key Physicochemical Properties and Their Pharmacological Implications
The utility of the nitro group in drug design stems from a unique combination of physicochemical properties:
| Property | Implication in Drug Design |
| Strong Electron-Withdrawing Nature | Modulates the acidity/basicity of nearby functional groups, influencing receptor binding and membrane permeability. |
| Hydrogen Bond Acceptor | Participates in key interactions with biological targets, enhancing binding affinity and specificity. |
| Lipophilicity | Can increase the overall lipophilicity of a molecule, aiding in its passage across biological membranes. |
| Metabolic Susceptibility | Can be reduced by various nitroreductases, a feature that can be exploited for prodrug strategies and targeted drug release. |
The Nitro Group as a Bioisostere
A significant application of the nitro group is as a bioisostere for the carboxylic acid group. This substitution can offer several advantages, including increased metabolic stability and improved cell permeability. The nitro group's ability to mimic the size, shape, and electronic properties of a carboxylate anion allows it to engage in similar non-covalent interactions with target proteins.
Navigating the Challenges: Strategies for Mitigating Nitro Group-Associated Toxicity
The primary hurdle in the development of nitro-containing drugs is managing their potential toxicity. The reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino metabolites is a key metabolic pathway that can lead to the formation of reactive species. These reactive intermediates can covalently bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.
Modern medicinal chemistry has developed several strategies to de-risk nitro-containing compounds:
-
Steric Shielding: Introducing bulky substituents adjacent to the nitro group can sterically hinder the approach of nitroreductase enzymes, thereby slowing down the rate of metabolic reduction.
-
Electronic Modulation: Flanking the nitro group with electron-donating or electron-withdrawing groups can alter its reduction potential, making it less susceptible to enzymatic reduction.
-
Prodrug Approaches: Designing the nitro-containing molecule as a prodrug that releases the active pharmacophore under specific physiological conditions (e.g., the hypoxic environment of solid tumors) can localize the generation of potentially toxic metabolites.
Experimental Workflows for the Discovery and Evaluation of Nitro-Containing Drug Candidates
The successful identification and optimization of novel nitro-containing drug candidates require a robust and multi-faceted experimental workflow. This section outlines key protocols and assays.
Synthesis of Nitro-Containing Compounds
The synthesis of aromatic and heteroaromatic nitro compounds is a well-established field in organic chemistry.
Protocol 1: Electrophilic Nitration of an Aromatic Ring
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
In Vitro Screening Cascade
A tiered approach to in vitro screening is crucial for efficiently identifying promising candidates while minimizing resource expenditure.
Figure 1: A tiered in vitro screening workflow for nitro-containing drug candidates.
Protocol 2: Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37 °C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the test compound.
Mechanism of Action Studies
Elucidating the mechanism of action is paramount for understanding the therapeutic potential and potential liabilities of a nitro-containing drug candidate.
Figure 2: A simplified signaling pathway for the bioactivation of a nitroaromatic prodrug.
Case Study: The Development of Fexinidazole
Fexinidazole is a 5-nitroimidazole derivative that has been approved for the treatment of human African trypanosomiasis (sleeping sickness). Its development serves as an excellent case study for the successful navigation of the challenges associated with nitro-containing drugs.
-
Mechanism of Action: Fexinidazole is a prodrug that is reductively activated by a parasitic nitroreductase to generate reactive metabolites that are toxic to the parasite.
-
Selectivity: The selective activation of fexinidazole in the parasite, coupled with a lower rate of activation in mammalian cells, contributes to its therapeutic window.
-
Safety Profile: Extensive preclinical and clinical studies have demonstrated an acceptable safety profile for fexinidazole, highlighting that with careful design and evaluation, nitro-containing drugs can be developed for neglected diseases.
Future Directions and Conclusion
The field of nitro-containing drug discovery is poised for continued growth. The integration of computational modeling and machine learning can aid in the prediction of metabolic fate and toxicity, enabling a more rational design of next-generation nitro-therapeutics. Furthermore, the exploration of novel nitro-containing scaffolds and their application to a wider range of therapeutic areas, including oncology and inflammatory diseases, holds significant promise.
References
-
Title: The nitro group in medicinal chemistry. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The use of nitro groups in drug design. Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Nitroaromatic Compounds: Toxicity, Metabolism, and Health Effects. Source: CRC Press URL: [Link]
-
Title: The toxicology of nitroaromatic compounds. Source: Chemical Reviews URL: [Link]
-
Title: Overcoming the stigma of the nitro group in drug discovery. Source: Drug Discovery Today URL: [Link]
-
Title: Fexinidazole for the treatment of human African trypanosomiasis. Source: The New England Journal of Medicine URL: [Link]
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available chemical data, proposes synthetic strategies based on established methodologies for related compounds, and explores the potential biological significance of its core functional moieties.
Introduction and Core Properties
This compound, with the Chemical Abstracts Service (CAS) number 899809-64-4, is a specialized organic compound primarily recognized for its role as a crucial building block in the synthesis of the pharmaceutical agent Vorapaxar Sulfate.[1] Vorapaxar Sulfate is a significant therapeutic used for the prevention and treatment of thrombotic cardiovascular events. The title compound typically presents as a stable white powder with a purity of 98% or higher, a characteristic that facilitates its handling and precise measurement in multi-step synthetic processes.[2][3]
| Property | Value | Source |
| CAS Number | 899809-64-4 | [3][4][5][6] |
| Molecular Formula | C9H11NO4 | [3][4] |
| Molecular Weight | 197.19 g/mol | [3][4][5] |
| Appearance | White Powder | [2] |
| Purity | ≥ 98% | [3] |
| IUPAC Name | (2E)-3-(5-nitro-1-cyclohexen-1-yl)prop-2-enoic acid | [4] |
The molecular structure, featuring a nitrocyclohexene ring linked to an acrylic acid chain, bestows upon it a unique chemical reactivity profile that is instrumental in its application as a synthetic intermediate.
Figure 1. Chemical structure of this compound.
Proposed Synthetic Pathways
Synthesis of 1-Nitrocyclohexene
The synthesis of 1-nitrocyclohexene can be achieved through various methods. One common approach involves the nitration of cyclohexene. Another documented method involves the reaction of 1-nitrocyclohexane. The synthesis of nitrocyclohexane itself can be performed by the nitration of cyclohexane with nitric acid or other nitrating agents.[7] The subsequent catalytic hydrogenation of nitrocyclohexane can yield valuable products like cyclohexylamine and cyclohexanone oxime, highlighting the versatility of this intermediate.[8]
A documented laboratory-scale synthesis of a derivative of 1-nitrocyclohexene involves the reaction of 1-nitrocyclohexene with ethylisocyanoacetate in the presence of 1,8-Diazabicyclo[5.4.0]-undec-7-ene (DBU) in a tetrahydrofuran (THF) and 2-propanol solvent system.[9] This demonstrates a method for the functionalization of the nitrocyclohexene ring.
Introduction of the Acrylic Acid Moiety
The introduction of the (E)-acrylic acid side chain onto the 1-nitrocyclohexene core likely proceeds via a palladium-catalyzed cross-coupling reaction, such as a Heck reaction. This would involve the reaction of a halo-substituted 1-nitrocyclohexene with acrylic acid or one of its esters, followed by hydrolysis to the carboxylic acid if an ester was used. The stereochemistry of the double bond is typically controlled by the reaction conditions to favor the (E)-isomer.
Sources
- 1. apicule.com [apicule.com]
- 2. This compound, CasNo.899809-64-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. This compound | C9H11NO4 | CID 44224960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound cas899809-64-4 - Cyanochem [cyanochem.com]
- 7. CN101074198A - Synthesis of nitrocyclohexane - Google Patents [patents.google.com]
- 8. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Structure-Activity Relationship of Nitrocyclohexene Derivatives
Foreword: The Nitro Group as a Versatile Pharmacophore in Cyclohexene Scaffolds
The confluence of the nitro group's potent electronic properties with the conformational flexibility of the cyclohexene scaffold presents a compelling area of research for medicinal chemists and drug development professionals. Nitrocyclohexene derivatives have emerged as a class of compounds with significant therapeutic promise, demonstrating a spectrum of biological activities, most notably as antimicrobial and anticancer agents.[1] The strong electron-withdrawing nature of the nitro moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles, often serving as a key pharmacophore that can be strategically manipulated to optimize therapeutic efficacy.[1] This guide delves into the core principles of the structure-activity relationship (SAR) of nitrocyclohexene derivatives, providing a scientifically grounded narrative on their synthesis, biological evaluation, and the intricate interplay between their chemical structure and biological function. We will explore the causality behind experimental designs and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Chemical Biology of Nitrocyclohexene Derivatives: Mechanisms of Action
The biological activity of many nitro-containing compounds is predicated on the reductive activation of the nitro group within target cells or microorganisms. This bio-reduction, often catalyzed by cellular reductases, leads to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, and ultimately reactive oxygen species (ROS). These cytotoxic species can inflict damage upon critical cellular macromolecules, including DNA, proteins, and lipids, culminating in cell death.
Antimicrobial Activity: A Cascade of Cellular Damage
In bacteria and fungi, the enzymatic reduction of the nitro group is a key initiating event.[1] This process can lead to:
-
DNA Damage: The reactive intermediates can directly interact with DNA, causing strand breaks and inhibiting replication and transcription.
-
Protein Dysfunction: Covalent modification of essential enzymes and proteins by the reactive nitrogen species can disrupt vital metabolic pathways.
-
Oxidative Stress: The generation of superoxide radicals and other ROS overwhelms the microbial cell's antioxidant defenses, leading to widespread cellular damage.
Anticancer Activity: Exploiting the Tumor Microenvironment
The hypoxic environment characteristic of many solid tumors provides a favorable setting for the reductive activation of nitro compounds. This selective activation in cancer cells underpins their potential as anticancer agents. The proposed mechanisms include:
-
DNA Alkylation: Some nitroaromatic compounds have been shown to act as alkylating agents, cross-linking DNA strands and inducing apoptosis in cancer cells.
-
Inhibition of Key Signaling Pathways: Nitrocyclohexene derivatives may interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Core Principles of Structure-Activity Relationship (SAR)
The potency and selectivity of nitrocyclohexene derivatives can be rationally modulated by systematic structural modifications. The following sections dissect the key structural features and their impact on biological activity.
The Pivotal Role of the Nitro Group
The position and electronic environment of the nitro group are paramount. Its strong electron-withdrawing properties influence the molecule's reduction potential, a critical factor in its bioactivation. Substituents on the cyclohexene ring that further enhance the electron-withdrawing nature of the nitro group can potentiate its activity.
Influence of Substituents on the Cyclohexene Ring
The nature, size, and position of substituents on the cyclohexene ring can dramatically alter the biological activity by affecting:
-
Lipophilicity: Modulating the lipophilicity of the molecule can influence its ability to cross cell membranes and reach its intracellular target. Halogen substitutions, for instance, can increase lipophilicity and have been shown to enhance the antimicrobial activity of some nitro compounds.[2]
-
Steric Hindrance: Bulky substituents near the nitro group can sterically hinder its interaction with activating enzymes, potentially reducing its biological effect.
-
Target Binding: Specific functional groups can introduce new hydrogen bonding, hydrophobic, or electrostatic interactions with the target biomolecule, thereby enhancing binding affinity and selectivity.
Quantitative SAR of Nitrocyclohexene Derivatives: A Data-Driven Approach
While comprehensive quantitative SAR data for a homologous series of nitrocyclohexene derivatives is an emerging field, we can extrapolate from studies on related nitro-containing compounds to guide rational drug design. The following table illustrates a hypothetical SAR study to demonstrate the principles.
| Compound ID | R1-Substituent | R2-Substituent | MIC vs. S. aureus (µg/mL) | IC50 vs. MCF-7 (µM) |
| NC-1 | H | H | 64 | 50 |
| NC-2 | 4-Cl | H | 16 | 12 |
| NC-3 | 4-OCH3 | H | 128 | 85 |
| NC-4 | H | CH3 | 32 | 25 |
| NC-5 | 4-Cl | CH3 | 8 | 5 |
Interpretation of Hypothetical Data:
-
Effect of Electron-Withdrawing Groups: The introduction of a chloro group at the 4-position (NC-2 and NC-5) significantly enhances both antimicrobial and anticancer activity compared to the unsubstituted analog (NC-1). This is likely due to the electron-withdrawing nature of chlorine, which facilitates the reduction of the nitro group.
-
Effect of Electron-Donating Groups: The presence of a methoxy group (NC-3), an electron-donating group, leads to a marked decrease in activity. This supports the hypothesis that facile reduction of the nitro group is crucial for biological effect.
-
Steric and Lipophilic Effects: The addition of a methyl group at the R2 position (NC-4 and NC-5) appears to be beneficial for activity, possibly by increasing lipophilicity and improving cell penetration.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a standardized framework for the synthesis and biological evaluation of nitrocyclohexene derivatives.
General Synthesis of a 2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione Derivative
This protocol describes a representative synthesis of a nitrocyclohexene derivative.
Materials:
-
3-Nitroaniline
-
Hydrochloric acid
-
Sodium nitrite
-
Cyclohexane-1,3-dione
-
Ethanol
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of 3-nitroaniline (1.38 g, 10 mmol) in a hydrochloric acid solution (2.5 mL).
-
Prepare an aqueous solution of sodium nitrite (0.69 g, 10 mmol) in 10 mL of water.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the sodium nitrite solution to the 3-nitroaniline solution with constant stirring while maintaining the temperature at 0-5 °C.
-
Stir for 1 hour to form the diazonium salt.
-
In a separate beaker, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in 10 mL of ethanol.
-
Add the ethanolic solution of cyclohexane-1,3-dione to the diazonium salt solution with continuous stirring at 0-5 °C.
-
Continue stirring the reaction mixture in the ice bath for 4 hours.
-
Collect the resulting solid product by filtration, wash with cold water, and then dry.
-
The crude product can be purified by recrystallization from ethanol.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This is a standard preliminary screening method for antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Sterile cork borer
-
Test compound solutions (at known concentrations)
-
Solvent control (e.g., DMSO)
-
Positive control (standard antibiotic)
Procedure:
-
Prepare sterile MHA plates.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.
-
A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, DU-145)[4]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include wells with medium and solvent as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength with a microplate reader.
-
Calculate the percentage of cytotoxicity and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Visualizing the Workflow and Rationale
To provide a clearer understanding of the interconnectedness of the research process, the following diagrams illustrate the key workflows and logical relationships.
Concluding Remarks and Future Directions
The exploration of nitrocyclohexene derivatives represents a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of their structure-activity relationships is indispensable for guiding the rational design of more potent and selective compounds. The methodologies and principles outlined in this guide provide a robust framework for researchers to systematically investigate this promising class of molecules. Future research should focus on elucidating the specific intracellular targets of these derivatives, which will enable more refined drug design and a deeper understanding of their mechanisms of action. Furthermore, the development of quantitative structure-activity relationship (QSAR) models will be instrumental in predicting the biological activity of novel analogs and accelerating the drug discovery process.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). [Image attached to a publication]. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3585. [Link]
-
MDPI. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Pharmaceuticals, 16(6), 843. [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4105. [Link]
-
MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3121. [Link]
-
ResearchGate. (2012). Synthesis of some thiopyrimidine and thiazolopyrimidines starting from 2,6-dibenzylidene-3-methylcyclohexanone and its antimicrobial activities. Arabian Journal of Chemistry, 5(4), 509-514. [Link]
-
Nagasawa, H. T., Muldoon, W. P., & Shirota, F. N. (1977). Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine. Journal of medicinal chemistry, 20(12), 1588–1591. [Link]
-
Ren, S., & Lien, E. J. (2004). Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis. Current pharmaceutical design, 10(12), 1399–1415. [Link]
-
ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50.... [Image attached to a publication]. Retrieved from [Link]
-
Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 474. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Image attached to a publication]. Retrieved from [Link]
-
ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3585. [Link]
-
MDPI. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(8), 13826-13841. [Link]
Sources
Unlocking Therapeutic Potential: A Technical Guide to Nitroalkene Fatty Acid Targets
Introduction: The Rise of Electrophilic Lipid Mediators
Nitroalkene fatty acids (NO₂-FAs) are emerging as a significant class of endogenous signaling molecules with potent therapeutic implications. Formed through the reaction of unsaturated fatty acids with nitrogen dioxide radicals, these electrophilic lipids are not mere metabolic byproducts but active participants in cellular regulation.[1][2] Their bioactivity stems from the presence of a nitroalkene moiety, which acts as a Michael acceptor, enabling covalent but reversible interactions with nucleophilic residues on proteins, primarily cysteine thiols.[3][4][5][6] This unique mechanism of post-translational modification, termed nitroalkylation, underpins their ability to modulate a diverse array of signaling pathways, offering a multi-targeted approach to treating complex diseases. This guide provides an in-depth exploration of the key therapeutic targets of NO₂-FAs, detailing the underlying mechanisms and providing validated experimental protocols for their investigation.
Core Therapeutic Targets and Signaling Modulation
The pleiotropic effects of NO₂-FAs are primarily attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolism. The principal targets identified to date include the Keap1-Nrf2 pathway, the NF-κB signaling cascade, and the peroxisome proliferator-activated receptor γ (PPARγ).
Keap1-Nrf2 Pathway: Orchestrating the Antioxidant Response
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and targeted for proteasomal degradation.
Mechanism of Action: Nitroalkene fatty acids, being electrophiles, directly interact with reactive cysteine residues on Keap1. This covalent modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[7][8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.[8]
Experimental Workflow: Nrf2-ARE Luciferase Reporter Assay
This assay is a robust method to quantify the activation of the Nrf2 pathway in response to NO₂-FA treatment.
Workflow for Nrf2-ARE Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Seed HepG2 cells stably transfected with an ARE-luciferase reporter construct into a 96-well plate at a density of 35,000 cells/well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the desired NO₂-FA in DMSO. Serially dilute the stock solution in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.1%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of NO₂-FA or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Cell Lysis: Remove the treatment medium and wash the cells once with PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[10]
-
Luciferase Assay: Add 100 µL of Luciferase Assay Reagent to each well.[11] After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity of the treated cells to that of the vehicle-treated control cells to determine the fold induction.
NF-κB Signaling: Attenuating the Inflammatory Response
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is retained in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Mechanism of Action: Nitroalkene fatty acids inhibit NF-κB signaling through multiple mechanisms. They can directly nitroalkylate the p65 subunit of NF-κB, which impairs its DNA binding capacity.[12] Additionally, NO₂-FAs can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα.[12][13] By targeting these key steps, NO₂-FAs effectively suppress the inflammatory cascade.
Experimental Workflow: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of NO₂-FAs on NF-κB activation.
Workflow for NF-κB Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 48-well plate at a density of 6.25 x 10⁴ cells/well.[14] Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid for normalization.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the NO₂-FA or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to a final concentration of 20 ng/mL.[10]
-
Incubation: Incubate the cells for an additional 6 hours at 37°C.[15]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by comparing the normalized luciferase activity in the NO₂-FA-treated, TNF-α-stimulated wells to that in the vehicle-treated, TNF-α-stimulated wells.
PPARγ: Modulating Metabolism and Inflammation
Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and the regulation of inflammation.
Mechanism of Action: Nitroalkene fatty acids are potent endogenous ligands for PPARγ.[16][17] They bind to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of coactivators and the transcription of target genes involved in lipid metabolism and anti-inflammatory responses. The potency of PPARγ activation varies depending on the specific isomer of the NO₂-FA, with some isomers showing activity at nanomolar concentrations.[16][18]
Quantitative Data on PPARγ Activation by Nitroalkene Fatty Acids
| Nitroalkene Fatty Acid Isomer | EC₅₀ (µM) for PPARγ Activation |
| E-12-NO₂-18:2 | 0.045 |
| E-9/10-NO₂-18:2 | 0.41 |
| E-13-NO₂-18:2 | 0.62 |
Data sourced from a study on the differential activation profiles of PPARγ by various nitroalkene fatty acids.[16]
Chemoproteomics: Identifying Novel Therapeutic Targets
While the effects of NO₂-FAs on the Keap1-Nrf2, NF-κB, and PPARγ pathways are well-established, their electrophilic nature suggests a broader range of protein targets. Chemoproteomic approaches are invaluable for the unbiased, global identification of proteins that are covalently modified by NO₂-FAs in a cellular context.
Methodology Overview: A common strategy involves the use of a "clickable" NO₂-FA probe, which contains a bioorthogonal handle such as an alkyne or azide group. This probe is introduced to living cells, where it covalently modifies its protein targets. Following cell lysis, a reporter tag (e.g., biotin or a fluorescent dye) is attached to the probe via a click chemistry reaction. The modified proteins can then be enriched (e.g., using streptavidin beads for biotin-tagged proteins) and identified by mass spectrometry.[19]
Experimental Workflow: Chemoproteomic Target Identification
Workflow for Chemoproteomic Identification of NO₂-FA Targets.
Detailed Protocol:
-
Probe Synthesis: Synthesize a clickable NO₂-FA probe, for example, by incorporating a terminal alkyne into the fatty acid chain.
-
Cell Treatment: Treat cultured cells (e.g., macrophages) with the clickable NO₂-FA probe for a defined period.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail, including a biotin-azide reporter tag, copper(I) catalyst, and a ligand. Incubate to allow the covalent attachment of the biotin tag to the alkyne-modified proteins.
-
Protein Precipitation and Enrichment: Precipitate the proteins to remove excess reagents. Resuspend the protein pellet and perform an enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides from the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were covalently modified by the NO₂-FA probe.
Therapeutic Applications and Future Directions
The multi-faceted signaling modulation by NO₂-FAs has positioned them as promising therapeutic agents for a range of diseases characterized by inflammation and oxidative stress.
-
Cardiovascular Diseases: NO₂-FAs have shown protective effects in animal models of atherosclerosis, ischemia-reperfusion injury, and pulmonary hypertension.[12][20]
-
Neurodegenerative Diseases: Preclinical studies suggest that NO₂-FAs may be beneficial in conditions like Parkinson's disease by mitigating neuroinflammation and oxidative stress.[21]
-
Inflammatory and Fibrotic Diseases: The anti-inflammatory and anti-fibrotic properties of NO₂-FAs are being explored for the treatment of conditions such as asthma, chronic kidney disease, and pulmonary fibrosis.[22][23]
A synthetic nitro-oleic acid, CXA-10 , is currently under investigation in clinical trials for various indications, including focal segmental glomerulosclerosis and pulmonary arterial hypertension, highlighting the translational potential of this class of molecules.[7][24][25][26]
The continued exploration of the nitroalkene interactome through advanced proteomic techniques will undoubtedly uncover novel therapeutic targets and further elucidate the intricate signaling networks regulated by these fascinating electrophilic lipids. This knowledge will be instrumental in the rational design of next-generation NO₂-FA-based therapeutics with enhanced potency and target selectivity.
References
-
Turell, L., et al. (2018). The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols. Nitric Oxide, 77, 85-96. [Link]
-
Batthyany, C., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry, 282(42), 30887-30898. [Link]
-
Schopfer, F. J., et al. (2018). Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases. Cardiovascular & Hematological Agents in Medicinal Chemistry, 16(1), 2-14. [Link]
-
Batthyany, C., et al. (2006). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. ResearchGate. [Link]
-
Villacorta, L., et al. (2015). Nitroalkene mediated posttranslational modification (Michael addition reactions). ResearchGate. [Link]
-
MedPath. (2025). CXA-10. MedPath. [Link]
-
ICH GCP. (2025). CXA-10 in Obesity and Asthma. Clinical Trials Registry. [Link]
-
Stec, D. F., et al. (2020). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology, 11, 1279. [Link]
-
Fierce Biotech. (2014). Complexa, Inc. Initiates First Clinical Trial of CXA-10 for Acute Kidney Injury. Fierce Biotech. [Link]
-
Woodcock, S. R., et al. (2021). Nitroalkene fatty acids modulate bile acid metabolism and lung function in obese asthma. Scientific Reports, 11(1), 17788. [Link]
-
ResearchGate. (n.d.). Mechanism of Michael addition reaction. ResearchGate. [Link]
-
Vazquez-Medina, J. P., et al. (2022). Fatty acid nitroalkene reversal of established lung fibrosis. Redox Biology, 54, 102370. [Link]
-
Klibanov, A. L., et al. (2021). Lipid nitroalkene nanoparticles for the focal treatment of ischemia reperfusion. Theranostics, 11(17), 8392-8406. [Link]
-
Di Pardo, A., et al. (2023). Neuroprotective actions of a fatty acid nitroalkene in Parkinson's disease. npj Parkinson's Disease, 9(1), 55. [Link]
-
Kühn, B. (2019). Synthesis and biological evaluation of non-natural analogues of nitro-fatty acids. kluedo. [Link]
-
Salvatore, S. R., et al. (2014). Nitrated fatty acids: Synthesis and measurement. Free Radical Biology and Medicine, 77, 334-343. [Link]
- Cui, T., et al. (2006). Nitrated fatty acids inhibit inflammatory signaling in endothelial cells. Journal of Biological Chemistry, 281(47), 35838-35848.
-
Schopfer, F. J., et al. (2011). The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling. ORCA – Online Research @ Cardiff. [Link]
-
Wright, M. M., et al. (2009). Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. Journal of Medicinal Chemistry, 52(15), 4631-4639. [Link]
-
Zhan, X., & Desiderio, D. M. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(4), 277-301. [Link]
-
Pace, V., et al. (2018). Synthesis of Amino-Acid-Based Nitroalkenes. Molecules, 23(11), 2933. [Link]
-
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Bowdish Lab. [Link]
-
BPS Bioscience. (n.d.). ARE Reporter Kit Nrf2 Antioxidant Pathway. BPS Bioscience. [Link]
-
Demlova, R., et al. (2020). Cubosomal lipid formulation of nitroalkene fatty acids: Preparation, stability and biological effects. International Journal of Pharmaceutics, 587, 119665. [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
-
ResearchGate. (2013). (PDF) Mass spectrometry analysis of nitrotyrosine-containing proteins. ResearchGate. [Link]
-
Indigo Biosciences. (n.d.). Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. Indigo Biosciences. [Link]
-
Wright, M. M., et al. (2009). Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. Journal of Medicinal Chemistry, 52(15), 4631-4639. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]
-
Kühn, B., et al. (2020). Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids. Frontiers in Pharmacology, 11, 580088. [Link]
-
BPS Bioscience. (n.d.). ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience. [Link]
-
Rallabhandi, P., et al. (2018). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (131), 56942. [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Di Pardo, A., et al. (2023). Neuroprotective actions of a fatty acid nitroalkene in Parkinson's disease. npj Parkinson's Disease, 9(1), 55. [Link]
-
Khoo, N. K., et al. (2013). Modulation of Nitro-fatty Acid Signaling: PROSTAGLANDIN REDUCTASE-1 IS A NITROALKENE REDUCTASE. Journal of Biological Chemistry, 288(29), 21183-21195. [Link]
-
Fazzari, M., et al. (2019). A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes. ResearchGate. [Link]
-
Csomos, I., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4697. [Link]
-
Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. [Link]
-
Iles, K. E., et al. (2011). Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies. Biochemistry, 50(36), 7765-7773. [Link]
-
Liberty University. (n.d.). INVESTIGATION INTO THE ENHANCED ACTIVATION OF THE ARE AND THE CORRELATIONS BETWEEN NRF2 AND OTHER CYTOPROTECTIVE PATHWAYS SUCH A. Liberty University. [Link]
-
Al-Ghorbani, M., et al. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Scientific Reports, 14(1), 25055. [Link]
-
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. ResearchGate. [Link]
Sources
- 1. Synthesis and biological evaluation of non-natural analogues of nitro-fatty acids [kluedo.ub.rptu.de]
- 2. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Lipid nitroalkene nanoparticles for the focal treatment of ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ichgcp.net [ichgcp.net]
- 23. Fatty acid nitroalkene reversal of established lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. trial.medpath.com [trial.medpath.com]
- 26. fiercebiotech.com [fiercebiotech.com]
A Technical Guide to the Safe Handling and Management of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
For Research and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information herein is synthesized from an analysis of the compound's constituent functional groups, a standard methodology for novel substances. (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is a compound with limited publicly available safety data.[1][2][3] Therefore, this guide is not a substitute for a comprehensive, site-specific risk assessment and the official Safety Data Sheet (SDS) which should be consulted prior to any handling.
Section 1: Compound Overview and Hazard Identification
This compound is a complex organic molecule featuring three key functional groups that dictate its reactivity and hazard profile: a nitroalkene system within a cyclohexene ring and a conjugated acrylic acid moiety. The combination of these groups suggests a compound that requires careful and informed handling.
-
Nitroalkene Moiety: Nitro-containing compounds are energetically rich and can be thermally sensitive.[4][5] The presence of the nitro group activates the alkene, making it a potent Michael acceptor and susceptible to various nucleophilic additions.[6] Some nitroalkenes have been identified as potential carcinogens.[7]
-
Acrylic Acid Moiety: Acrylic acids and their derivatives are known to be corrosive, causing severe skin burns and eye damage.[8][9][10] They are also potential skin sensitizers and respiratory irritants.[11] Uninhibited acrylic acids can undergo hazardous polymerization, especially when heated or contaminated.[8][12]
-
Conjugated System: The extended π-system increases the molecule's reactivity and potential for unexpected chemical interactions.
Based on this structural analysis, the compound is anticipated to present multiple hazards. A commercial supplier has assigned GHS hazard statements H302, H315, H319, and H335, corresponding to "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation".[13]
Anticipated Hazard Profile
The following table summarizes the expected hazards based on the compound's structure and available data for analogous compounds.
| Hazard Category | Anticipated Risk & Rationale | GHS Pictograms |
| Health Hazards | Corrosive/Irritant: The acrylic acid group suggests the compound will be corrosive to skin and eyes and irritating to the respiratory tract.[10][13][14] Harmful/Toxic: Harmful if swallowed, inhaled, or in contact with skin.[13][15] Nitroalkanes can cause systemic effects, including headache, dizziness, and nausea.[16] Sensitizer: May cause an allergic skin reaction.[11] | |
| Physical Hazards | Thermal Instability: Nitro compounds can decompose exothermically upon heating.[4][17][18] This decomposition can be catalyzed by impurities, significantly lowering the decomposition temperature.[4] Flammability: While the compound itself is a solid, acrylic acid is a flammable liquid, suggesting the compound may be combustible.[8][15][19] | |
| Environmental Hazards | Aquatic Toxicity: Acrylic acid is very toxic to aquatic life.[10][15] It is prudent to assume this derivative shares similar properties. |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Given the high-hazard potential, stringent engineering controls and a comprehensive PPE protocol are mandatory. Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[20][21]
Engineering Controls
-
Ventilation: All manipulations must be performed inside a chemical fume hood with a verified face velocity.
-
Isolation: For reactions involving heating, use a blast shield and conduct the procedure in an unoccupied fume hood if possible.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against the varied hazards.[22][23][24][25]
| Protection Type | Specific Requirements | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield.[26] | Protects against splashes of corrosive material and potential energetic decomposition events. |
| Hand Protection | Double-gloving system: an inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton).[26] | Provides robust protection against skin corrosion and absorption. Nitrile offers dexterity, while the outer layer provides extended chemical resistance. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat.[22][26] | Protects skin from splashes and provides a barrier against fire. Avoid polyester or acrylic clothing which can melt.[26] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. For spill cleanup or if hood failure occurs, a full-face respirator with appropriate organic vapor/acid gas cartridges is necessary.[22][26] | Prevents inhalation of irritating and potentially toxic dust or vapors. |
| Footwear | Closed-toe, chemical-resistant leather or rubber shoes.[22] | Protects feet from spills. |
Section 3: Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is critical to mitigating risk.
Weighing and Transfer Protocol
This workflow is designed to minimize exposure and prevent contamination.
Caption: Workflow for the safe weighing and transfer of solid this compound.
Thermal Hazard Management
The nitro group presents a significant thermal hazard.[17][27]
-
Avoid High Temperatures: Do not heat the compound directly on a hot plate. Use a temperature-controlled oil bath or heating mantle with a thermocouple to prevent overheating.
-
Scale Limitations: Initial reactions should be performed on a small scale (<1 g) to assess thermal behavior before scaling up.
-
Catalyst Awareness: Be aware that certain materials (e.g., strong bases, transition metals) could catalyze decomposition.[4][17]
Section 4: Storage, Spills, and Waste Disposal
Proper long-term management is as important as active handling.
Chemical Storage
A logical decision process ensures the compound is stored safely to maintain its integrity and prevent hazardous situations.
Caption: Decision workflow for proper chemical storage.
Emergency Procedures: Spill Response
Prompt and correct response to a spill is crucial to prevent exposure and environmental contamination.[16][19]
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory and contact emergency services.
-
CONTAIN: For a small spill within a fume hood, prevent it from spreading. Use a spill absorbent material suitable for acids, such as sodium bicarbonate or a commercial spill kit. Do NOT use combustible materials like paper towels to absorb the bulk material.
-
NEUTRALIZE & CLEAN: Carefully add the neutralizing agent, avoiding excessive effervescence. Once neutralized, collect the material with non-sparking tools into a designated, labeled waste container.[15][21]
-
DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., soapy water), followed by clean water. All cleaning materials must be disposed of as hazardous waste.
-
REPORT: Document the incident according to institutional protocols.
Waste Disposal
-
Segregation: All waste containing this compound (solid, liquid, and contaminated materials like gloves and wipes) must be collected in a dedicated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards (Corrosive, Flammable, Toxic).
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.[16]
References
-
Title: Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities Source: ACS Publications URL: [Link]
-
Title: Thermal Stability Characteristics of Nitroaromatic Compounds. Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: 24.6: Nitro Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Safety Data Sheet Acrylic Acid Source: Redox URL: [Link]
-
Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: ACS Publications URL: [Link]
-
Title: Acrylic Acid a Summary of Safety and Handling Source: Scribd URL: [Link]
-
Title: ACRYLIC ACID (STABILIZED) FOR SYNTHESIS Source: Loba Chemie URL: [Link]
-
Title: Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose Source: PubMed URL: [Link]
-
Title: Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Essential Chemical PPE Source: Trimaco URL: [Link]
-
Title: EBAM Safe Handling and Storage of Acrylic Esters Source: Petrochemicals Europe URL: [Link]
-
Title: Chemical Safety: Personal Protective Equipment Source: University of California, Riverside URL: [Link]
-
Title: this compound | C9H11NO4 Source: PubChem URL: [Link]
-
Title: 5 Types of PPE for Hazardous Chemicals Source: Hazmat School URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]
-
Title: Hazardous chemicals - personal protective equipment (PPE) Source: NT WorkSafe URL: [Link]
-
Title: nitro razredčilo Source: Chemius URL: [Link]
-
Title: Nitroalkene Source: Wikipedia URL: [Link]
-
Title: Acrylic acid Source: Penta chemicals URL: [Link]
-
Title: Nitroalkenes: synthesis, characterization, and effects on macrophage activation Source: PubMed URL: [Link]
-
Title: Hazardous Substance Fact Sheet - Nitroethane Source: New Jersey Department of Health URL: [Link]
Sources
- 1. This compound | C9H11NO4 | CID 44224960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound cas899809-64-4 - Cyanochem [cyanochem.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitroalkene - Wikipedia [en.wikipedia.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. redox.com [redox.com]
- 9. download.basf.com [download.basf.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. scribd.com [scribd.com]
- 13. 899809-64-4|this compound|BLD Pharm [bldpharm.com]
- 14. Mobile [my.chemius.net]
- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 16. nj.gov [nj.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lobachemie.com [lobachemie.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
- 22. trimaco.com [trimaco.com]
- 23. hazmatschool.com [hazmatschool.com]
- 24. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 25. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 26. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 27. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Solubility Profile of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid in Organic Solvents
Prepared by: Senior Application Scientist
Introduction
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is a complex organic molecule featuring a confluence of distinct functional groups that impart a unique physicochemical profile. As with any active pharmaceutical ingredient (API) or key chemical intermediate, a thorough understanding of its solubility is paramount. Solubility dictates the feasibility of purification methods, influences reaction kinetics, and is a critical determinant of a drug's formulation strategy and ultimate bioavailability.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound across a range of relevant organic solvents. We will move from a theoretical assessment of the molecule's structural attributes to the practical application of the gold-standard equilibrium shake-flask method, ensuring a narrative grounded in scientific integrity and field-proven insights.
Part 1: Theoretical Assessment of Solubility
Before any empirical work is undertaken, a robust theoretical analysis of the target molecule can guide solvent selection and predict general solubility trends. This is rooted in the foundational principle of "like dissolves like," where a solute's dissolution is favored in a solvent of similar intermolecular forces.[1][2]
Molecular Structure and Polarity Analysis
The solubility behavior of this compound is governed by the interplay of its three primary structural components:
-
Acrylic Acid Moiety (-CH=CH-COOH): The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). This feature strongly promotes solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water.[3] It is miscible with a variety of organic solvents including alcohols, ethers, and acetone.[4][5]
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that introduces significant polarity into the molecule.[6] Nitro compounds possess large dipole moments (typically 3.5-4.0 D) and are thus considered highly polar.[7][8] This polarity enhances solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents. While lower-weight nitroalkanes are sparingly soluble in water, nearly all nitro compounds are readily soluble in a wide range of organic solvents.[6][7]
-
Cyclohexene Ring: This cyclic alkene component is fundamentally non-polar and hydrophobic.[1] It contributes van der Waals forces and will favor solubility in non-polar or weakly polar solvents like toluene, hexane, or diethyl ether.[1][9]
Overall Prediction: The molecule presents a dualistic character. The highly polar acrylic acid and nitro groups are expected to dominate, suggesting good solubility in polar solvents (both protic and aprotic). However, the non-polar cyclohexene backbone will limit its miscibility in extremely non-polar solvents like hexane. The final solubility in a given solvent will be a balance of these competing influences.
Hansen Solubility Parameters (HSP) as a Predictive Tool
To move beyond qualitative descriptions, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework for predicting solubility.[10] HSP deconstructs the total cohesive energy of a substance into three components, based on the idea that "like dissolves like".[11][12]
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP coordinates.[11] While determining the precise HSP values for a novel compound requires extensive experimentation, the HSP values of potential solvents can be used to select a diverse and rationally-ordered screening set.
Table 1: Properties and Hansen Parameters of Selected Organic Solvents Data compiled from various sources. HSP values are in MPa⁰⁵.
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | δd | δp | δh |
| n-Hexane | Non-Polar | 0.1 | 1.88 | 14.9 | 0.0 | 0.0 |
| Toluene | Non-Polar | 2.4 | 2.38 | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | Non-Polar | 2.8 | 4.33 | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 15.8 | 5.3 | 7.2 |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | 18.4 | 16.4 | 10.2 |
| Isopropanol | Polar Protic | 3.9 | 19.92 | 15.8 | 6.1 | 16.4 |
| Ethanol | Polar Protic | 4.3 | 24.55 | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 5.1 | 32.7 | 14.7 | 12.3 | 22.3 |
Part 2: Experimental Determination of Equilibrium Solubility
The most reliable method for determining the intrinsic solubility of a compound is the equilibrium shake-flask method.[13] This protocol is recognized by regulatory bodies and is described in guidelines such as OECD 105.[14][15] It measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid phase.
Core Protocol: The Shake-Flask Method
This method ensures that the maximum amount of solute has dissolved under controlled conditions, providing a true equilibrium solubility value.
Materials & Equipment:
-
Analytical balance (±0.01 mg)
-
Glass vials or flasks with screw caps (e.g., 4-8 mL)
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
High-purity solvents (HPLC grade)
-
Purified this compound (solid form confirmed)
Step-by-Step Experimental Protocol:
-
Preparation: Add an excess amount of the solid compound to a series of pre-weighed glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Causality: Adding a clear excess of the solid is critical to ensure that the solution reaches saturation and maintains equilibrium with the solid phase.[13]
-
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. Prepare each solvent in triplicate to ensure statistical validity.[16]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed. Allow the samples to equilibrate for a sufficient duration.
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature to let the suspended solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at the same temperature.
-
Causality: Centrifugation is a crucial step to pellet the excess solid. Any particulate matter transferred to the analysis stage would dissolve upon dilution, leading to an overestimation of solubility.[17]
-
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a chemically inert syringe filter into a clean vial for analysis.
-
Causality: Filtration provides a second, robust barrier against transferring solid particles. The filter must be validated to ensure it does not adsorb the solute.[2]
-
-
Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase) to bring the concentration within the linear range of the analytical method. Quantify the concentration using a validated HPLC method.
Analytical Quantification via High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred technique for accurately quantifying the concentration of the dissolved compound due to its high sensitivity, specificity, and reproducibility.[2]
Protocol for HPLC Quantification:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the target analyte from any potential impurities or degradants. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV-Vis detector at the analyte's λ_max.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards of the compound in a known solvent (ideally the mobile phase) from a concentrated stock solution. The concentration range should bracket the expected concentration of the diluted solubility samples.[2]
-
Generation of a Calibration Curve: Inject the standards into the HPLC system and record the peak area response. Plot the peak area versus concentration and perform a linear regression. The resulting curve must have a correlation coefficient (r²) of ≥ 0.999 for accurate quantification.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment (in triplicate) and record the peak areas.
-
Calculation of Solubility: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final equilibrium solubility in the original organic solvent.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparison and analysis.
Summarizing Quantitative Data
Results should be tabulated, reporting the mean solubility and standard deviation from the triplicate measurements for each solvent. Expressing solubility in both mass/volume (mg/mL or µg/mL) and molarity (mol/L) is best practice.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Class | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
| n-Hexane | Non-Polar | [Experimental Value] | [± Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [± Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [± Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [± Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [± Value] | [Calculated Value] |
| DMSO | Polar Aprotic | [Experimental Value] | [± Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [± Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [± Value] | [Calculated Value] |
Interpreting the Results
Conclusion
This technical guide outlines a robust, two-pronged approach to characterizing the solubility of this compound. By integrating a theoretical analysis based on molecular structure with a rigorous experimental protocol, researchers can generate a reliable and comprehensive solubility profile. This data is fundamental for guiding downstream process development, from purification and scale-up to the successful formulation of final products, ensuring that decisions are based on sound scientific evidence.
References
- Vertex AI Search. (n.d.). Acrylic Acid - Solubility of Things.
- Wikipedia. (2023). Hansen solubility parameter.
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
- Unknown. (2020). NITRO COMPOUNDS.
- CHEM-GUIDE. (n.d.). Physical properties of nitro compounds.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions.
- OECD. (n.d.). Test No. 105: Water Solubility.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- PubChem. (n.d.). Acrylic Acid.
- Vertex AI Search. (n.d.). Cyclohexene - Solubility of Things.
- Wikipedia. (n.d.). Acrylic acid.
- Ask Mattrab. (n.d.). How do you explain the polarity of nitro.
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- World Health Organization. (n.d.). Annex 4.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.
- Chromservis. (2021). Good HPLC practice guide.
- T.R. Hoye. (2022). Properties of Common Organic Solvents.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- MilliporeSigma. (n.d.). Solvent Physical Properties.
- Pharma Specialists. (2023). 39 Simple Tips for HPLC Usage.
- Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis.
- PubChem. (n.d.). Cyclohexene.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acrylic acid - Wikipedia [en.wikipedia.org]
- 6. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Solubility parameters (HSP) [adscientis.com]
- 13. who.int [who.int]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Methodological & Application
Application Note: A Proposed Synthesis Protocol for (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
Abstract & Introduction
This document outlines a detailed, three-step synthetic protocol for the novel compound, (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. The synthesis is designed for researchers in medicinal chemistry and materials science who may be interested in this molecule as a potential building block or biologically active agent. The core of this synthesis hinges on a robust and well-documented reaction sequence: a Diels-Alder cycloaddition to construct the functionalized cyclohexene ring, followed by a stereoselective Horner-Wadsworth-Emmons olefination to install the acrylic acid side chain, and concluding with a standard saponification.
The rationale for this proposed pathway is grounded in established, high-yield chemical transformations. The key intermediate, 5-Nitrocyclohex-1-ene-1-carbaldehyde, is commercially available, which significantly streamlines the process.[1] The Horner-Wadsworth-Emmons (HWE) reaction is specifically chosen for its significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and a simplified purification due to the water-soluble nature of the phosphate byproduct.[2] Crucially, the HWE reaction typically provides excellent stereochemical control, favoring the formation of the desired (E)-isomer of the α,β-unsaturated ester.[2][3] The final hydrolysis of the ester to the target carboxylic acid is a fundamental and reliable transformation.[4] This protocol provides a complete, self-validating workflow from commercially available starting materials to the final product.
Proposed Synthetic Scheme
The overall synthetic pathway is depicted below. It begins with the commercially available 5-Nitrocyclohex-1-ene-1-carbaldehyde, proceeds through an intermediate ethyl ester, and concludes with the target acrylic acid.
Caption: Proposed two-step synthesis of the target compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent/Material | Grade | Supplier | Part Number | Notes |
| 5-Nitrocyclohex-1-ene-1-carbaldehyde | ≥95% | Commercial Vendor | e.g., CB52534618 | Key starting material[1] |
| Triethyl phosphonoacetate | 99% | Sigma-Aldrich | 246533 | HWE reagent |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | 452912 | Base for HWE reaction |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 186562 | Reaction solvent |
| Sodium hydroxide (NaOH) | ≥98%, pellets | Sigma-Aldrich | S8045 | Base for saponification |
| Methanol (MeOH) | ACS reagent, ≥99.8% | Sigma-Aldrich | 322415 | Co-solvent for saponification |
| Hydrochloric acid (HCl) | 37% (concentrated) | Sigma-Aldrich | H1758 | For acidic workup |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich | 270989 | Extraction solvent |
| Brine (saturated NaCl solution) | - | Lab-prepared | - | For washing organic layers |
| Anhydrous sodium sulfate (Na₂SO₄) | ≥99.0% | Sigma-Aldrich | 239313 | Drying agent |
Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-(5-nitrocyclohex-1-en-1-yl)acrylate
This procedure is adapted from standard Horner-Wadsworth-Emmons olefination protocols which are known to favor the formation of the (E)-alkene isomer.[2][3][5]
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Washing: Wash the sodium hydride with anhydrous hexane (3x) under a nitrogen atmosphere to remove the mineral oil. Decant the hexane carefully each time.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.
-
Phosphonate Addition: While stirring vigorously, add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes. The formation of a phosphonate carbanion is indicated by the cessation of hydrogen gas evolution. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Aldehyde Addition: Dissolve 5-Nitrocyclohex-1-ene-1-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl (E)-3-(5-nitrocyclohex-1-en-1-yl)acrylate.
Step 2: Synthesis of this compound (Saponification)
This protocol follows a general procedure for the basic hydrolysis (saponification) of esters to their corresponding carboxylic acids.[4]
Protocol:
-
Setup: In a round-bottom flask, dissolve the ethyl ester from Step 1 (1.0 equivalent) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Base Addition: Add an excess of sodium hydroxide (NaOH) pellets (3-5 equivalents).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir vigorously and monitor the reaction by TLC until the starting ester is no longer visible (typically 2-6 hours).
-
Cooling & Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure.
-
Washing: Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted starting material or non-acidic byproducts. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane or water/ethanol) to afford the final product.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure, from setup to final product isolation.
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.
-
Anhydrous Solvents: THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Concentrated Acids and Bases: Handle concentrated HCl and NaOH with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
General Precautions: Perform all reactions in a well-ventilated fume hood.
References
- BenchChem. (2025).
- Pinho, V. D., & Burtoloso, A. C. B. (n.d.). Preparation of α,β-Unsaturated Diazoketones Employing a Horner−Wadsworth−Emmons Reagent.
- ChemicalBook. (n.d.). 5-Nitro-1-cyclohexene-1-carboxaldehyde | 900186-75-6.
- Taylor & Francis Online. (n.d.).
- ResearchGate. (2025).
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- OperaChem. (2024).
Sources
Application Notes and Protocols for Researchers: Domino Reaction for Nitrocyclohexene Synthesis
Introduction: The Power of Domino Reactions in Complex Synthesis
In the realm of modern organic synthesis, the pursuit of efficiency and elegance is paramount. Domino reactions, also known as tandem or cascade reactions, represent a powerful strategy for achieving these goals.[1] By combining multiple bond-forming events in a single, uninterrupted sequence, domino reactions minimize the need for intermediate purification steps, reduce solvent and reagent consumption, and often lead to a significant increase in overall yield and stereoselectivity.[1] This approach is particularly valuable in the construction of complex molecular architectures, such as the highly functionalized nitrocyclohexene scaffold, a key structural motif in many biologically active compounds and a versatile synthetic intermediate.
This application note provides a detailed guide to the synthesis of nitrocyclohexene derivatives via an organocatalytic domino reaction. We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, and showcase the reaction's scope and limitations. This guide is intended for researchers and professionals in organic synthesis and drug development who seek to leverage the efficiency of domino reactions for the construction of complex carbocycles.
Theoretical Framework: Unraveling the Domino Cascade
The synthesis of nitrocyclohexenes through a domino reaction typically involves a sequence of well-established transformations, most commonly a Michael addition followed by an intramolecular Henry (nitro-aldol) reaction or a related cyclization.[2] The beauty of this approach lies in the strategic use of a single catalyst to orchestrate the entire cascade, ensuring high levels of stereocontrol.
The Michael-Henry Domino Reaction: A Step-by-Step Mechanistic Insight
The organocatalytic domino reaction for the synthesis of functionalized nitrocyclohexenes from α,β-unsaturated aldehydes and a suitable dicarbonyl pronucleophile is a prime example of this elegant strategy. The reaction is typically catalyzed by a chiral secondary amine, such as a derivative of proline.
The catalytic cycle can be broken down into the following key steps:
-
Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it a more potent Michael acceptor.
-
Michael Addition: A soft nucleophile, in this case, the enol or enolate of a dicarbonyl compound, adds to the β-position of the iminium ion in a conjugate addition fashion. The stereochemistry of this step is controlled by the chiral catalyst, which effectively shields one face of the iminium ion.
-
Enamine Formation: The resulting intermediate is an enamine, which is a nucleophilic species.
-
Intramolecular Aldol Addition (Henry-type reaction): The enamine then participates in an intramolecular aldol addition to one of the carbonyl groups within the same molecule. This cyclization step forms the six-membered ring.
-
Catalyst Regeneration: Hydrolysis of the resulting iminium ion regenerates the chiral catalyst and furnishes the final functionalized cyclohexene product.
This sequence of reactions, all occurring in a single pot, allows for the rapid and stereoselective construction of complex cyclohexene frameworks.
Caption: Mechanism of the Organocatalytic Domino Reaction.
Experimental Protocol: Synthesis of a Densely Functionalized Chiral Cyclohexene Derivative
This protocol is based on the highly efficient and enantioselective domino reaction developed by Bi, et al., for the synthesis of functionalized cyclohexene derivatives.[1]
Materials and Reagents
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
4-Acetyl-5-oxohexanal
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and TLC plates
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv).
-
Addition of Reagents: Add 4-acetyl-5-oxohexanal (0.10 mmol, 1.0 equiv) to the vial.
-
Solvent and Catalyst Addition: Dissolve the starting materials in anhydrous dichloromethane (1.0 mL). Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.02 mmol, 20 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure, densely functionalized cyclohexene derivative.
Caption: Experimental Workflow for Cyclohexene Synthesis.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and diastereomeric ratio.
-
High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase: To determine the enantiomeric excess (% ee) of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation: Scope and Performance
The organocatalytic domino reaction for the synthesis of functionalized cyclohexenes demonstrates a broad substrate scope with excellent yields and enantioselectivities. The following table summarizes the performance of this reaction with various α,β-unsaturated aldehydes.
| Entry | α,β-Unsaturated Aldehyde | Product Yield (%)[1] | Enantiomeric Excess (% ee)[1] |
| 1 | Cinnamaldehyde | 95 | 96 |
| 2 | (E)-2-Methyl-3-phenylacrylaldehyde | 92 | 95 |
| 3 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | 96 | 97 |
| 4 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 93 | 95 |
| 5 | (E)-3-(2-Naphthyl)acrylaldehyde | 90 | 94 |
Trustworthiness and Self-Validation
The protocol described herein is a self-validating system. The high yields and, critically, the high enantioselectivities are directly indicative of the reaction proceeding through the intended organocatalytic domino pathway. Any significant deviation from the expected stereochemical outcome would suggest issues with the catalyst's integrity, the presence of impurities, or incorrect reaction conditions. The reproducibility of the high enantiomeric excess serves as a reliable internal validation of the experimental setup and execution.
Conclusion and Future Perspectives
The organocatalytic domino reaction for the synthesis of nitrocyclohexenes and related functionalized cyclohexene derivatives is a powerful and efficient tool for the construction of complex molecular scaffolds. This approach offers significant advantages in terms of step economy, stereocontrol, and operational simplicity. The protocol detailed in this application note provides a reliable and reproducible method for accessing these valuable compounds. Future research in this area will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these methodologies to the total synthesis of natural products and pharmaceutically relevant molecules.
References
-
Hayashi, Y., et al. (2007). Organocatalytic Asymmetric Tandem Michael/Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters, 10(12), 2437-40. [Link]
-
Bi, B., et al. (2014). Organocatalytic domino reactions: Synthesis of densely functionalized cyclohexene derivatives. Angewandte Chemie International Edition, 52(10), 2977-80. [Link]
-
Marques-Lopez, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]
-
Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
-
Al-Azzawi, A., & Yusop, R. M. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(22), 6893. [Link]
-
Córdova, A., et al. (2008). Organocatalytic enantioselective domino Michael-aldol condensation of 5-oxoalkanal and alpha,beta-unsaturated aldehydes. Efficient assembly of densely functionalized cyclohexenes. Organic Letters, 10(12), 2345-8. [Link]
-
Wang, J., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(39), 11946-11947. [Link]
-
Enders, D., et al. (2009). Asymmetric Organocatalytic Domino Michael/aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized bicyclo[3.2.1]octanes. Angewandte Chemie International Edition, 48(20), 3699-702. [Link]
-
Enders, D., et al. (2013). An Asymmetric Organocatalytic Quadruple Domino Reaction Employing a Vinylogous Friedel–Crafts/Michael/Michael/Aldol Condensation Sequence. Angewandte Chemie International Edition, 52(10), 2977-80. [Link]
-
Balaure, P. C. F., & Filip, P. I. A. (2001). DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. HOMO-DOMINO REACTIONS. Revue Roumaine de Chimie, 46(7), 679-702. [Link]
Sources
HPLC Analysis of Acrylic Acid Derivatives: A Comprehensive Guide to Method Development and Validation
< <
Abstract
This comprehensive application note provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of acrylic acid and its derivatives. These compounds are pivotal in the pharmaceutical, polymer, and specialty chemical industries, necessitating robust and reliable analytical methods for quality control, stability testing, and impurity profiling.[1][2][3][4] This document delves into the core principles of method development, offering scientifically grounded protocols and field-proven insights. It is designed to empower researchers, scientists, and drug development professionals to develop, validate, and troubleshoot HPLC methods for this challenging class of compounds, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Challenge of Acrylic Acid Derivatives
Acrylic acid and its ester derivatives are α,β-unsaturated carboxylic acids that serve as fundamental building blocks in a vast array of materials, from hydrogels and adhesives to coatings and pharmaceutical excipients.[1] Their inherent reactivity, structural similarity, and potential for polymerization present unique challenges for chromatographic analysis. Key analytical objectives include:
-
Potency and Purity Assay: Quantifying the active ingredient or primary monomer.
-
Impurity Profiling: Detecting and quantifying residual monomers, oligomers, and degradation products.
-
Stability Indicating Methods: Assessing the degradation of the analyte under various stress conditions.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.[3][5]
Understanding the Analyte: Guiding Method Development
The physicochemical properties of acrylic acid derivatives are the primary determinants of their chromatographic behavior. A thoughtful consideration of these properties is the cornerstone of efficient method development.
Physicochemical Properties
Acrylic acid itself is a polar, acidic compound. Its derivatives, typically esters, exhibit a range of polarities depending on the nature of the ester functional group.
| Compound | Structure | Molar Mass ( g/mol ) | pKa | UV λmax (nm) |
| Acrylic Acid | 72.06 | ~4.25 | ~210 | |
| Methyl Acrylate | 86.09 | N/A | ~210 | |
| Ethyl Acrylate | 100.12 | N/A | ~210 | |
| Butyl Acrylate | 128.17 | N/A | ~210 |
The Causality Behind Experimental Choices
-
pKa and Mobile Phase pH: The pKa of acrylic acid is approximately 4.25. To ensure good retention and symmetrical peak shape in reversed-phase HPLC, the mobile phase pH must be controlled. Operating at a pH well below the pKa (e.g., pH 2.5-3.0) suppresses the ionization of the carboxylic acid group. This renders the molecule less polar, promoting hydrophobic interaction with the C18 stationary phase and leading to increased retention.[6]
-
Polarity and Retention: As the alkyl chain of the acrylate ester increases in length (methyl to butyl), the hydrophobicity of the molecule increases. This results in stronger interaction with the nonpolar stationary phase and, consequently, longer retention times. This predictable relationship is fundamental to separating homologous series of acrylates.
-
UV Absorbance: The α,β-unsaturated carbonyl group provides a chromophore suitable for UV detection. The maximum absorbance (λmax) is typically around 210 nm, offering good sensitivity for quantification.[1][5][7][8]
Core Principles of HPLC Method Development
A systematic approach to method development is crucial for achieving a robust and reliable separation.
Column Selection: The Foundation of Separation
-
Workhorse Phase (C18): A high-purity, end-capped C18 column is the recommended starting point. The C18 ligand provides sufficient hydrophobicity to retain a wide range of acrylic acid derivatives.[9] End-capping is critical to minimize interactions between acidic silanol groups on the silica surface and the analytes, which can otherwise lead to severe peak tailing.[10]
-
Alternative Selectivities: For separating highly polar derivatives or complex mixtures of isomers, alternative stationary phases may offer different selectivity.[9]
-
Polar-Embedded Phases: These phases contain a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This can improve peak shape for acidic compounds and offer unique selectivity.[10][11]
-
Phenyl Phases: Offer π-π interactions, which can be beneficial for separating aromatic-containing acrylate derivatives.
-
Mobile Phase Optimization: Fine-Tuning the Separation
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Phase and pH Control: An acidic buffer is essential for analyzing acrylic acid and its acidic impurities. A phosphate or formate buffer at a concentration of 10-25 mM, adjusted to a pH of 2.5-3.0 with phosphoric or formic acid, is highly effective. This ensures consistent ionization suppression and robust retention times.[5]
-
Isocratic vs. Gradient Elution:
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures or quantifying a single compound. It is often more robust and offers faster run-to-run equilibration.
-
Gradient elution (varying mobile phase composition) is necessary for complex samples containing compounds with a wide range of polarities, such as separating acrylic acid from its more nonpolar ester derivatives and oligomers.[1]
-
Visualization of the HPLC Workflow
A logical workflow ensures a systematic and efficient method development process.
Caption: A systematic workflow for HPLC method development.
Detailed Experimental Protocols
These protocols are designed to be directly implemented in a laboratory setting. They represent a validated starting point for the analysis of acrylic acid and a representative derivative.
Protocol 1: Isocratic RP-HPLC for Quantification of Acrylic Acid
This method is optimized for the rapid and robust quantification of acrylic acid in a sample matrix.
1. Reagent and Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Prepare 10 mM potassium phosphate buffer. Dissolve 1.36 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 2.5 using ~85% phosphoric acid. Filter through a 0.45 µm nylon filter.
- Mobile Phase B (Organic): HPLC-grade Acetonitrile.
- Isocratic Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a ratio of 95:5 (v/v). Degas thoroughly by sonication or helium sparging.
- Diluent: Use the Isocratic Mobile Phase as the diluent to avoid peak distortion.
2. Standard Preparation:
- Stock Standard (1000 µg/mL): Accurately weigh approximately 50 mg of acrylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.
3. Sample Preparation:
- Accurately weigh a quantity of the sample expected to contain approximately 10 mg of acrylic acid into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature, then dilute to volume with the diluent.
- Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 95:5 (v/v) 10mM KH₂PO₄ (pH 2.5) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 10 minutes |
5. System Suitability and Analysis Sequence:
- Equilibrate the system for at least 30 minutes.
- Inject the diluent (blank) to ensure no interfering peaks.
- Make five replicate injections of a mid-level standard (e.g., 50 µg/mL). The %RSD for peak area and retention time should be ≤ 2.0%. The USP tailing factor for the acrylic acid peak should be ≤ 1.5.
- Inject the calibration standards, followed by the samples. Bracket sample injections with check standards every 10-15 injections.
Protocol 2: Gradient RP-HPLC for Impurity Profiling of a Polyacrylate Sample
This method is designed to separate polar acrylic acid from less polar acrylate monomers and other impurities that may be present in a polymer sample.[1]
1. Reagent and Mobile Phase Preparation:
- Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
- Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.
- Diluent: Tetrahydrofuran (THF) is often required to dissolve polymer samples.[3][4]
2. Standard and Sample Preparation:
- Standard Preparation: Prepare a mixed standard containing acrylic acid and relevant acrylate monomers (e.g., methyl acrylate, butyl acrylate) at approximately 10 µg/mL each in THF.
- Sample Preparation: Dissolve approximately 100 mg of the polymer sample in 10 mL of THF. Sonicate if necessary. Filter through a 0.45 µm PTFE syringe filter.
3. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 20 µL |
| Detector | UV at 210 nm |
| Gradient Program | See table below |
4. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
5. System Suitability and Analysis:
- Follow the system suitability criteria as outlined in Protocol 1, using the mixed standard.
- Ensure adequate resolution (Rs > 1.5) between all peaks of interest.
Method Validation: A Self-Validating System
Every protocol must be a self-validating system to ensure trustworthiness. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[12][13][14][15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: Interrelation of core method validation parameters.
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. A logical approach to troubleshooting is essential.[17][18][19][20]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary silanol interactions.[10] 2. Mobile phase pH too close to analyte pKa. 3. Column contamination or void.[18] | 1. Use a modern, high-purity, end-capped column. 2. Adjust mobile phase pH to be >2 units away from pKa (e.g., pH < 3 for acrylic acid). 3. Flush the column with a strong solvent; if unresolved, replace the column. |
| Poor Resolution | 1. Insufficient column efficiency. 2. Inappropriate mobile phase composition. 3. Incorrect column choice (poor selectivity). | 1. Use a longer column or one with smaller particles. 2. Optimize the organic modifier percentage or gradient slope. 3. Screen alternative column chemistries (e.g., Phenyl, Polar-embedded). |
| Baseline Drift/Noise | 1. Mobile phase not properly degassed. 2. Contaminated mobile phase or detector cell. 3. Failing detector lamp. | 1. Degas mobile phase by sonication or sparging. 2. Prepare fresh mobile phase; flush the system and detector cell. 3. Check lamp energy and replace if necessary. |
| Irreproducible Retention Times | 1. Poor column equilibration. 2. Inconsistent mobile phase preparation. 3. Leaks in the system or failing pump. | 1. Ensure adequate equilibration time between gradient runs (at least 10 column volumes). 2. Prepare mobile phase carefully and consistently; use a buffer. 3. Check for leaks at all fittings; perform pump performance tests. |
Conclusion
The successful HPLC analysis of acrylic acid derivatives is predicated on a foundational understanding of their physicochemical properties and a systematic approach to method development. By carefully selecting the column, optimizing the mobile phase pH to control ionization, and employing either isocratic or gradient elution as appropriate, robust and reliable methods can be achieved. The protocols provided herein serve as validated starting points for assay and impurity analysis. Adherence to rigorous method validation principles and a logical troubleshooting strategy will ensure the generation of high-quality, trustworthy data essential for research, development, and quality control in any scientific endeavor involving these important chemical entities.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
HPLC Troubleshooting Guide. SCION Instruments.
-
Polar Compounds. SIELC Technologies.
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separations.
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection. PubMed.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
HPLC Stationary Phases for Separating Highly Polar Analytes. Thermo Fisher Scientific.
-
Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH.
-
HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI.
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
-
HPLC Troubleshooting Guide. hplc.cz.
-
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today.
-
Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. ResearchGate.
-
Retention and Selectivity of Polar Stationary Phases for Hydrophilic Interaction Chromatography. ResearchGate.
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation.
-
HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. ResearchGate.
-
Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. National Institutes of Health (NIH).
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed.
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Journal of Physics: Conference Series.
-
Acrylic Acid. Occupational Safety and Health Administration (OSHA).
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation.
-
HPLC Determination of Acrylic Acid on Primesep B Column. SIELC Technologies.
-
Hplc Determination of Free Acrylic Acid and Monomers in Polyacrylates. Semantic Scholar.
-
Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
-
High Pressure Liquid Chromatography in Coatings Analysis. Paint.org.
-
HPLC Separation of Acrylic Acid and 4-Methoxyphenol on Primesep B Column. SIELC Technologies.
Sources
- 1. lcms.cz [lcms.cz]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. [PDF] Hplc Determination of Free Acrylic Acid and Monomers in Polyacrylates | Semantic Scholar [semanticscholar.org]
- 4. docs.paint.org [docs.paint.org]
- 5. osha.gov [osha.gov]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. ICH Official web site : ICH [ich.org]
- 16. starodub.nl [starodub.nl]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. waters.com [waters.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: A Multi-dimensional NMR Strategy for the Complete Structural Elucidation of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
Abstract
The unequivocal structural characterization of complex organic molecules is a cornerstone of chemical research and drug development. (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid presents a significant characterization challenge due to its combination of a stereochemically defined acrylic acid moiety and a substituted, conformationally flexible cyclohexene ring. This application note provides a comprehensive, multi-dimensional Nuclear Magnetic Resonance (NMR) strategy for the complete and unambiguous assignment of its ¹H and ¹³C chemical shifts. We detail field-proven protocols for sample preparation and data acquisition, followed by an in-depth, logic-driven guide to interpreting one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is emphasized, providing researchers with a robust framework for elucidating the structure of similarly complex systems.
Introduction: The Structural Challenge
This compound is a molecule featuring several key structural motifs that require a sophisticated analytical approach for full characterization. The primary challenges include:
-
Stereochemistry: Confirming the (E)-configuration of the acrylic acid double bond. This is critical as stereoisomers can have vastly different biological activities.
-
Complex Spin System: The cyclohexene ring contains multiple, overlapping proton signals from vinylic, allylic, and aliphatic environments, creating a complex network of spin-spin couplings.[1]
-
Substituent Effects: The electron-withdrawing nitro (NO₂) group and the conjugated acrylate system significantly influence the electronic environment, and therefore the chemical shifts, of the ring's nuclei.[2]
-
Connectivity: Unambiguously establishing the covalent bond connecting the acrylic acid side chain to the C1 position of the cyclohexene ring.
Standard one-dimensional (1D) NMR spectroscopy alone is insufficient to resolve these ambiguities.[3] A combination of 1D and two-dimensional (2D) NMR experiments is essential for a complete and confident structure elucidation.[4][5] This guide outlines a systematic workflow to achieve this.
Experimental Methodology
Protocol: NMR Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation. The presence of a carboxylic acid necessitates the choice of an appropriate deuterated solvent to avoid proton exchange and ensure signal sharpness.
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 0.6 mL)
-
Tetramethylsilane (TMS) internal standard
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
Step-by-Step Protocol:
-
Weighing: Accurately weigh 20-50 mg of the purified, dry compound directly into a small, clean vial.
-
Solvent Selection Rationale: DMSO-d₆ is the solvent of choice. Unlike CDCl₃, it readily dissolves the polar carboxylic acid and its hydrogen-bonding nature minimizes peak broadening of the acidic -COOH proton, which is often observed as a sharp singlet.[6][7]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Gently vortex or swirl the vial to ensure the sample is fully dissolved.
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube.
-
Causality: This step is crucial to remove any microscopic particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution, which can obscure fine coupling details.[8]
-
-
Standard Addition: Add a minimal amount of TMS to the NMR tube to serve as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra.[8]
-
Labeling: Clearly label the NMR tube with the sample's identity and solvent.
Protocol: NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion. The following are generalized protocols; instrument-specific parameters may require optimization.[4]
| Experiment | Purpose for This Molecule | Key Acquisition Parameters |
| ¹H NMR | Provides initial information on the number of proton environments, their integration (relative proton count), and coupling patterns.[9] | Pulses: 1; Spectral Width: 0-15 ppm; Acquisition Time: ~3-4 s; Relaxation Delay: 2 s |
| ¹³C{¹H} NMR | Determines the number of unique carbon environments and their chemical shifts.[10] | Pulses: 1 (with proton decoupling); Spectral Width: 0-200 ppm; Relaxation Delay: 2 s |
| DEPT-135 | Differentiates carbon types: CH/CH₃ (positive signals) from CH₂ (negative signals). Quaternary carbons are absent.[4] | Pulses: DEPT pulse sequence with a 135° final pulse; other parameters similar to ¹³C. |
| ¹H-¹H COSY | Identifies protons that are spin-coupled to each other (typically over 2-3 bonds), revealing the connectivity within the cyclohexene ring and the acrylate chain.[11] | Dimensions: 2; Data Points: 1024x256; Spectral Width: Same as ¹H NMR in both dimensions. |
| ¹H-¹³C HSQC | Correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹J_CH coupling).[5] | Dimensions: 2; ¹H Width: Same as ¹H; ¹³C Width: Same as ¹³C; Coupling Delay: Optimized for ¹J_CH ≈ 145 Hz. |
| ¹H-¹³C HMBC | Reveals correlations between protons and carbons over multiple bonds (two-bond ²J_CH and three-bond ³J_CH couplings). This is the key experiment to connect the molecular fragments.[11][12] | Dimensions: 2; ¹H Width: Same as ¹H; ¹³C Width: Same as ¹³C; Coupling Delay: Optimized for long-range J_CH ≈ 8 Hz. |
Data Analysis and Structural Elucidation
The following section outlines the logical process for interpreting the acquired spectra to assemble the final structure.
Workflow for NMR-Based Structure Elucidation
Caption: A logical workflow for structure elucidation using NMR.
Predicted ¹H and ¹³C NMR Data
Based on literature values for similar structural fragments, a predicted dataset for the target molecule is summarized below.[1][6][13][14][15]
| Position | Atom | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | DEPT-135 |
| 1 | C | - | - | ~135-140 | Quaternary (absent) |
| 2 | CH | ~6.5-6.8 | m | ~125-130 | CH (+) |
| 3 | CH₂ | ~2.2-2.5 | m | ~25-30 | CH₂ (-) |
| 4 | CH₂ | ~2.4-2.7 | m | ~30-35 | CH₂ (-) |
| 5 | CH | ~4.8-5.1 | m | ~80-85 | CH (+) |
| 6 | CH₂ | ~2.6-2.9 | m | ~35-40 | CH₂ (-) |
| 7 (α) | CH | ~6.0-6.3 | d, J ≈ 16 Hz | ~120-125 | CH (+) |
| 8 (β) | CH | ~7.2-7.5 | d, J ≈ 16 Hz | ~140-145 | CH (+) |
| 9 | C=O | - | - | ~165-170 | Quaternary (absent) |
| 10 | OH | ~12.0-12.5 | br s | - | - |
Step-by-Step Interpretation
A. Analysis of ¹H NMR Spectrum:
-
Carboxylic Acid Proton (H10): Expect a broad singlet far downfield, typically around δ 12.0-12.5 ppm in DMSO-d₆.[6] Its integration should correspond to one proton.
-
Acrylate Vinylic Protons (H7, H8): Two doublets will be present in the δ 6.0-7.5 ppm region. The key diagnostic feature for the (E)-configuration is a large coupling constant (³J ≈ 11-18 Hz).[16][17] The proton on C8 (H8), being closer to the deshielding carboxylic acid, will appear further downfield than the proton on C7 (H7).
-
Cyclohexene Vinylic Proton (H2): A multiplet in the olefinic region, likely around δ 6.5-6.8 ppm.
-
Nitro-substituted Methine (H5): The proton on the carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded into the δ 4.8-5.1 ppm region.
-
Allylic and Aliphatic Protons (H3, H4, H6): These will appear as a complex, overlapping series of multiplets in the upfield region (δ 2.2-2.9 ppm). Their specific assignment is impossible without 2D data.
B. Analysis of ¹³C and DEPT-135 Spectra:
-
Carboxyl Carbon (C9): A quaternary carbon signal around δ 165-170 ppm.[13] This signal will be absent in the DEPT-135 spectrum.
-
Olefinic Carbons (C1, C2, C7, C8): Four signals are expected in the δ 120-145 ppm region. DEPT-135 will show C2, C7, and C8 as positive (CH) signals, while the substituted C1 will be absent.
-
Nitro-substituted Carbon (C5): The direct attachment to the electronegative nitro group shifts this CH carbon significantly downfield to δ 80-85 ppm.
-
Aliphatic Carbons (C3, C4, C6): Three signals are expected in the δ 25-40 ppm range. DEPT-135 will confirm these as negative signals, corresponding to CH₂ groups.
C. Elucidation using 2D NMR:
-
COSY Analysis: The COSY spectrum reveals the ¹H-¹H coupling network.[18]
-
A strong cross-peak will be observed between the acrylate protons H7 and H8, confirming their three-bond coupling.
-
Starting from the vinylic cyclohexene proton (H2), one can "walk" around the ring by tracing the cross-peaks: H2 will couple to the allylic protons on C3, which in turn will couple to the protons on C4, and so on, establishing the H2-H3-H4-H5-H6 sequence.
-
-
HSQC Analysis: This experiment provides the definitive link between each proton and its attached carbon.[19] For every cross-peak in the HSQC spectrum, the ¹H coordinate corresponds to a proton signal, and the ¹³C coordinate corresponds to the signal of the carbon it is directly bonded to. This allows for the confident assignment of all CH, CH₂, and CH₃ groups identified in the DEPT spectrum.
-
HMBC Analysis (The Final Proof): The HMBC spectrum reveals the long-range connections that piece the entire structure together.[11][12] The key correlations to look for are:
-
Connecting the Ring and Chain: A crucial cross-peak will exist between the acrylate proton H7 and the quaternary vinylic carbon of the ring, C1 . Additionally, correlations from the ring's vinylic proton H2 to C1 and C7 should be visible. This unambiguously confirms the attachment point of the side chain.
-
Confirming Substituent Positions: Long-range couplings from the downfield proton H5 to its neighboring carbons C4 and C6 will verify its position. Similarly, correlations from the allylic protons on C6 to C1 and C2 will solidify the ring assignments.
-
Caption: Key HMBC correlations confirming the ring-chain connectivity.
Conclusion
The structural characterization of this compound requires a systematic and multi-faceted NMR approach. While 1D NMR provides foundational data, it is the strategic application of 2D correlation experiments—COSY for mapping proton networks, HSQC for direct C-H assignment, and crucially, HMBC for revealing long-range connectivity—that enables a complete and unambiguous structural assignment.[20] The workflow and protocols described herein represent a robust and reliable methodology for researchers facing similar analytical challenges, ensuring the highest degree of scientific integrity in molecular characterization.
References
-
Jeol.co.jp. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link][5]
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link][3]
-
University of California, Irvine. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. [Link][21]
-
University of York. (n.d.). NMR Sample Preparation. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link][10]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][6]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link][16]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link][8]
-
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of cyclohexene. [Link][1]
-
Wiley. (2000). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. [Link][2]
-
University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. [Link][14]
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. [Link][15]
-
Organic Chemistry Data. (n.d.). NMR 5: Coupling Constants. YouTube. [Link][17]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. [Link][7]
-
Royal Society of Chemistry. (n.d.). H-1 NMR Data. [Link][22]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link][12]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link][11]
-
ResearchGate. (n.d.). HSQC NMR spectrum of acrylic acid impurity. [Link][19]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link][20]
-
Springer. (n.d.). 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link][18]
Sources
- 1. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Interpreting | OpenOChem Learn [learn.openochem.org]
- 10. compoundchem.com [compoundchem.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. homepages.bluffton.edu [homepages.bluffton.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. rsc.org [rsc.org]
Application Notes and Protocols for Antimicrobial Screening of Novel Nitro Compounds
Introduction
Nitro-containing molecules have long been a cornerstone in the development of antimicrobial agents, with prominent examples like metronidazole and chloramphenicol forming the first line of defense against various microbial infections.[1] The antimicrobial efficacy of these compounds is often linked to the reductive bioactivation of the nitro group within the microbial cell.[2][3][4] This process can generate reactive intermediates, such as nitroso and superoxide species, which can subsequently damage cellular macromolecules like DNA, leading to cell death.[1][5] The unique mechanism of action, often contingent on the low reduction potential found in anaerobic or microaerophilic environments, makes nitro compounds a compelling class for novel drug discovery, particularly in an era of rising antimicrobial resistance.[3][4]
However, this same reactive potential necessitates a careful and thorough screening process. The bioreduction of the nitro group can also lead to toxic intermediates in host cells, highlighting the dual nature of these compounds as both pharmacophores and potential toxicophores.[1][6] Therefore, a robust screening cascade is essential to identify compounds with a favorable therapeutic index, maximizing antimicrobial activity while minimizing host cytotoxicity.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the antimicrobial screening of novel nitro compounds. It outlines a tiered approach, beginning with primary screening to determine antimicrobial activity, followed by secondary assays to quantify this activity, and culminating in essential cytotoxicity assessments to evaluate the safety profile.
The Unique Chemistry of Nitro Compounds in a Biological Context
The antimicrobial activity of many nitroaromatic compounds is not inherent to the parent molecule but is instead a consequence of its metabolic activation.[2][3] This bioactivation is a critical concept to grasp when designing and interpreting screening assays.
The process is typically initiated by microbial nitroreductases, enzymes that are often more active in anaerobic or microaerophilic environments.[3] These enzymes catalyze the reduction of the nitro group (-NO2) to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate.[1][5] These reduced species are highly reactive and can exert their antimicrobial effect through various mechanisms, including:
-
DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and helical destabilization, ultimately inhibiting replication and transcription.[1]
-
Oxidative Stress: The reduction of the nitro group can lead to the formation of superoxide radicals, which contribute to a state of oxidative stress within the microbial cell, damaging proteins, lipids, and nucleic acids.[1][5]
-
Enzyme Inhibition: The reactive species can interact with and inhibit essential microbial enzymes.
It is this reliance on reductive activation that provides a degree of selectivity for certain pathogens, particularly anaerobes and some parasites.[4][5] However, the potential for off-target effects in host cells necessitates a comprehensive evaluation of cytotoxicity.[7][8]
Diagram: Generalized Bioactivation Pathway of Nitroaromatic Antimicrobials
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assays: Evaluating the Safety Profile
A critical aspect of developing any new antimicrobial agent, especially reactive molecules like nitro compounds, is to assess their potential toxicity to mammalian cells. [7][8][9]Cytotoxicity assays are essential for determining the therapeutic window of a novel compound. [10]
Principle
Cytotoxicity can be assessed through various methods that measure different indicators of cell health, such as membrane integrity, metabolic activity, and DNA synthesis. [7][9][11]A common and straightforward method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. [10]In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. [10]The amount of formazan produced is directly proportional to the number of viable cells. [10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel nitro compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
During this time, viable cells will convert the MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Data Presentation: Example Cytotoxicity Data
| Compound ID | MIC vs. S. aureus (µg/mL) | IC50 vs. HeLa cells (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| NC-001 | 62.5 | >200 | >3.2 |
| NC-002 | 15.6 | 50 | 3.2 |
| NC-003 | >128 | >200 | - |
The Selectivity Index (SI) is a crucial parameter that provides an initial assessment of the compound's therapeutic potential. A higher SI value is generally desirable, as it indicates greater selectivity for the microbial target over host cells.
Safety Precautions for Handling Nitro Compounds
Nitro compounds, particularly nitroaromatic compounds, should be handled with care due to their potential reactivity and toxicity. [2][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12][13]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile or powdered compounds. [13][14]* Ignition Sources: Keep nitro compounds away from heat, sparks, and open flames, as some can be flammable or explosive. [13][14]* Storage: Store nitro compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials. [14][15]* Waste Disposal: Dispose of nitro compound waste according to institutional and local regulations for hazardous chemical waste. [15]
Conclusion
The screening of novel nitro compounds for antimicrobial activity requires a systematic and multi-faceted approach. The protocols outlined in this application note provide a robust framework for the initial identification and characterization of promising lead compounds. By combining primary screening for activity, secondary screening for potency, and essential cytotoxicity testing for safety, researchers can effectively navigate the early stages of the drug discovery pipeline. The unique bioactivation mechanism of nitro compounds presents both an opportunity for targeted therapy and a challenge in terms of potential toxicity. A thorough and well-documented screening cascade is therefore indispensable for unlocking the therapeutic potential of this important class of antimicrobial agents.
References
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved January 10, 2026, from [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub. Retrieved January 10, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). PubMed. Retrieved January 10, 2026, from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 10, 2026, from [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology. Retrieved January 10, 2026, from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved January 10, 2026, from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 10, 2026, from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 10, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Europe PMC. Retrieved January 10, 2026, from [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PubMed Central. Retrieved January 10, 2026, from [Link]
-
nitro razredčilo. (n.d.). Chemius. Retrieved January 10, 2026, from [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved January 10, 2026, from [Link]
-
Nitration reaction safety. (2024, June 6). YouTube. Retrieved January 10, 2026, from [Link]
-
Nitroaromatic Antibiotics. (2021, April 1). MDPI. Retrieved January 10, 2026, from [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PubMed. Retrieved January 10, 2026, from [Link]
-
Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Antimicrobial Activity of a Series of Halo-Nitro Compounds. (1972). PubMed. Retrieved January 10, 2026, from [Link]
-
Chemical Safety. (n.d.). Missouri S&T. Retrieved January 10, 2026, from [Link]
-
LABORATORY HEALTH & SAFETY RULES. (n.d.). University of Crete. Retrieved January 10, 2026, from [Link]
-
Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. (n.d.). Open Research Europe. Retrieved January 10, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 1). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Broth microdilution. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 10, 2026, from [Link]
-
Broth microdilution reference methodology. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021, July 9). PubMed. Retrieved January 10, 2026, from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. scielo.br [scielo.br]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 13. youtube.com [youtube.com]
- 14. Mobile [my.chemius.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell Viability Assays in the Presence of Nitroaromatic Compounds
Introduction: The Unique Challenge of Assessing Nitroaromatic Compound Cytotoxicity
Nitroaromatic compounds are a critical class of molecules with widespread applications, from pharmaceuticals to industrial chemicals.[1][2] However, their inherent chemical properties present significant challenges for accurately assessing their cytotoxic effects in vitro. The very features that lend these compounds their biological activity—the electron-withdrawing nitro groups and their potential for metabolic activation—can directly interfere with the readout of common cell viability assays.[3]
The cytotoxicity of many nitroaromatic compounds is linked to their metabolic activation by cellular nitroreductases.[4] This process can lead to the generation of reactive intermediates and an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.[1][5][6] Understanding the precise cytotoxic profile of these compounds is therefore paramount for both therapeutic development and toxicological risk assessment.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing robust cell viability assays for testing nitroaromatic compounds. We will delve into the mechanisms of assay interference, compare the suitability of various methods, and provide detailed, validated protocols for the most reliable approaches.
Understanding the Mechanisms of Assay Interference
The unique chemical nature of nitroaromatic compounds can lead to several types of assay interference:
-
Colorimetric Interference: Many nitroaromatic compounds are inherently colored (typically yellow), which can lead to high background absorbance in colorimetric assays like MTT, XTT, and MTS. This can mask the true signal from the formazan product, leading to an underestimation of cytotoxicity.[3]
-
Redox Cycling and Direct Reductant Activity: Nitroaromatic compounds are redox-active and can be reduced by cellular enzymes.[7][8] In some cases, they can directly reduce the tetrazolium salts (e.g., MTT) or resazurin dye in the absence of viable cells, leading to a false-positive signal that suggests higher cell viability than is actually present.[9]
-
Fluorescence Quenching: The nitro group is a known fluorescence quencher. This can interfere with fluorescence-based assays like those using resazurin (alamarBlue), potentially leading to an underestimation of cell viability.[3]
These potential interferences underscore the necessity of choosing an appropriate assay and implementing rigorous controls to ensure the scientific validity of the results.
Comparative Analysis of Common Cell Viability Assays
The choice of a cell viability assay for nitroaromatic compounds should be guided by a clear understanding of the assay's principle and its susceptibility to the interferences mentioned above. Below is a comparative summary of common assays:
| Assay | Principle | Advantages | Disadvantages for Nitroaromatic Compounds | Recommendation |
| MTT/MTS/WST-1 | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. | Well-established, inexpensive. | High risk of interference. Colored compounds can increase background absorbance. Redox-active compounds can directly reduce the tetrazolium salt. | Not Recommended |
| Resazurin (alamarBlue) | Measures metabolic activity via the reduction of non-fluorescent resazurin to fluorescent resorufin. | Homogeneous, non-lytic, allows for kinetic studies. | Moderate to high risk of interference. The nitro group can quench fluorescence. Redox-active compounds can directly reduce resazurin. | Use with Caution and Rigorous Controls |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating loss of membrane integrity.[10] | Measures a direct marker of cytotoxicity (membrane damage), less prone to metabolic interference.[11] | The assay's enzymatic reaction can be inhibited by some compounds. High background in serum-containing media.[12] | Recommended |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[13][14] | High sensitivity, simple "add-mix-measure" protocol, less susceptible to colorimetric or redox interference. | Can be affected by compounds that alter cellular ATP levels independent of cytotoxicity (e.g., mitochondrial uncouplers).[15] | Highly Recommended |
Recommended Assays and Detailed Protocols
Based on their principles of detection, LDH release assays and ATP-based assays are the most robust and reliable methods for assessing the cytotoxicity of nitroaromatic compounds. They are less susceptible to the common interferences associated with this class of molecules.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture supernatant upon plasma membrane damage.
Diagram of the LDH Assay Workflow
Caption: Workflow for the LDH cytotoxicity assay.
Protocol: LDH Cytotoxicity Assay for Nitroaromatic Compounds
This protocol is a generalized guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
Nitroaromatic compound stock solution
-
Vehicle control (e.g., DMSO, PBS)
-
Lysis buffer (typically provided in the kit)
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment and Control Setup:
-
Prepare serial dilutions of your nitroaromatic compound in culture medium.
-
Carefully remove the seeding medium and add 100 µL of the compound dilutions to the experimental wells.
-
Crucial Controls (in triplicate):
-
Spontaneous LDH Release: Add 100 µL of medium with vehicle control to wells with cells.
-
Maximum LDH Release: 45 minutes before the end of the incubation, add 10 µL of lysis buffer to wells with vehicle-treated cells.[16]
-
No-Cell Control (Medium Background): Add 100 µL of culture medium to empty wells.
-
Compound Control (No Cells): Add 100 µL of each compound dilution to empty wells to check for direct interference with the assay reagents.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add 50 µL of stop solution (if required by the kit) to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the average absorbance of the "No-Cell Control" from all other readings.
-
If the "Compound Control" shows significant absorbance, subtract this value from the corresponding experimental wells.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.[13][14]
Diagram of the ATP-Based Assay Principle
Caption: ATP-based assay principle.
Protocol: ATP-Based Luminescent Assay for Nitroaromatic Compounds
This protocol is based on the Promega CellTiter-Glo® assay and should be adapted for other similar kits.
Materials:
-
96-well opaque-walled, flat-bottom tissue culture plates (to minimize well-to-well crosstalk)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar
-
Nitroaromatic compound stock solution
-
Vehicle control (e.g., DMSO, PBS)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well opaque plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment and Control Setup:
-
Prepare serial dilutions of your nitroaromatic compound.
-
Add the compound dilutions to the experimental wells.
-
Crucial Controls (in triplicate):
-
Vehicle Control: Add medium with vehicle to wells with cells.
-
No-Cell Control (Medium Background): Add culture medium to empty wells.
-
Compound Control (No Cells): Add each compound dilution to empty wells to check for direct effects on the luciferase enzyme or luminescent signal.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions, allowing it to come to room temperature.
-
Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average luminescence of the "No-Cell Control" from all other readings.
-
If the "Compound Control" shows a significant decrease in luminescence (indicating luciferase inhibition), the data may need to be corrected, or an alternative assay considered.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Experimental Luminescence / Vehicle Control Luminescence) x 100
-
Conclusion: Ensuring Data Integrity in Cytotoxicity Testing
The assessment of nitroaromatic compound cytotoxicity requires a thoughtful and rigorous approach. Due to their inherent chemical properties, standard metabolic assays like MTT and resazurin are prone to interference and should be avoided or used with extreme caution. Assays that measure more direct endpoints of cell death, such as membrane integrity (LDH release) and cellular energy status (ATP levels), offer more reliable and reproducible data. By selecting the appropriate assay, incorporating comprehensive controls, and understanding the underlying mechanisms of both cytotoxicity and potential assay artifacts, researchers can generate high-quality, trustworthy data that will advance both drug discovery and toxicological understanding of this important class of compounds.
References
- Kalyanaraman, B., & Sohnle, P. G. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(7), 717-732.
- Nemeikaitė-Čėnienė, A., Šarlauskas, J., Anusevičius, Ž., Nivinskas, H., & Čėnas, N. (2020). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Antioxidants, 9(9), 856.
- Čėnas, N., Nemeikaitė-Čėnienė, A., & Anusevičius, Ž. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534.
- de Souza, A. M., & de Oliveira, R. B. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(2), 438-466.
- Čėnas, N., Nemeikaitė-Čėnienė, A., & Anusevičius, Ž. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Semantic Scholar.
- Šarlauskas, J., Nemeikaitė-Čėnienė, A., Anusevičius, Ž., Nivinskas, H., & Čėnas, N. (2016). Chemical aspects of cytotoxicity of nitroaromatic explosives: a review.
- Puzyn, T., Leszczynski, J., & Cronin, M. T. (2009). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 28(8), 1601-1610.
- Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500.
- BenchChem. (2025). Technical Support Center: Optimizing Cell-Based Assays with Nitro-Substituted Compounds. BenchChem.
- Spain, J. C. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 65(3), 279-305.
- Kappus, H. (1986). Oxidative stress in chemical toxicity. Archives of Toxicology, 58(4), 183-193.
- Roy, D., & Saha, R. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
- Ackerley, D. F. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab.
- BenchChem. (2025).
- Proffitt, R. T., & Williams, E. M. (2012). Other Nitroaromatics. In Gene-Directed Enzyme Prodrug Therapy.
- Promega. (2024). LDH cytotoxicity assay. Protocols.io.
- Abcam. (n.d.).
- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences.
- Ryan, T. A., & Tretter, L. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 73(1), 2.27.1-2.27.14.
- MilliporeSigma. (n.d.). Protocol Note. Sigma-Aldrich.
- Xia, M., & Inglese, J. (2009). A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. Assay and Drug Development Technologies, 7(1), 43-55.
- Canvax Biotech. (2023). DATA SHEET LDH Cytotoxicity Assay Kit (Colorimetric). Canvax Biotech.
- Lopes, M. S., Sena, C. F. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer Agents in Medicinal Chemistry, 15(2), 206-216.
- Sahu, N. (2023). Can someone help or suggest alternative to LDH cytotoxicity assay in the particular condition mentioned below?
- Mersch-Sundermann, V., Kevekordes, S., & Jenter, C. (1996). Genotoxicity of Nitro Musks in the Micronucleus Test With Human Lymphocytes in Vitro and the Human Hepatoma Cell Line Hep G2. Mutation Research/Genetic Toxicology, 369(1-2), 1-8.
- Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Quick Protocol #FB257.
- Čėnas, N., Nemeikaitė-Čėnienė, A., Anusevičius, Ž., Nivinskas, H., & Bironaitė, D. (2020).
- Promega Corporation. (n.d.). CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies.
- G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences.
- Promega Corporation. (2023). CellTiter-Glo® 2.0 Assay Technical Manual TM403.
- de Oliveira, R. B., & de Souza, A. M. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- Promega Corporation. (n.d.). Introducing the CytoTox-ONE™ Homogeneous Membrane Integrity Assay.
- Khalaj, A., Doroudi, A. R., Ostad, S. N., Khoshayand, M. R., & Babai, M. (2007). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. Daru, 15(4), 210-217.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
- Promega Corporation. (n.d.). CytoTox-ONE™ Homogeneous Membrane Integrity Assay Protocol.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Promega Corporation. (2015). Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.
- Promega Corporation. (2009). CytoTox-ONE(TM) Homogeneous Membrane Integrity Assay Technical Bulletin TB306.
- BenchChem. (n.d.). A Technical Guide to the Toxicological Profile and Hazards of Dinitrobenzene Compounds. BenchChem.
- Foster, P. M., Lloyd, S. C., & Prout, M. S. (1987). Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli--germ cell cocultures. Toxicology and Applied Pharmacology, 91(1), 103-114.
- Kosakowska, O., Galita, G., Wsol, V., & Stanczak, A. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 23(10), 2530.
- BenchChem. (2025). Technical Support Center: Determining BAL-0028 Cytotoxicity Using the LDH Assay. BenchChem.
- U.S. Environmental Protection Agency. (2018).
Sources
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ackerleylab.com [ackerleylab.com]
- 5. Oxidative stress in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
Application Notes and Protocols: Wittig Reaction Conditions for Acrylic Acid Synthesis
Introduction
Acrylic acid and its ester derivatives are foundational monomers in the polymer industry, crucial for the production of superabsorbent polymers, adhesives, coatings, and textiles. While industrial synthesis often relies on the oxidation of propylene, the Wittig reaction offers a powerful and versatile laboratory-scale method for the synthesis of acrylic acid and its analogs, particularly α,β-unsaturated esters. This olefination reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1][2]
For the synthesis of acrylic acid derivatives, a stabilized phosphorus ylide containing an ester group is typically employed. These ylides are less reactive than their non-stabilized counterparts and exhibit a high degree of stereoselectivity, generally favoring the formation of the (E)-alkene.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Wittig and related Horner-Wadsworth-Emmons reactions for the synthesis of acrylic acid and its derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer troubleshooting guidance to ensure successful and reproducible outcomes.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound, such as an aldehyde or ketone.[1][4] The ylide, a neutral molecule with adjacent positive and negative charges, is typically generated in situ by treating a phosphonium salt with a base.
Stabilized vs. Non-Stabilized Ylides
The nature of the substituent on the carbanionic carbon of the ylide dictates its stability and reactivity, which in turn influences the stereochemical outcome of the reaction.
-
Non-Stabilized Ylides: These ylides have alkyl or hydrogen substituents and are highly reactive. They typically lead to the formation of (Z)-alkenes.[3]
-
Stabilized Ylides: When the substituent is an electron-withdrawing group, such as an ester (e.g., -COOR), the negative charge is delocalized through resonance, making the ylide more stable and less reactive.[3][5] These stabilized ylides react more slowly and generally yield the thermodynamically more stable (E)-alkene as the major product.[2][3] For the synthesis of acrylic acid derivatives, a stabilized ylide such as (carboethoxymethylene)triphenylphosphorane is the reagent of choice.
The currently accepted mechanism for the Wittig reaction involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[3][4] For stabilized ylides, the initial addition step is reversible and the rate-determining step is the decomposition of the oxaphosphetane.[2][6] This reversibility allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative
A highly effective variation of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[7][8] This increased reactivity allows for successful reactions with a broader range of aldehydes, including sterically hindered ones.[8] A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[8] The HWE reaction almost exclusively produces the (E)-isomer of the α,β-unsaturated ester.[7][8][9]
Experimental Protocols
This section provides detailed protocols for the synthesis of an acrylic acid derivative (ethyl acrylate) using both the classical Wittig reaction and the Horner-Wadsworth-Emmons modification.
Protocol 1: Synthesis of Ethyl Acrylate via the Wittig Reaction
This protocol describes the reaction of (carboethoxymethylene)triphenylphosphorane with formaldehyde.
Materials:
-
(Carboethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Paraformaldehyde
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (carboethoxymethylene)triphenylphosphorane (1.0 eq) and a slight excess of paraformaldehyde (1.2 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The concentration should be approximately 0.2-0.5 M with respect to the ylide.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) to separate the ethyl acrylate from the triphenylphosphine oxide.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield pure ethyl acrylate.
-
Protocol 2: Synthesis of Ethyl Acrylate via the Horner-Wadsworth-Emmons Reaction
This protocol details the reaction of triethyl phosphonoacetate with formaldehyde, which generally provides higher yields and easier purification.[9]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via syringe.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with Aldehyde:
-
Add paraformaldehyde (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often of high purity. If necessary, purify by flash column chromatography as described in Protocol 1.
-
Data Presentation
| Reaction | Typical Yield | E/Z Ratio | Purification Byproduct |
| Wittig Reaction | 60-80% | >95:5 (E) | Triphenylphosphine oxide |
| HWE Reaction | 85-95% | >99:1 (E) | Diethyl phosphate |
Visualization of Workflows
Wittig Reaction Workflow
Caption: Workflow for acrylic acid synthesis via the Wittig reaction.
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for α,β-unsaturated ester synthesis via the HWE reaction.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete ylide formation. | - Ensure the use of a strong enough base and anhydrous conditions for ylide generation.[5] - Consider using the more reactive HWE reagent.[7][8] |
| - The aldehyde is sterically hindered or unreactive. | - For sterically hindered ketones, the HWE reaction is preferred.[2] | |
| - The ylide is unstable and decomposes. | - Generate the ylide at a low temperature (0 °C or -78 °C) and use it immediately. | |
| Poor (E/Z) Stereoselectivity | - Use of a non-stabilized or semi-stabilized ylide. | - For high (E)-selectivity, use a stabilized ylide or the HWE reaction.[2][3] |
| - Reaction conditions favor kinetic control. | - For stabilized ylides, ensure the reaction conditions allow for equilibration (e.g., higher temperature, longer reaction time). | |
| - Presence of lithium salts. | - Avoid lithium bases (like n-BuLi) if (E)-selectivity with stabilized ylides is desired, as they can sometimes alter the stereochemical outcome.[2] | |
| Difficulty in Purification | - Triphenylphosphine oxide byproduct is co-eluting with the product. | - Optimize chromatography conditions (solvent polarity). - Consider converting the triphenylphosphine oxide to a more polar derivative to facilitate separation. - Utilize the HWE reaction to avoid this byproduct.[8] |
Logical Troubleshooting Flow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Michael Addition Reactions with Nitroalkene Substrates
Introduction: The Strategic Importance of the Michael Addition to Nitroalkenes
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] When the acceptor is a nitroalkene, the reaction's utility is significantly amplified. The powerful electron-withdrawing nature of the nitro group renders the alkene exceptionally electrophilic, facilitating additions with a broad spectrum of nucleophiles under mild conditions.[3] The resulting γ-nitro adducts are highly versatile synthetic intermediates. The nitro group, often regarded as a "synthetic chameleon," can be transformed into a plethora of other functional groups, including amines, ketones, aldehydes (via the Nef reaction), or can be eliminated to generate alkenes.[3][4][5]
This synthetic versatility makes the Michael addition to nitroalkenes a strategically critical transformation in the synthesis of complex molecules, natural products, and pharmacologically active compounds.[6][7][8] Notably, this reaction provides a direct route to chiral γ-aminobutyric acid (GABA) derivatives, a class of compounds with significant therapeutic applications, including the drugs (R)-Baclofen, (S)-Pregabalin, and Phenibut.[7] The advent of asymmetric organocatalysis has further revolutionized this field, enabling the synthesis of highly enantioenriched products, which is paramount in drug development where a single enantiomer is often responsible for the desired therapeutic effect.[7][9]
This guide provides an in-depth exploration of the Michael addition reaction with nitroalkene substrates, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Core Principles and Mechanistic Insights
The fundamental mechanism of the Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of the nitroalkene (the Michael acceptor). This process is typically initiated by a base or a catalyst that enhances the nucleophilicity of the donor.[1]
The Role of the Nitro Group
The nitro group (NO₂) is key to the reactivity of the nitroalkene. Its strong electron-withdrawing capacity, through both inductive and resonance effects, polarizes the C=C double bond, creating a significant partial positive charge on the β-carbon, making it highly susceptible to nucleophilic attack.[3] Upon addition, the resulting intermediate is a nitronate anion, which is stabilized by resonance. This stabilized intermediate is then protonated to yield the final γ-nitro adduct.
Catalysis Strategies: A Paradigm of Modern Organic Synthesis
The choice of catalyst is crucial for controlling the rate, selectivity, and stereochemical outcome of the reaction.
-
Base Catalysis: Simple bases can deprotonate the Michael donor, generating the active nucleophile. However, this approach often lacks stereocontrol and can lead to side reactions.
-
Organocatalysis: The use of small, chiral organic molecules as catalysts has become the dominant strategy for asymmetric Michael additions to nitroalkenes.[9] These catalysts offer several advantages, including being metal-free, robust, and often operable under mild conditions.[9]
-
Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives (e.g., diphenylprolinol silyl ether), react with carbonyl donors (aldehydes and ketones) to form a transient, nucleophilic enamine intermediate.[7][10][11] This enamine then attacks the nitroalkene. The catalyst's chiral scaffold directs the approach of the electrophile, controlling the stereochemistry of the newly formed C-C bond.[7][11]
-
Bifunctional Catalysis: Catalysts incorporating both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor (e.g., thiourea, squaramide) are highly effective.[6][10][12] The basic site activates the nucleophile, while the hydrogen-bond donor activates the nitroalkene by coordinating to the nitro group, increasing its electrophilicity and orienting it for a stereoselective attack.[6][10]
-
-
Metal Catalysis: Chiral metal complexes, for instance those involving Nickel(II), can also effectively catalyze these reactions with high enantioselectivity.[13] The metal center can act as a Lewis acid, coordinating to both the nucleophile and the electrophile to organize the transition state.[13]
Below is a generalized workflow for an organocatalyzed Michael addition.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael Addition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - ProQuest [proquest.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. videleaf.com [videleaf.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Reduction of nitroalkenes to saturated amines
An Application Guide to the Synthetic Reduction of Nitroalkenes to Saturated Amines
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Nitroalkene Reduction
In the landscape of modern organic synthesis and drug development, the primary amine is a cornerstone functional group, prevalent in a vast array of pharmaceuticals, agrochemicals, and bioactive molecules.[1][2] The transformation of readily accessible nitroalkenes into saturated amines represents a powerful and convergent synthetic strategy. Nitroalkenes, often synthesized via the Henry (nitroaldol) reaction, serve as versatile intermediates. Their reduction accomplishes two significant chemical transformations in a single strategic operation: the reduction of an electron-deficient carbon-carbon double bond and the conversion of a nitro group into a primary amine.
This guide provides an in-depth exploration of the primary methodologies for this transformation. It moves beyond a simple listing of reagents to dissect the underlying mechanisms, chemoselectivity, and practical considerations essential for successful execution in a research and development setting. We will explore the nuances of catalytic hydrogenation, the sheer power of metal hydrides, and the classic reliability of dissolving metal systems, offering detailed protocols and field-tested insights for each.
Section 1: Core Mechanistic Pathways and Chemoselectivity
The reduction of a nitroalkene to a saturated amine is fundamentally a 1,4-addition followed by the reduction of the nitro group. The sequence of these events is dictated by the choice of reducing agent, which in turn governs the reaction's chemoselectivity and functional group tolerance. Understanding these pathways is critical for method selection and optimization.
Pathway A: Conjugate Addition followed by Nitro Group Reduction
This is the most common pathway, particularly with hydride-based reagents like Sodium Borohydride (NaBH₄). The reaction proceeds in two distinct stages:
-
Michael Addition: A hydride ion (H⁻) acts as a nucleophile, attacking the β-carbon of the nitroalkene in a conjugate fashion. This saturates the C=C bond and generates a nitronate intermediate.
-
Nitro Reduction: The resulting saturated nitroalkane is then reduced to the primary amine in a subsequent, often slower, step.
This stepwise nature can be exploited. For instance, milder conditions might allow for the isolation of the intermediate nitroalkane, a valuable synthetic building block in its own right.[3][4]
Pathway B: Concerted or Rapid Sequential Reduction
Powerful reduction systems, such as catalytic hydrogenation with H₂ gas or potent hydrides like Lithium Aluminum Hydride (LiAlH₄), can effect a rapid, seemingly concerted reduction of both the alkene and the nitro functionality. On the surface of a heterogeneous catalyst, both groups can be activated and reduced in quick succession without the accumulation of the nitroalkane intermediate.
Diagram of General Reduction Workflow
The following diagram illustrates the central transformation and the key intermediate stage.
Caption: General pathways for nitroalkene to saturated amine reduction.
Section 2: Key Reduction Methodologies and Protocols
The choice of reducing agent is the most critical decision in planning the synthesis. Factors to consider include substrate functional group tolerance, safety, scale, and cost. Traditional methods often involve harsh conditions or stoichiometric metal waste, while modern approaches like catalytic transfer hydrogenation offer milder and "greener" alternatives.[5][6]
Methodology 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for this transformation. It involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.
-
Principle & Causality: The nitroalkene adsorbs onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel). Molecular hydrogen is also activated on the surface, and hydrogen atoms are sequentially added across both the C=C double bond and the N-O bonds of the nitro group. The process is clean, with the only byproduct being water.
-
Common Catalysts:
-
Palladium on Carbon (Pd/C): The workhorse for nitro reductions. It is highly active but can also reduce other functionalities like benzyl ethers and some halides.[7]
-
Raney Nickel (Raney Ni): A cheaper alternative, often used when dehalogenation is a concern with Pd/C.[7]
-
Platinum(IV) Oxide (PtO₂, Adam's catalyst): A very active catalyst, often used for hydrogenating aromatic systems, but fully capable of reducing nitroalkenes.
-
-
Advantages: High efficiency, clean reaction (minimal byproducts), scalable.
-
Disadvantages: Requires specialized high-pressure hydrogenation equipment, potential for dehalogenation, flammability of H₂ gas and pyrophoric nature of some catalysts (especially Raney Ni and used Pd/C).
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the nitroalkene (1.0 eq).
-
Catalyst Loading: Under an inert atmosphere (N₂ or Ar), carefully add 5-10% w/w Palladium on Carbon (10% Pd/C). Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care.
-
Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to dissolve the substrate and form a slurry with the catalyst. A typical concentration is 0.1-0.5 M.
-
System Purge: Seal the vessel and purge the system several times with N₂ to remove all oxygen, followed by several purges with H₂.
-
Reaction: Pressurize the vessel with H₂ (typically 50-100 psi, but can be higher) and begin vigorous agitation at room temperature. The reaction is often exothermic. Monitor the reaction by H₂ uptake or by TLC/LC-MS analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with N₂.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Safety Note: The Celite pad with the used catalyst should not be allowed to dry as it can ignite in air. Quench carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude saturated amine, which can be purified further by crystallization or chromatography.
Methodology 2: Metal Hydride Reduction with LiAlH₄
Lithium Aluminum Hydride (LiAlH₄) is an exceptionally powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitroalkenes.
-
Principle & Causality: LiAlH₄ provides a source of nucleophilic hydride (H⁻) ions. It reduces the nitroalkene via a combination of 1,4-conjugate addition to the alkene and direct reduction of the nitro group. The mechanism for nitro group reduction is complex, involving sequential displacement of oxygen atoms by hydride.
-
Advantages: Extremely powerful and fast, readily available, reduces a wide range of substrates.
-
Disadvantages: Highly reactive and dangerous; reacts violently with water and protic solvents.[6] It is non-selective and will reduce other groups like esters, amides, and ketones.[7] The workup can be challenging.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and N₂ inlet, add a solution of the nitroalkene (1.0 eq) in a dry, anhydrous ether solvent (e.g., THF or Diethyl Ether).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly and carefully add a solution of LiAlH₄ (typically 2-4 eq) in the same anhydrous solvent via the dropping funnel. Safety Note: This is a highly exothermic reaction. Maintain slow addition to control the temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC/LC-MS).
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
'X' mL of water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter off the white solid precipitate. Wash the solid thoroughly with the ether solvent.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Methodology 3: Metal-in-Acid Reduction with Iron
The use of zero-valent metals in acidic media is a classic, robust, and highly chemoselective method for reducing nitro groups. Iron powder in acetic or hydrochloric acid is a common and cost-effective choice.[8] This method often leaves other reducible groups untouched.[9]
-
Advantages: Excellent chemoselectivity for the nitro group, inexpensive reagents, scalable.[8][11]
-
Disadvantages: Requires stoichiometric amounts of metal, generating significant metal waste. The workup can be cumbersome due to the formation of iron salt sludges.[12]
-
Reaction Setup: To a round-bottom flask, add the nitroalkene (1.0 eq), ethanol, and glacial acetic acid (a common solvent ratio is 5:1 EtOH:AcOH).[13]
-
Reagent Addition: Add iron powder (typically 3-5 eq) to the solution with vigorous stirring.
-
Reaction: Heat the mixture to reflux (80-100 °C). The reaction is often vigorous initially. Monitor progress by TLC/LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Basification & Filtration: Carefully basify the mixture with a saturated solution of sodium carbonate (Na₂CO₃) or concentrated ammonium hydroxide until the pH is > 8. Caution: Significant CO₂ evolution (foaming) will occur with Na₂CO₃.[12] This will precipitate iron hydroxides.
-
Extraction: Filter the entire mixture through a pad of Celite®, washing the sludge thoroughly with a solvent like ethyl acetate or dichloromethane.
-
Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with the same organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.
Section 3: Comparative Analysis of Reduction Methods
The optimal choice of reagent depends on a careful analysis of the substrate and the desired outcome. The following table provides a comparative summary to aid in this decision-making process.
| Method | Reagents | Conditions | Selectivity | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, Raney Ni | 50-100 psi H₂, RT | Moderate; can reduce other groups (alkynes, benzyls, some halides) | High yield, clean, scalable | Requires special equipment, H₂ hazard, potential dehalogenation[7] |
| Metal Hydride Reduction | LiAlH₄ | Anhydrous Ether, 0 °C to Reflux | Low; reduces most polar unsaturation (esters, ketones, etc.) | Very powerful and fast | Hazardous (reacts with H₂O), non-selective, difficult workup[6][7] |
| Metal-in-Acid Reduction | Fe, Zn, or SnCl₂ in acid (HCl, AcOH) | Reflux | High; very selective for the nitro group over many other functionalities | Inexpensive, highly chemoselective, robust[8][9][14] | Stoichiometric metal waste, sometimes harsh conditions, tedious workup[12] |
| Catalytic Transfer Hydrogenation | Hantzsch Ester, HCOOH, NH₄COOH with a catalyst | Mild (RT to moderate heat) | Generally high, tunable by catalyst choice | Safer than H₂ gas, mild conditions, experimentally simple[5][6][15] | Catalyst cost, may require optimization for new substrates |
Section 4: Conclusion and Future Outlook
The reduction of nitroalkenes to saturated amines is a mature yet continually evolving field. While classic methods like catalytic hydrogenation and metal-in-acid reductions remain indispensable for their robustness and scalability, modern advancements are paving the way for milder, safer, and more sustainable protocols. The rise of catalytic transfer hydrogenation addresses many of the safety concerns associated with high-pressure H₂ or pyrophoric hydrides.[6] Looking forward, biocatalytic and enzymatic methods, which operate in aqueous media under ambient conditions, represent the next frontier, promising unparalleled chemoselectivity and environmental compatibility.[1][2] For the modern researcher, a thorough understanding of all available tools—from the classic to the cutting-edge—is paramount for the efficient and successful synthesis of target amine compounds.
References
-
Bartoli, G. et al. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules. [Link]
-
Phillips, B. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. [Link]
-
Bhandari, D. R. et al. Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. [Link]
-
Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Chemistry Honors Papers. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
-
Bhandari, D. R. et al. Chemoselective nitro reduction and hydroamination using a single iron catalyst. RSC Publishing. [Link]
-
Bhandari, D. R. et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Semantic Scholar. [Link]
-
Synfacts. Asymmetric Transfer Hydrogenation of Nitroalkenes. Thieme. [Link]
-
University of Oxford. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Department of Chemistry. [Link]
-
Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. frontiersin.org. [Link]
-
Zhang, W. et al. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis. PMC. [Link]
-
ResearchGate. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. ResearchGate. [Link]
-
Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry. [Link]
-
CHE-MYSTERY MASTERS. (2020). DIBAL: Diisobutyl Aluminium Hydride. YouTube. [Link]
-
Organic Chemistry Portal. Diisobutylaluminum Hydride (DIBAL-H). organic-chemistry.org. [Link]
-
Pinnen, F. et al. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH₃NH₃. Beilstein Journal of Organic Chemistry. [Link]
-
Setamdideh, D. et al. Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Iron (low valent). organic-chemistry.org. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Iron (Fe). organic-chemistry.org. [Link]
-
Chemistry Steps. DIBAL Reducing Agent. chemistrysteps.com. [Link]
-
Varma, R. S., & Kabalka, G. W. (1985). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Synthetic Communications. [Link]
-
Wikipedia. Diisobutylaluminium hydride. Wikipedia. [Link]
-
ADI CHEMISTRY. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH. adichemistry.com. [Link]
-
ResearchGate. Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL. chemistrysteps.com. [Link]
-
ResearchGate. Reduction of the Nitro Group into Amines. ResearchGate. [Link]
-
Organic Chemistry Portal. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. organic-chemistry.org. [Link]
-
Leah4sci. (2015). Reduction of Nitro Groups. YouTube. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. organic-chemistry.org. [Link]
-
ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. scholarworks.utrgv.edu. [Link]
-
ResearchGate. How to carry out the work Up of Iron-H2SO4 assisted reduction? ResearchGate. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
ResearchGate. Selected enantioselective reactions of nitroalkenes. ResearchGate. [Link]
-
ResearchGate. A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. ResearchGate. [Link]
-
ResearchGate. Ammonia–Borane-Mediated Reduction of Nitroalkenes. ResearchGate. [Link]
-
University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. ucalgary.ca. [Link]
-
Sukhorukov, A. Y. et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. YouTube. [Link]
Sources
- 1. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3 [beilstein-journals.org]
- 4. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips [digitalcommons.ursinus.edu]
- 6. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Iron [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitroaldol (Henry) Reaction: A Guide for Researchers and Drug Development Professionals
Executive Summary
The nitroaldol, or Henry, reaction is a powerful and versatile carbon-carbon bond-forming reaction that has become a cornerstone in modern organic synthesis.[1][2][3][4] This base-catalyzed addition of a nitroalkane to an aldehyde or ketone provides access to valuable β-nitro alcohols, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[3][5][6] The synthetic utility of the Henry reaction is further underscored by the facile transformation of the resulting β-nitro alcohols into other functional groups, such as β-amino alcohols, nitroalkenes, and α-nitro ketones.[3][7] This application note provides an in-depth technical guide to the mechanism of the Henry reaction, detailed experimental protocols for both general and asymmetric variants, and practical insights for troubleshooting.
The Core Reaction Mechanism
The Henry reaction proceeds via a base-catalyzed pathway involving three key steps: deprotonation, nucleophilic addition, and protonation.[5][8]
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane, generating a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, making this deprotonation feasible with a variety of bases.[1]
-
Nucleophilic Addition: The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[2][8]
-
Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or the solvent, to yield the final β-nitro alcohol product.[1][8]
It is important to note that the Henry reaction is reversible, and the equilibrium can be influenced by the reaction conditions.[2] In some cases, particularly with elevated temperatures, the β-nitro alcohol can undergo dehydration to form a nitroalkene, a process sometimes referred to as a Henry-Knoevenagel condensation.[2][9]
Visualizing the Reaction Pathway
The general workflow of a Henry reaction can be visualized as a sequence of straightforward laboratory operations.
Caption: General workflow for a typical Henry reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Henry reaction.
Protocol 1: General Base-Catalyzed Henry Reaction
This protocol describes a standard procedure for the reaction between an aldehyde and a nitroalkane using a common organic base.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Nitroalkane (1.2 mmol, 1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the nitroalkane (1.2 mmol) to the cooled solution.
-
Slowly add DBU (0.1 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-nitro alcohol.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can interfere with the basic catalyst and the reaction equilibrium.
-
Cooling: The Henry reaction is often exothermic. Cooling helps to control the reaction rate and minimize side reactions, such as dehydration.
-
Catalytic Base: Only a catalytic amount of a non-nucleophilic strong base like DBU is needed to generate the nitronate anion.
-
Quenching: The addition of a mild acid like NH₄Cl neutralizes the base and stops the reaction.
Protocol 2: Asymmetric Henry Reaction using a Chiral Copper(II) Catalyst
This protocol provides a method for achieving high enantioselectivity in the Henry reaction, which is crucial for the synthesis of chiral drug intermediates.[10] This example is based on the use of a chiral bis(oxazoline) ligand complexed with copper(II) acetate.[11]
Materials:
-
Chiral bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4S)-4-phenyl-2-oxazoline) (0.055 mmol, 5.5 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol, 5 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Nitromethane (5.0 mmol, 5.0 equiv)
-
Ethanol (EtOH) (1 mL)
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Procedure:
-
In a dry vial, dissolve the chiral bis(oxazoline) ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in ethanol (1 mL).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the catalyst complex. The solution should turn a distinct color (often blue or green).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Add nitromethane (5.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Rationale for Experimental Choices:
-
Chiral Ligand and Metal Salt: The in-situ formation of a chiral metal complex creates a chiral environment that directs the nucleophilic attack of the nitronate to one face of the carbonyl, leading to an excess of one enantiomer.[7]
-
Excess Nitromethane: Nitromethane often serves as both the reactant and the solvent in these reactions to drive the equilibrium towards the product.
-
Direct Purification: In many cases, the catalyst can be removed during column chromatography, simplifying the work-up procedure.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the Henry reaction with various substrates and catalysts.
| Entry | Carbonyl Compound | Nitroalkane | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereo/Enantio-selectivity |
| 1 | Benzaldehyde | Nitromethane | DBU | THF | 0 | 2 | 85 | N/A |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | Imidazole | Neat | RT | 0.5 | 92 | N/A[11] |
| 3 | Cyclohexanecarboxaldehyde | Nitroethane | TBAF | THF | RT | 12 | 78 | 65:35 (anti:syn) |
| 4 | Benzaldehyde | Nitromethane | Cu(OAc)₂/Chiral Ligand | EtOH | RT | 24 | 90 | 92% ee[11] |
| 5 | α-Ketoester | Nitromethane | Cinchona Alkaloid | Toluene | -20 | 48 | 95 | up to 97% ee[5] |
N/A: Not Applicable; RT: Room Temperature; TBAF: Tetrabutylammonium fluoride; ee: enantiomeric excess.
Catalytic Cycle in Asymmetric Henry Reactions
The catalytic cycle of an asymmetric Henry reaction, for instance, one catalyzed by a chiral copper complex, illustrates the role of the catalyst in achieving stereocontrol.
Caption: Proposed catalytic cycle for a copper-catalyzed asymmetric Henry reaction.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst or base.- Insufficiently acidic nitroalkane.- Sterically hindered substrates.- Reversible nature of the reaction. | - Use a fresh or more potent base/catalyst.- Increase reaction temperature or time.- Consider using a more reactive nitroalkane.- Use an excess of the nitroalkane to shift the equilibrium. |
| Formation of side products (e.g., nitroalkene, aldol self-condensation) | - High reaction temperature.- Prolonged reaction time.- Strong base concentration. | - Lower the reaction temperature.- Monitor the reaction closely and quench upon completion.- Use a catalytic amount of a milder base. |
| Low diastereoselectivity or enantioselectivity | - Inappropriate catalyst or ligand.- Non-optimal reaction temperature.- Presence of impurities (e.g., water). | - Screen different chiral ligands and metal salts.- Optimize the reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Difficult product isolation | - Product is highly polar or water-soluble.- Emulsion formation during work-up. | - Use continuous extraction for water-soluble products.- Add brine to break up emulsions.- Consider direct purification on silica gel without aqueous work-up. |
Conclusion
The Henry reaction remains a highly relevant and indispensable tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery and development. Its ability to efficiently construct carbon-carbon bonds and introduce a versatile nitro group provides a gateway to a diverse range of complex molecular architectures. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing well-designed catalytic systems, researchers can harness the full potential of this classic transformation to accelerate the synthesis of novel therapeutic agents.
References
-
Sciencemadness Wiki. (2025, September 6). Nitroaldol reaction. Retrieved from [Link]
-
Baruah, J. B., & Das, A. (2014). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of Chemical Sciences, 126(5), 1245-1256. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Henry reaction. Retrieved from [Link]
-
Wang, Z. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2805-2826. Retrieved from [Link]
-
MDPI. (2022, October 14). Nitroaldol Reaction. In Encyclopedia. Retrieved from [Link]
-
Wang, C., et al. (2014). Applications of henry reaction in asymmetric synthesis of chiral drugs. Chinese Journal of Organic Chemistry, 34(1), 2-15. Retrieved from [Link]
-
Wang, Z. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2805–2826. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. Retrieved from [Link]
-
Wisniak, J. (2014). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 25(3), 342-351. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]
-
Grokipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270–6273. Retrieved from [Link]
-
Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732–733. Retrieved from [Link]
-
Lin, C.-H., et al. (2014). A thermophilic esterase from Fervidobacterium nodosum Rt17-B1: promiscuous in Henry reaction with high enantioselectivity. Green Chemistry, 16(5), 2448-2456. Retrieved from [Link]
-
Wang, Z. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2805-2826. Retrieved from [Link]
-
Ballini, R., Bosica, G., Fiorini, D., & Palmieri, A. (2005). The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products. In Frontiers in Natural Product Chemistry (Vol. 1, pp. 37-56). Bentham Science Publishers. Retrieved from [Link]
-
Liu, X., et al. (2010). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N′-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 75(20), 6975–6978. Retrieved from [Link]
-
Osuji, O. F., & Onwukwe, S. I. (2024). HENRY REACTION (Mini-review). ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019, February 12). Failed nitro-aldol reaction. Possible cause and fix?. Retrieved from [Link]
-
The Organic Chemistry Reaction. (2025, December 17). The Henry Reaction. Retrieved from [Link]
Sources
- 1. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chapter - The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products | Bentham Science [benthamscience.com]
- 7. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 8. name-reaction.com [name-reaction.com]
- 9. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Henry Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
Welcome to the technical support guide for the synthesis of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The synthesis, while achievable, presents unique challenges due to the electronic nature of the nitro group and the stereochemical requirements of the target molecule. This guide is designed to help you navigate these challenges and optimize your reaction yield and purity.
The likely synthetic route to this compound involves a condensation reaction, such as the Knoevenagel condensation, between the precursor aldehyde, 5-nitrocyclohex-1-ene-1-carbaldehyde, and an active methylene compound like malonic acid.[1][2] This guide will focus on troubleshooting this key step.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you resolve problems encountered during the synthesis.
Low or No Product Yield
Question 1: My reaction shows very low conversion of the starting aldehyde, 5-nitrocyclohex-1-ene-1-carbaldehyde. What are the primary factors to investigate?
Answer: Low conversion in a Knoevenagel-type condensation is a common issue that can typically be traced back to several key factors related to reaction kinetics and equilibrium.[3][4]
-
Catalyst Activity: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[4] If the catalyst is old, has been improperly stored, or is of low purity, it may not be effective at deprotonating the active methylene compound (e.g., malonic acid) to generate the required nucleophile.
-
Recommendation: Use a fresh bottle of the amine catalyst or purify it by distillation. Consider using an alternative catalyst like ammonium acetate, which can also be effective.[3]
-
-
Reaction Temperature: While many Knoevenagel condensations can proceed at room temperature, the activation energy for this specific substrate might require thermal assistance.
-
Recommendation: Gently heat the reaction mixture to a temperature between 40-80°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without leading to decomposition or significant side product formation.
-
-
Water Removal: The Knoevenagel condensation produces one equivalent of water for each equivalent of product formed.[4] This water can inhibit the catalyst and shift the reaction equilibrium back towards the starting materials.
-
Recommendation: If heating, use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene is a common solvent for this purpose.[4] Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction can also be effective, although this may complicate the workup.
-
Formation of Impurities and Side Products
Question 2: My TLC analysis shows multiple spots in addition to my desired product. What are the likely side reactions, and how can I minimize them?
Answer: The presence of the electron-withdrawing nitro group and the α,β-unsaturated aldehyde functionality in your starting material makes it susceptible to several side reactions, especially under basic conditions.
-
Michael Addition: The product itself is a Michael acceptor. A common side reaction is the addition of the enolate of malonic acid (or another nucleophile present) to the β-position of the newly formed acrylic acid product. This leads to a di-adduct.
-
Minimization Strategy: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde may help, but this can be substrate-dependent. Close monitoring of the reaction by TLC is crucial; stop the reaction as soon as the starting aldehyde is consumed to prevent the product from reacting further.[3]
-
-
Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation (an aldol reaction), particularly if the basic catalyst used is too strong.[5]
-
Minimization Strategy: Use a weak base like piperidine or pyridine. Avoid strong bases such as sodium hydroxide or alkoxides.[2]
-
-
Polymerization: Nitroalkenes are known to be susceptible to polymerization, especially when heated in the presence of basic catalysts.[6]
-
Minimization Strategy: Maintain the lowest effective reaction temperature and avoid prolonged reaction times. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help.
-
The following diagram illustrates the intended reaction pathway versus potential side reactions.
Caption: Reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knoevenagel condensation in this synthesis?
A1: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[2] In this specific synthesis:
-
The weak base catalyst (e.g., piperidine) deprotonates malonic acid to form a nucleophilic enolate.
-
The enolate attacks the electrophilic carbonyl carbon of 5-nitrocyclohex-1-ene-1-carbaldehyde.
-
This forms a β-hydroxy dicarboxylic acid intermediate.
-
Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) and decarboxylation (loss of CO2) to yield the final α,β-unsaturated product, this compound. The use of pyridine as a solvent can facilitate this decarboxylation step in what is known as the Doebner modification.[2][7]
Q2: How do I choose the right solvent for this reaction?
A2: Solvent choice is critical and can significantly impact reaction rate and yield.[4]
-
Polar Protic Solvents: Ethanol or methanol can be effective and are good starting points.[3]
-
Polar Aprotic Solvents: Solvents like DMF have been shown to give excellent results in some Knoevenagel condensations, potentially accelerating the rate.[3]
-
Nonpolar Solvents: Toluene is the solvent of choice if you plan to use a Dean-Stark trap for water removal.[4]
-
Solvent-Free: In some cases, running the reaction neat (solvent-free) can improve yields and is more environmentally friendly.[3] This is worth considering if solubility of the reactants allows.
Q3: My final product is difficult to purify. What purification strategies do you recommend?
A3: The target molecule contains both a polar carboxylic acid group and a nitro group, which can make purification challenging.
-
Recrystallization: This should be the first method you attempt. Experiment with different solvent systems. A good starting point would be a solvent in which the compound is soluble when hot but sparingly soluble when cold, such as an ethanol/water or ethyl acetate/hexane mixture.
-
Acid-Base Extraction: Since your product is a carboxylic acid, you can use acid-base extraction to separate it from neutral impurities.[8]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your acidic product will move into the aqueous layer as its carboxylate salt.
-
Separate the layers and then re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your purified product.
-
Filter the solid and wash with cold water.
-
-
Column Chromatography: This can be effective but may require some optimization.
-
Normal Phase (Silica Gel): The polar nature of your compound might cause it to streak or adhere strongly to the silica. You may need to use a polar eluent system, possibly containing a small amount of acetic or formic acid to improve the peak shape.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like water/acetonitrile or water/methanol (often with a pH modifier like formic acid) can be a very effective purification method.[9][10]
-
Q4: How can I ensure the stereochemistry of the product is the desired (E)-isomer?
A4: In most Knoevenagel-type condensations, the (E)-isomer is the thermodynamically more stable product and is therefore formed preferentially. The bulky cyclohexene ring and the carboxylic acid group will prefer to be on opposite sides of the newly formed double bond to minimize steric hindrance. If you are obtaining a mixture of (E) and (Z) isomers, you can sometimes isomerize the mixture to the more stable (E)-form by heating or by exposure to a catalytic amount of iodine under light.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol provides a starting point for the synthesis. Optimization of time, temperature, and stoichiometry will likely be necessary.
| Reagent | M.W. | Amount | Moles |
| 5-Nitrocyclohex-1-ene-1-carbaldehyde | 155.15 | 1.55 g | 10.0 mmol |
| Malonic Acid | 104.06 | 1.25 g | 12.0 mmol |
| Pyridine | 79.10 | 10 mL | - |
| Piperidine | 85.15 | 0.1 mL | ~1.0 mmol |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-nitrocyclohex-1-ene-1-carbaldehyde (1.55 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol).[4]
-
Add pyridine (10 mL) as the solvent.[7]
-
Add piperidine (0.1 mL, ~1.0 mmol) as the catalyst.[4]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor its progress using TLC (e.g., with a 1:1 ethyl acetate:hexane eluent).
-
Upon completion (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 50 mL of 2M HCl (aq) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram outlines the general workflow for synthesis and purification.
Caption: General experimental workflow.
References
- BenchChem. Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. troubleshooting low yields in Knoevenagel condensation.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- Waters. Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- ChemicalBook. 5-Nitro-1-cyclohexene-1-carboxaldehyde | 900186-75-6.
- Unknown Source. Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Sigma-Aldrich. Knoevenagel Condensation Reaction.
- Wikipedia. Knoevenagel condensation.
- Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Reddit. Purification of strong polar and basic compounds : r/Chempros.
- ACS Publications. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study | The Journal of Organic Chemistry.
Sources
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. lcms.cz [lcms.cz]
- 10. reddit.com [reddit.com]
Technical Support Center: Overcoming Low Yield in Wittig Reactions with Aldehydes
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing Wittig reactions involving aldehydes. This guide is designed to provide practical, in-depth solutions to common challenges, particularly focusing on overcoming low reaction yields. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when facing low yields in a Wittig reaction.
Q1: My Wittig reaction with an aldehyde is giving a very low yield or no product at all. What are the most likely initial culprits?
A1: The primary areas to investigate are the generation and stability of your phosphorus ylide, the quality of the aldehyde, and the reaction conditions. Inefficient ylide formation is often due to an insufficiently strong or fresh base, or the presence of moisture. Aldehydes can be prone to degradation or side reactions, and the reaction conditions, such as temperature and reaction time, must be carefully controlled.
Q2: I'm using an enolizable aldehyde and getting a complex mixture of products. What's happening?
A2: Enolizable aldehydes are susceptible to self-condensation via an aldol reaction under the basic conditions of the Wittig reaction.[1] This competing reaction consumes your starting material and complicates purification. To mitigate this, consider strategies like "inverse addition," where the base is added to a mixture of the phosphonium salt and the aldehyde, or conducting the reaction at very low temperatures (e.g., -78 °C).[1]
Q3: How does the type of ylide (stabilized vs. non-stabilized) affect the reaction with my aldehyde?
A3: The stability of the ylide is crucial.[2][3]
-
Non-stabilized ylides (e.g., with alkyl groups) are more reactive but also more sensitive to air and moisture.[3][4] They typically react quickly with aldehydes to form predominantly Z-alkenes.[2][5][6]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) are less reactive and more stable.[2][3][7] They generally react well with aldehydes but may struggle with sterically hindered ketones.[5][6] These ylides typically yield E-alkenes with high selectivity.[2][5][8]
Q4: My reaction seems to stall, with a significant amount of unreacted aldehyde remaining according to TLC analysis. What should I do?
A4: This often points to a problem with the ylide's stability or reactivity. The ylide may be decomposing before it can react with the aldehyde.[1] Consider generating the ylide in situ in the presence of the aldehyde.[4] This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde, or by adding the phosphonium salt in portions to a mixture of the aldehyde and base.[4] Also, ensure your reaction time is sufficient, monitoring progress by TLC.[4]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a more detailed breakdown of potential issues, their underlying causes, and actionable solutions.
Symptom 1: No Product Formation or Very Low Conversion
If you observe little to no consumption of your starting materials, the issue likely lies in the initial stages of the reaction.
Potential Cause 1.1: Inefficient Ylide Formation
The phosphorus ylide is the key nucleophile in the Wittig reaction. Its successful generation is paramount.
-
Causality: The acidity of the α-proton on the phosphonium salt dictates the required base strength.[1] For non-stabilized ylides, very strong bases are necessary to achieve complete deprotonation.[1] Moisture or protic impurities will quench both the strong base and the ylide, halting the reaction.[1]
-
Troubleshooting & Optimization:
-
Base Selection: Use a sufficiently strong and fresh base. For non-stabilized ylides, n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are common choices.[1] Ensure the base has been properly stored to maintain its activity.
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are essential.[1][4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Ylide Instability: Non-stabilized ylides can be unstable and should be generated and used immediately.[1][4] A color change (often to deep red, orange, or yellow) upon base addition can indicate ylide formation.[1][4]
-
Potential Cause 1.2: Poor Quality of Aldehyde
The aldehyde substrate itself can be a source of failure.
-
Causality: Aldehydes are prone to oxidation to carboxylic acids, which will be quenched by the ylide.[5][6][9] They can also polymerize upon storage.[5][6][9]
-
Troubleshooting & Optimization:
-
Purification: Use freshly distilled or newly purchased aldehyde to ensure high purity.[4]
-
In Situ Generation: For particularly labile aldehydes, consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol immediately before the Wittig reaction.[5][6]
-
Symptom 2: Low Yield of Desired Alkene with Byproduct Formation
In this scenario, the reaction is proceeding, but side reactions are consuming starting materials or the desired product.
Potential Cause 2.1: Aldol Condensation of Enolizable Aldehydes
This is a very common side reaction for aldehydes with α-protons.
-
Causality: The basic conditions required for ylide formation can also deprotonate the α-carbon of the aldehyde, leading to enolate formation and subsequent aldol condensation.[1][10]
-
Troubleshooting & Optimization:
-
Inverse Addition Protocol: Add the strong base to a mixture of the phosphonium salt and the aldehyde. This ensures the ylide is generated in the presence of the aldehyde and can react immediately, minimizing the aldehyde's exposure to the base alone.[1]
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the aldol reaction.[1]
-
Choice of Base: In some cases, a milder base may be sufficient for ylide formation while minimizing aldol condensation. However, this is highly substrate-dependent.
-
Potential Cause 2.2: Ylide Reacting with Other Functional Groups
While the Wittig reaction is tolerant of many functional groups, some can interfere.[5][6]
-
Causality: Protic functional groups, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, on either the aldehyde or the phosphonium salt will be deprotonated by the strong base and the ylide. This consumes equivalents of the base and ylide.
-
Troubleshooting & Optimization:
-
Protection Strategy: Protect interfering functional groups before the Wittig reaction and deprotect them afterward. For example, a hydroxyl group can be protected as a silyl ether.
-
Stoichiometry Adjustment: If protection is not feasible, add additional equivalents of the base and phosphonium salt to compensate for the amount that will be consumed by the protic groups.
-
Experimental Protocols & Data
Protocol 1: Standard Wittig Reaction with a Non-Stabilized Ylide
This protocol is for the reaction of octyltriphenylphosphonium bromide with acetaldehyde to form 2-decene.
-
Preparation: Under an inert atmosphere of nitrogen, add octyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[4]
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath.[4] Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension.[4] A deep red or orange-red color indicates ylide formation.[4] Stir the mixture at 0 °C for 1 hour.[4]
-
Reaction with Aldehyde: Add freshly distilled acetaldehyde (1.0 equivalent) dropwise to the ylide solution at 0 °C.[4]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1] Transfer the mixture to a separatory funnel and extract with diethyl ether.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1] The crude product can be purified by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Protocol 2: Inverse Addition for Enolizable Aldehydes
This protocol is designed to minimize aldol condensation.
-
Preparation: Under an inert atmosphere, add the phosphonium salt (1.1 equivalents) and the enolizable aldehyde (1.0 equivalent) to a flame-dried flask containing anhydrous THF.
-
Cooling: Cool the mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.[1]
-
Ylide Generation and Reaction: Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise to the cooled, stirred mixture.[1]
-
Reaction Progression: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for another 2 hours or until completion as monitored by TLC.[1]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of key parameters on the yield of Wittig reactions with aldehydes.
| Parameter | Issue | Recommended Action | Expected Outcome |
| Base | Incomplete deprotonation of phosphonium salt | Use a strong, fresh base (n-BuLi, NaH, KOtBu) | Improved ylide formation and higher yield |
| Solvent | Presence of protic impurities | Use anhydrous solvents | Prevents quenching of base and ylide |
| Temperature | Aldol condensation, ylide decomposition | Low temperatures (-78 °C to 0 °C) | Minimized side reactions, improved yield |
| Addition Order | Aldol side reaction with enolizable aldehydes | Inverse addition (base to aldehyde/salt mixture) | Suppresses aldol condensation |
| Aldehyde Quality | Oxidation or polymerization | Use freshly distilled aldehyde | Increased availability of the starting material |
Visualizing the Wittig Reaction and Troubleshooting
The Wittig Reaction Mechanism
Caption: Troubleshooting workflow for low Wittig yields.
References
-
Wikipedia. (2023, December 28). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. Retrieved from [Link]
-
Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications, 33(13), 2187-2194. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Silver Carbonate in the Wittig Reaction. Retrieved from [Link]
-
National Institutes of Health. (2017, February 22). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
An In-Depth Technical Guide to the Stability of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
Introduction
This compound is a key pharmaceutical intermediate, notably used in the synthesis of the API Vorapaxar Sulfate.[1] Its molecular structure, which combines a conjugated nitroalkene with an acrylic acid moiety, is critical for its synthetic utility. However, these same functional groups render the molecule susceptible to various degradation pathways, presenting significant challenges during synthesis, purification, and storage. This guide serves as a technical support center for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Compound Profile
For ease of reference, the key properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | (2E)-3-(5-Nitro-1-cyclohexen-1-yl)prop-2-enoic acid[2] |
| CAS Number | 899809-64-4[2] |
| Molecular Formula | C₉H₁₁NO₄[2][3] |
| Molecular Weight | 197.19 g/mol [2][3] |
| Appearance | White Powder[4] |
| Primary Use | Pharmaceutical intermediate for APIs like Vorapaxar Sulfate[1] |
Core Stability Challenges: A Mechanistic Overview
The stability issues of this compound are not arbitrary; they are a direct consequence of its chemical structure. Two key functionalities dictate its reactivity: the conjugated nitroalkene system and the acrylic acid moiety.
-
The Conjugated Nitroalkene System : This is an electron-deficient double bond system activated by the powerful electron-withdrawing nitro group.[5] This makes the molecule an excellent Michael acceptor, highly susceptible to attack by nucleophiles.[6][7] Furthermore, this group is sensitive to pH changes, temperature, and light.[5] Basic conditions can lead to the formation of nitronate anions, promoting degradation, while UV radiation can induce photochemical reactions and isomerization.[5][8]
-
The Acrylic Acid Moiety : As an α,β-unsaturated carboxylic acid, this part of the molecule is prone to polymerization.[9][10] This process can be initiated by heat, light, or the presence of contaminants like free radicals or metals.[9][11][12] To prevent premature polymerization, commercial acrylic acid is typically stabilized with inhibitors that require the presence of oxygen to be effective.[11][13] Dimerization during storage is also a known issue for acrylic acids.[13]
The combination of these two reactive groups in one molecule creates a compound that requires careful handling to prevent degradation and ensure experimental reproducibility.
Caption: Key molecular features and external factors contributing to degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored under controlled conditions. Several suppliers recommend refrigeration.[14]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation pathways and slows the rate of potential polymerization.[5][13] |
| Atmosphere | Store under air (not inert gas) | The presence of oxygen is often required for polymerization inhibitors, common in acrylic acids, to function effectively.[13] |
| Light | Protect from light (use amber vials) | Prevents photochemical reactions, including isomerization and other degradation pathways induced by UV radiation.[5][15] |
| Container | Tightly sealed, inert container (glass, polyethylene) | Prevents contamination from moisture and reactive materials. Acrylic acids can be corrosive to some metals.[9][12] |
Q2: My compound is turning yellow/brown during storage or upon dissolution. What is happening?
Discoloration is a common indicator of degradation. For nitroalkenes, this often suggests decomposition or polymerization, especially if the material becomes oily or gummy.[6] The likely causes are exposure to light, elevated temperatures, or incompatible pH if in solution.
Q3: Can I use standard silica gel for chromatographic purification?
It is strongly discouraged. Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive nitroalkenes on the column, leading to streaking, low recovery, and the formation of colored impurities.[6]
-
Recommended Solution : Use deactivated or neutral silica gel. You can prepare this by pre-treating standard silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-2% in the eluent) and then re-equilibrating with the mobile phase. Alternatively, use neutral alumina as the stationary phase.
Q4: The compound seems to be degrading in my solvent system. Which solvents are safe?
Solvent choice is critical. Avoid nucleophilic solvents (e.g., methanol, primary/secondary amines) as they can participate in Michael addition reactions.[6] Protic solvents in general can be problematic. For analytical purposes, a non-polar aprotic solvent or a buffered aqueous solution at a slightly acidic to neutral pH is preferable. Acetonitrile is often a good choice for HPLC analysis.
Q5: How stable is the compound in aqueous solutions?
Stability in aqueous solutions is highly pH-dependent. Conjugated nitroalkenes are generally more stable in acidic to neutral conditions.[5] Basic environments promote degradation. Some related nitro-fatty acids have been observed to degrade within minutes to hours in aqueous environments.[5] For any experiments in aqueous media, it is crucial to use a buffered system (e.g., pH 4-6) and to analyze the solution promptly after preparation.
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Recommended Actions & Solutions |
| Low yield or decomposition during aqueous workup. | pH Instability: Quenching with strong acids or bases.[6] | Use a neutral quench like saturated aqueous NH₄Cl. If an acid/base wash is needed, use dilute solutions (e.g., 1M HCl, 1M NaHCO₃) and minimize contact time at low temperatures (0-5°C).[6] |
| Multiple spots on TLC or peaks in LC-MS after storage in solution. | Solution Degradation: Compound is unstable in the chosen solvent or at ambient temperature/light. | Prepare solutions fresh before use. Store stock solutions at -20°C or below in amber vials. Validate stability in your chosen solvent over the experimental timeframe. |
| Inconsistent results between experimental batches. | Polymerization/Dimerization: Gradual formation of oligomers or dimers during storage, altering the effective concentration of the monomer. | Always use material from a single, well-stored batch for a series of related experiments. Re-qualify older material by analytical methods (e.g., HPLC, NMR) before use. Dimer formation is a known issue for acrylic acids during storage.[13] |
| Reaction fails to proceed as expected (compound acts as inhibitor). | Radical Scavenging: The nitroalkene or degradation products may be interfering with radical-mediated reactions. | Ensure the compound is pure. If using it in a radical reaction, consider that nitroaromatic compounds and alkenes can be photosensitive and interact with radical species.[16] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[17]
Caption: Workflow for a forced degradation study.
1. Objective: To systematically evaluate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
-
HPLC-UV/MS system with a validated analytical method
3. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate, clearly labeled vials.
-
Acidic Hydrolysis: Mix with 0.1 M HCl. Place in an oven at 60°C.
-
Basic Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the solution (in a chemically inert, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]
-
Control Sample: Keep the stock solution at 2-8°C, protected from light.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours). For the solid thermal sample, dissolve a weighed amount in the solvent at each time point.
-
Analysis:
-
Immediately neutralize the acidic and basic samples before injection.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Use a Diode Array Detector (DAD) to check for peak purity and a Mass Spectrometer (MS) to identify the molecular weights of any new peaks.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound relative to the T=0 control.
-
Determine the relative percentage of each degradation product.
-
Attempt to achieve 5-20% degradation for optimal pathway analysis.[17] If degradation is too rapid or slow, adjust the stressor concentration or temperature.
-
Elucidate the degradation pathway based on the identified products.
-
References
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Conjugated Nitroalkenes.
- Inchem.org. (1997). Acrylic acid (HSG 104, 1997).
- Unknown Source. (2024). Acrylic Acid Explained: Key Features and Industrial Uses.
- Wikipedia. Nitroalkene.
- Benchchem. Managing the stability of nitroalkenes during workup and purification.
- CAMEO Chemicals - NOAA. Acrylates and Acrylic Acids.
- Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE.
- PubChem. Acrylic Acid.
- EAST CHEMSOURCES LIMITED. This compound.
- Kent Academic Repository. (2023). The solution photochemistry of nitroalkenes and nitroketones.
- apicule. This compound (CAS No: 899809-64-4).
- BLDpharm. This compound.
- MedCrave online. (2016). Forced Degradation Studies.
- Varma, R. & Kabalka, G. Syntheses and Selected Reductions of Conjugated Nitroalkenes. Erowid.
- CyclicPharma. This compound | CAS No. 899809-64-4.
- Scribd. (2012). New Trends in Forced Degradation Studies.
- PubChem. This compound.
- NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Unknown Source. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | C9H11NO4 | CID 44224960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. This compound, CasNo.899809-64-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
- 8. The solution photochemistry of nitroalkenes and nitroketones. - Kent Academic Repository [kar.kent.ac.uk]
- 9. Acrylic acid (HSG 104, 1997) [inchem.org]
- 10. Acrylic Acid Explained: Key Features and Industrial Uses [eureka.patsnap.com]
- 11. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. synthomer.com [synthomer.com]
- 14. 899809-64-4|this compound|BLD Pharm [bldpharm.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting the Nitroaldol (Henry) Reaction
Welcome to the technical support center for the nitroaldol (Henry) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and side product formations in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My nitroaldol reaction is giving a low yield of the desired β-nitro alcohol. What are the likely causes and how can I improve it?
A low yield in a nitroaldol reaction can stem from several factors, primarily related to the reversible nature of the reaction and the occurrence of side reactions.[1][2]
-
Retro-Henry Reaction: The nitroaldol reaction is reversible, and the equilibrium may not favor the product under your current conditions. To shift the equilibrium towards the product, consider the following:
-
Excess Reactant: Using an excess of one of the reactants, typically the more accessible and less expensive one like nitromethane, can drive the reaction forward.[3]
-
Temperature Control: Lower temperatures generally favor the thermodynamic product and can suppress the retro-Henry reaction. However, very low temperatures might significantly slow down the reaction rate.[4] Careful optimization is key.
-
Water Removal: In some cases, removing water as it forms can help to push the reaction to completion.[4]
-
-
Suboptimal Base Selection: The choice and amount of base are critical.[4][5]
-
Catalyst Inactivity: If you are using a catalyst, especially in asymmetric reactions, ensure it is active. Some catalysts are sensitive to air and moisture and may require handling under an inert atmosphere.[4]
Q2: I am observing a significant amount of a nitroalkene byproduct. How can I prevent this dehydration reaction?
The formation of a nitroalkene is a common side reaction resulting from the elimination of water from the β-nitro alcohol product.[7][8] This is often favored by elevated temperatures and the presence of a strong base.[8]
-
Mechanism of Dehydration: The dehydration can proceed through different mechanisms depending on the conditions. Under basic conditions, an E1cB (Elimination Unimolecular conjugate Base) mechanism is common, where the acidic proton alpha to the nitro group is removed, followed by the elimination of the hydroxide.[8][9] Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), followed by elimination.[8]
-
Strategies for Suppression:
-
Temperature Control: Running the reaction at lower temperatures is the most effective way to minimize dehydration.[4]
-
Base Selection: Use the minimum effective amount of a milder base. Strong bases and high concentrations can accelerate the elimination process.[10]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Work-up Procedure: During the work-up, avoid strongly acidic or basic conditions if the nitroalkene is undesired.
-
Q3: My reaction mixture is turning a deep blue color, and upon work-up, I am isolating a ketone/aldehyde instead of the expected nitro alcohol. What is happening?
The observation of a deep blue color followed by the formation of a carbonyl compound is a strong indication of a Nef reaction.[11][12] This reaction converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, under acidic conditions.[11][13]
-
Mechanism of the Nef Reaction: The Nef reaction proceeds via the formation of a nitronate salt from the nitroalkane in the presence of a base.[13] Upon acidification, the nitronate is protonated to form a nitronic acid, which then undergoes hydrolysis to yield the carbonyl compound and nitrous oxide.[11][13] The deep blue color is often attributed to the formation of a 1-nitroso-alkanol intermediate.[11]
-
Troubleshooting the Nef Reaction:
-
Control of pH: The Nef reaction is triggered by acidic conditions during the work-up of the nitronate intermediate.[11][14] To avoid this, perform a careful and gentle neutralization of the reaction mixture, preferably with a buffered solution or a weak acid, while maintaining a low temperature.
-
Alternative Work-up: Instead of a strong acid quench, consider alternative methods to isolate the nitro alcohol, such as direct extraction if the product is soluble in an organic solvent and the base can be removed by washing with water.
-
Q4: I am using formaldehyde as my aldehyde component and observing the formation of formic acid and methanol. What is this side reaction and how can I avoid it?
When using an aldehyde that lacks α-hydrogens, such as formaldehyde or benzaldehyde, in the presence of a strong base, the Cannizzaro reaction can occur as a competing pathway.[15][16] This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol.[17][18]
-
Mechanism of the Cannizzaro Reaction: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[17] The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, leading to the formation of a carboxylate and an alkoxide, which upon protonation gives the carboxylic acid and alcohol.[15][19]
-
Minimizing the Cannizzaro Reaction:
-
Base Strength and Concentration: Use a weaker base or a lower concentration of a strong base to disfavor the Cannizzaro reaction.[18]
-
Temperature: Lowering the reaction temperature can also help to reduce the rate of this side reaction.[17]
-
Crossed Cannizzaro Reaction: If your desired reaction is the nitroaldol addition to formaldehyde, it's important to control the stoichiometry and addition rate of the reactants to favor the desired pathway over the self-condensation of formaldehyde.[16][18]
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Retro-Henry reaction, insufficient base, inactive catalyst. | Use excess of one reactant, lower reaction temperature, ensure catalyst activity, optimize base concentration.[3] |
| Nitroalkene Formation | Dehydration of the β-nitro alcohol product. | Lower reaction temperature, use a milder base, shorten reaction time, careful work-up.[4][8][10] |
| Ketone/Aldehyde Product | Nef reaction during acidic work-up. | Careful, low-temperature neutralization with a weak acid or buffer; avoid strong acids.[11][13][14] |
| Formic Acid/Methanol Byproducts (with Formaldehyde) | Cannizzaro reaction. | Use a weaker or less concentrated base, lower the reaction temperature.[15][17][18] |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Nitroaldol Reaction
-
To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2) at the desired temperature (e.g., 0 °C), add the nitroalkane (1.0-1.5 equiv).[20]
-
Slowly add the base (e.g., triethylamine, DBU, 0.1-1.0 equiv) dropwise.[20]
-
Monitor the reaction progress by TLC or another suitable analytical technique.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[21]
Protocol 2: Work-up Procedure to Minimize the Nef Reaction
-
Cool the reaction mixture to 0 °C.
-
Slowly add a pre-cooled, saturated aqueous solution of sodium bicarbonate or a phosphate buffer (pH ~7) to neutralize the reaction mixture.
-
Maintain the temperature at 0 °C during the neutralization process.
-
Proceed with the standard extraction and purification as described in Protocol 1.
Mechanistic Pathways
Caption: Overview of the nitroaldol reaction and competing side pathways.
References
-
Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425–427. [Link]
- Royal Society of Chemistry. (2013). CHAPTER 11: Noncovalent Interactions in the Nitroaldol (Henry) Reaction.
-
Sciencemadness Wiki. (2025). Nitroaldol reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Nef Reaction. Retrieved from [Link]
-
Tandfonline. (n.d.). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Retrieved from [Link]
-
MDPI. (2022). Nitroaldol Reaction. In Encyclopedia. Retrieved from [Link]
-
ResearchGate. (2025). The Henry Reaction: Recent Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). AtHNL-catalyzed retro-Henry reaction in the stereoselective cleavage of racemic β-nitroalcohols. Retrieved from [Link]
-
Filo. (2025). Formaldehyde HCHO undergoes Cannizzaro reaction Give class 11 chemistry CBSE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. Retrieved from [Link]
-
Filo. (2025). Explain the Cannizzaro reaction taking formaldehyde (HCHO) as an example.... Retrieved from [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved from [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Almac. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. Retrieved from [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
Organic Chemistry. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
-
ResearchGate. (n.d.). The Henry (Nitroaldol) Reaction. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Henry Reaction [organic-chemistry.org]
- 11. Nef reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Formaldehyde HCHO undergoes Cannizzaro reaction Give class 11 chemistry CBSE [vedantu.com]
- 16. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 17. Explain the Cannizzaro reaction taking formaldehyde (HCHO) as an example... [askfilo.com]
- 18. snscourseware.org [snscourseware.org]
- 19. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 20. mdpi.com [mdpi.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Optimizing Base Conditions for Nitroalkene Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of nitroalkenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing base conditions for successful nitroalkene synthesis, primarily via the Henry (nitroaldol) reaction.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable protocols.
Issue 1: Low to No Yield of the Desired Nitroalkene
Q1: My reaction is resulting in a very low yield or no nitroalkene product at all. What are the common causes and how can I troubleshoot this?
A1: Low or non-existent yield is a frequent challenge in nitroalkene synthesis, often stemming from several factors related to the core Henry reaction mechanism. The synthesis is a two-step process: a base-catalyzed nitroaldol addition to form a β-nitro alcohol, followed by dehydration to the nitroalkene.[1] Inefficiency in either step can drastically reduce your yield.
Potential Causes & Solutions:
-
Incomplete Dehydration of the β-Nitro Alcohol Intermediate: The most common reason for low nitroalkene yield is the incomplete conversion of the β-nitro alcohol intermediate.[2]
-
Troubleshooting & Optimization:
-
Confirm Intermediate Formation: Use Thin Layer Chromatography (TLC) to check for the presence of the more polar β-nitro alcohol. If this is the major product, the initial C-C bond formation is successful, and the issue lies with the dehydration step.
-
Elevate Reaction Temperature: Dehydration is often favored at higher temperatures.[3] Gradually increasing the reaction temperature (e.g., from room temperature to 40-80 °C, depending on solvent) can promote the elimination of water.[4]
-
Employ a Dehydrating Agent: If thermal dehydration is insufficient, consider a two-step procedure. After forming the β-nitro alcohol, add a dehydrating agent like acetic anhydride or methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).[2]
-
-
-
Reversibility of the Henry Reaction: All steps of the Henry reaction are reversible, which can lead to an unfavorable equilibrium position.[1][5]
-
Troubleshooting & Optimization:
-
Water Removal: To drive the equilibrium towards the product, remove water as it forms. For solvents that form an azeotrope with water (e.g., toluene), a Dean-Stark apparatus is highly effective.[2]
-
Use of Molecular Sieves: For smaller-scale reactions or non-azeotropic solvents, adding activated molecular sieves can effectively sequester water and push the reaction forward.[6]
-
-
-
Inappropriate Base Strength or Stoichiometry: The choice and amount of base are critical. A base that is too weak may not deprotonate the nitroalkane effectively, while an overly strong base can promote side reactions.[2][7]
-
Troubleshooting & Optimization:
-
Base Selection: For simple aliphatic aldehydes and nitroalkanes, weaker bases like triethylamine (Et₃N), piperidine, or potassium carbonate (K₂CO₃) are often sufficient.[6][8] For less reactive substrates, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.
-
Catalytic vs. Stoichiometric Base: Generally, a catalytic amount of base (0.1-0.2 equivalents) is used. Using a full equivalent or excess of a strong base can lead to side reactions like the Cannizzaro reaction.[5][9]
-
-
-
Sub-optimal Reaction Temperature: Temperature plays a dual role; it affects the rate of both the desired reaction and potential side reactions.[2][10]
-
Troubleshooting & Optimization:
-
Initial Low Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) to control the initial exothermic addition, especially with reactive aldehydes.
-
Gradual Heating: Once the initial addition is observed on TLC, gradually increase the temperature to facilitate dehydration. A temperature screening experiment is often necessary to find the optimal balance.[11]
-
-
Issue 2: Predominant Formation of Side Products
Q2: My reaction mixture is complex, with multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is indicative of competing reaction pathways. Understanding these side reactions is key to optimizing for your desired nitroalkene.
Common Side Products & Mitigation Strategies:
-
β-Nitro Alcohol Intermediate: As discussed in Q1, this is the most common "byproduct" if dehydration is incomplete.[3][9]
-
Solution: Refer to the troubleshooting steps for incomplete dehydration in the previous section (elevate temperature, use a dehydrating agent).
-
-
Aldol Condensation of the Aldehyde: The basic conditions used for the Henry reaction can also promote the self-condensation of the aldehyde starting material.[9]
-
Solution:
-
Slow Addition: Add the aldehyde slowly to the mixture of the nitroalkane and the base. This maintains a low concentration of the aldehyde, favoring the reaction with the nitronate anion over self-condensation.
-
Choice of Base: Very strong bases can accelerate aldol reactions. Consider using a milder base if aldol products are significant.
-
-
-
Cannizzaro Reaction: If you are using an aldehyde with no α-hydrogens (e.g., benzaldehyde) and a strong base, the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid.[5][9]
-
Solution:
-
Avoid Strong Bases: Use catalytic amounts of weaker bases like amines instead of stoichiometric strong bases like NaOH or KOH.
-
Temperature Control: This side reaction is often more prevalent at higher temperatures.
-
-
-
Polymerization: Nitroalkenes can be prone to polymerization, especially when heated for extended periods or in the presence of impurities.[9]
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
-
Purification: Purify the nitroalkene promptly after workup. Avoid prolonged storage of the crude product.
-
-
Issue 3: Product Decomposition During Workup and Purification
Q3: My desired nitroalkene seems to be forming, but I lose a significant amount during aqueous workup or column chromatography. Why is this happening?
A3: Nitroalkenes are often sensitive compounds that can decompose under certain conditions.[12] Both the workup and purification steps need to be handled carefully.
Causes of Decomposition & Preventative Measures:
-
pH Instability During Workup: Nitroalkenes can be susceptible to decomposition under strongly acidic or basic conditions.[12]
-
Solution:
-
Neutral Quench: Quench the reaction with a neutral or mildly acidic solution like saturated aqueous ammonium chloride (NH₄Cl).[12] Avoid strong acids or bases.
-
Minimize Contact Time: If an acid or base wash is necessary, use dilute solutions (e.g., 1 M HCl or saturated NaHCO₃) and perform the extraction quickly at low temperatures (0-5 °C).[12]
-
-
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition or polymerization of sensitive nitroalkenes.[12]
-
Solution:
-
Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of triethylamine (~1%) in your eluent, then pack the column. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: For highly sensitive compounds, consider using neutral alumina or a different grade of silica gel.
-
Prompt Elution: Do not let the product sit on the column for an extended period.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of base-catalyzed nitroalkene synthesis?
A1: The most common method is the Henry (or nitroaldol) reaction. It proceeds in two main stages:[1]
-
Deprotonation: A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.[1][5]
-
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-nitro alkoxide.
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol.[1]
-
Dehydration: The β-nitro alcohol then eliminates a molecule of water to form the C=C double bond of the nitroalkene. This step can be promoted by heat or by using a dehydrating agent and often proceeds via an E1cB mechanism under basic conditions.[1]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the pKa of the nitroalkane and the reactivity of the carbonyl compound. The goal is to use a base strong enough to deprotonate the nitroalkane at a reasonable rate but not so strong that it promotes side reactions.
| Base | pKa of Conjugate Acid | Typical Use Case | Notes |
| Triethylamine (Et₃N) | ~10.7 | General purpose, good for reactive aldehydes. | Mild, easy to remove under vacuum. |
| Piperidine | ~11.1 | Often used for Knoevenagel-type condensations. | Can act as a nucleophilic catalyst.[6] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa2 of H₂CO₃) | Heterogeneous base, good for simple substrates. | Reaction rates can be slower. |
| DBU | ~13.5 | For less acidic nitroalkanes or less reactive ketones. | Strong, non-nucleophilic base. Use with care. |
| Ammonium Acetate | ~4.76 (pKa of Acetic Acid) | Used in some one-pot procedures, acts as a buffer. | Often used with heating in solvents like acetic acid. |
Q3: Can the solvent affect the outcome of the reaction?
A3: Yes, the solvent plays a crucial role. It affects the solubility of reactants, the stability of intermediates, and can influence the reaction's stereochemical outcome.[6]
-
Polar Protic Solvents (e.g., Ethanol, Water): Can solvate ions well and may facilitate the protonation steps. However, they can also interfere with the base.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): Generally good choices as they solubilize reactants without interfering with the base.
-
Non-polar Solvents (e.g., Toluene, Hexane): Useful, especially when water removal via a Dean-Stark trap is desired.
-
Solvent-Free and Ionic Liquids: Greener alternatives are being developed, with some ionic liquids acting as both the solvent and catalyst.[6][13]
Q4: How can I control the stereochemistry (E/Z) of the resulting nitroalkene?
A4: Controlling the stereoselectivity can be challenging. However, reaction conditions can be modified to favor one isomer. For example, changing the solvent and temperature has been shown to influence the E/Z ratio.[6] In some systems, the use of specific catalysts or additives like molecular sieves with piperidine has been reported to provide control over the stereochemical outcome.[6]
Section 3: Visual & Data Resources
Reaction Mechanism Workflow
Caption: The base-catalyzed Henry reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Henry Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]
-
Synthesis of nitro alkenes. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
- Zawadzińska, K., Gaurav, G. K., & Jasiński, R. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 1, 69-83.
-
Deep eutectic solvent for the synthesis of (E)- Nitroalkene via microwave assisted Henry reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2014). Scirp.org. Retrieved January 10, 2026, from [Link]
-
Henry reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
- Faverio, C., Boselli, M. F., Gonzalez, P. C., Puglisi, A., & Benaglia, M. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journal of Organic Chemistry, 17, 1041–1047.
-
Synthesis of nitroalkenes 57 by nitroaldol condensation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from [Link]
-
Faverio, C., Boselli, M. F., Gonzalez, P. C., Puglisi, A., & Benaglia, M. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Faverio, C., Boselli, M. F., Gonzalez, P. C., Puglisi, A., & Benaglia, M. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. AIR Unimi. Retrieved January 10, 2026, from [Link]
-
Nitroalkene reductase purification from rat liver. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Zawadzińska, K., Gaurav, G. K., & Jasiński, R. (2022). Preparation of conjugated nitroalkenes: short review. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. (2023). MDPI. Retrieved January 10, 2026, from [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved January 10, 2026, from [Link]
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids. (2019, August 20). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Nitroalkene. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
- US8354560B2 - Process for producing nitroalcohols. (n.d.). Google Patents.
-
New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo. Retrieved January 10, 2026, from [Link]
-
Synthesis of Nitroalkanes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 4. US8354560B2 - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Nitro alkene synthesis [organic-chemistry.org]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Nitration Products
Welcome to the Technical Support Center for troubleshooting the purification of nitration reaction products. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating pure nitrated compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to solve even the most complex purification puzzles.
Section 1: Troubleshooting Common Impurities
This section addresses the most frequently encountered impurities in nitration reactions and provides detailed, actionable solutions.
Question 1: My TLC and NMR analyses show the presence of residual starting material. What is the most effective way to remove it?
Answer:
The presence of unreacted starting material is a common issue, often resulting from incomplete reaction or suboptimal reaction conditions. The choice of purification method depends on the polarity difference between your starting material and the desired nitrated product.
Causality: Nitration adds a polar nitro group (-NO2) to the aromatic ring, which generally increases the polarity of the product compared to the starting material.[1] This difference in polarity is the key to their separation.
Troubleshooting Protocol:
-
Initial Assessment via Thin-Layer Chromatography (TLC):
-
Objective: To determine the optimal solvent system for separation.
-
Procedure: Spot the crude reaction mixture on a silica gel TLC plate. Develop the plate using a solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Interpretation: The more polar nitrated product will have a lower Rf value (travels less up the plate) than the less polar starting material. A good solvent system will show clear separation between the two spots.
-
-
Purification via Column Chromatography:
-
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (the solvent system determined by TLC).[2]
-
Protocol:
-
Pack a column with silica gel slurried in the non-polar component of your chosen mobile phase.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the predetermined solvent system. The less polar starting material will elute first, followed by the more polar nitrated product.
-
Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
-
Expert Tip: For compounds that are difficult to separate, consider using a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography.
Question 2: I have significant amounts of di- and poly-nitrated byproducts. How can I isolate my desired mono-nitrated compound?
Answer:
The formation of over-nitrated products is a frequent challenge, especially when using harsh nitrating conditions or highly activated aromatic substrates.[3] The presence of multiple nitro groups further increases the polarity of these byproducts compared to your mono-nitrated product.
Causality: Each additional nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[4] However, under forcing conditions, multiple nitrations can occur. The increasing number of polar nitro groups makes the di- and poly-nitrated species significantly more polar than the mono-nitrated product.
Purification Strategy: Recrystallization
Recrystallization is often the most efficient method for removing more polar, over-nitrated impurities.[5]
Protocol for Recrystallization:
-
Solvent Selection: The key is to find a solvent in which your desired mono-nitrated product has high solubility at elevated temperatures but low solubility at room or colder temperatures.[6] The over-nitrated impurities should ideally remain in solution upon cooling.
-
Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
-
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary to achieve full dissolution.[7]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it allows the impurities to be excluded from the growing crystal lattice.[8] If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Recrystallization Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use for Nitroaromatics |
| Ethanol | 5.2 | 78 | Good general-purpose solvent for many nitroaromatics. |
| Methanol | 6.6 | 65 | More polar than ethanol; may be too good a solvent for some products. |
| Isopropanol | 4.3 | 82 | Less polar than ethanol; useful for more polar nitro compounds. |
| Ethyl Acetate | 4.4 | 77 | Good for a wide range of polarities. |
| Toluene | 2.4 | 111 | Useful for less polar nitroaromatics. |
| Hexane/Heptane | 0.0 | 69/98 | Often used as an anti-solvent in combination with a more polar solvent. |
Question 3: My product is contaminated with acidic residues from the nitrating mixture (H₂SO₄, HNO₃). What is the proper work-up procedure to remove them?
Answer:
Residual mineral acids are highly corrosive and can interfere with subsequent reactions or analyses. A thorough aqueous work-up is essential for their complete removal.
Causality: The strong acids used for nitration (sulfuric and nitric acid) are highly soluble in water, while most organic nitroaromatic products have limited water solubility.[10] This difference in solubility allows for their separation through liquid-liquid extraction.
Work-up and Neutralization Protocol:
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[11] This step is highly exothermic and must be performed with caution in a fume hood.[12]
-
Extraction: If your product is a solid, it may precipitate upon quenching and can be collected by filtration. If it is an oil or remains dissolved, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[13]
-
Neutralizing Wash: Wash the organic layer sequentially with:
-
Water: To remove the bulk of the acids.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any remaining acidic residues.[13] Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated.[14]
-
Brine (Saturated NaCl Solution): To help break any emulsions and remove excess water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Acid Removal
Caption: Workflow for removing acidic impurities.
Question 4: I am struggling to separate ortho and para isomers of my nitrated product. What chromatographic techniques are most effective?
Answer:
The separation of regioisomers, such as ortho and para nitrated products, can be challenging due to their similar physical properties. However, subtle differences in their polarity and shape can be exploited using high-performance liquid chromatography (HPLC).
Causality: While both isomers have the same functional groups, the ortho isomer often exhibits intramolecular hydrogen bonding between the nitro group and an adjacent functional group (if present), which can slightly reduce its overall polarity compared to the para isomer. This small difference is often sufficient for separation by HPLC.
HPLC Method Development for Isomer Separation:
-
Column Selection:
-
Reverse-Phase (C18): This is the most common starting point. Separation is based on hydrophobicity.[15]
-
Phenyl or Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions.
-
Specialty Columns for Isomers: Columns with embedded polar groups or specific chemistries designed for isomer separation can be highly effective.[16]
-
-
Mobile Phase Optimization:
-
A typical mobile phase for reverse-phase HPLC of nitroaromatics is a mixture of acetonitrile or methanol and water.[17]
-
Start with an isocratic elution (e.g., 60:40 acetonitrile:water) and adjust the ratio to achieve optimal separation.
-
A shallow gradient elution, where the percentage of the organic solvent is slowly increased, can often improve the resolution of closely eluting isomers.
-
-
Detection:
-
Nitroaromatic compounds strongly absorb UV light, making a UV-Vis or Diode Array Detector (DAD) ideal for detection.[18] The wavelength of maximum absorbance should be used for quantification.
-
Experimental Protocol: Analytical HPLC for Isomer Ratio Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile/Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Procedure: Dissolve a small sample of the crude mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the HPLC system.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my nitration reaction to avoid the formation of byproducts?
A1: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. Periodically take a small aliquot from the reaction mixture, quench it in water, extract with a small amount of ethyl acetate, and spot it on a TLC plate alongside your starting material. The reaction is complete when the starting material spot has disappeared.[19]
Q2: My crude product is a dark-colored oil. How can I decolorize it?
A2: If your product is colored due to impurities, you can try treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir for 15-20 minutes, and then filter the mixture through a pad of celite to remove the charcoal.[5]
Q3: What are the key safety precautions to take during the work-up of a nitration reaction?
A3: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[12] The quenching of the reaction mixture is highly exothermic and should be done slowly and with efficient cooling.[11] Be prepared for potential runaway reactions and have an appropriate quenching plan in place.[20]
Q4: Can I use techniques other than chromatography or recrystallization for purification?
A4: For certain compounds, distillation (if the product is a liquid and thermally stable) or sublimation (for solids with an appropriate vapor pressure) can be effective purification methods. Additionally, acidic or basic washes can selectively remove impurities with corresponding functional groups. For example, nitrophenolic impurities can be removed by washing with a basic aqueous solution.[21]
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to confirm purity. A single sharp peak in an HPLC chromatogram and a single spot on a TLC plate in multiple solvent systems are good indicators of purity. Furthermore, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities. A sharp melting point range for solid compounds is also a classic indicator of high purity.
References
-
Evans, M. (2023, January 14). Nitration of Aromatic Compounds. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Nitration of Benzene–Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. Retrieved from [Link]
-
YouTube. (2020, November 9). Aromatic Electrophilic Substitution Reactions | Nitration of benzene. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of nitrotyrosine in nitrated proteins. Retrieved from [Link]
- Unknown Source. (n.d.).
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]
- Google Patents. (n.d.). US9115048B2 - Method and apparatus for purifying nitration products.
- Unknown Source. (n.d.).
- Google Patents. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process.
-
vpscience.org. (n.d.). NITRATION. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
PNAS. (n.d.). Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Retrieved from [Link]
-
ERIC. (2011, September). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]
-
Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]
-
EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]
-
Reddit. (n.d.). Di-nitration troubleshooting. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
- Google Patents. (n.d.). US7470826B2 - Recovery of nitrating acid mixtures from nitration processes.
-
DTIC. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Retrieved from [Link]
-
Carolina Digital Repository. (n.d.). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Retrieved from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
ACS Publications. (2018, December 5). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. reddit.com [reddit.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. US9115048B2 - Method and apparatus for purifying nitration products - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. welch-us.com [welch-us.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantification of nitrotyrosine in nitrated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]
- 21. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Technical Support Center: Dehydration of Nitroaldol Products on Silica Gel
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the dehydration of nitroaldol (Henry reaction) products, with a specific focus on the role of silica gel. Whether intended or unintended, the elimination of water from a β-nitro alcohol is a critical step that can significantly impact yield and purity. This guide is designed to provide you with the expert insights and actionable protocols necessary to navigate the complexities of this reaction.
Introduction: The Dual Role of Silica Gel
Silica gel (SiO₂) is a ubiquitous tool in the organic synthesis laboratory, primarily known for its application in chromatography. However, its utility extends beyond purification. The surface of silica gel is populated with silanol (Si-OH) groups, which impart a weakly acidic character.[1][2] This acidity can be a double-edged sword in the context of nitroaldol products. On one hand, it can be harnessed to catalyze the dehydration of β-nitro alcohols to the corresponding nitroalkenes, often a desired transformation.[3][4] On the other hand, it can lead to the undesired decomposition of the nitroaldol product during purification, a common frustration for many chemists.[5][6] Understanding and controlling the interaction between your nitroaldol product and silica gel is therefore paramount for a successful synthetic outcome.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis and purification of nitroaldol products, providing mechanistic explanations and step-by-step solutions.
Issue 1: My nitroaldol product appears to be decomposing on the silica gel TLC plate.
Symptoms:
-
A new, more non-polar spot (often yellow or orange) appears on the TLC plate after a short time.[5]
-
Streaking or tailing of the product spot.
-
The original product spot diminishes in intensity over time.
Root Cause Analysis: The acidic silanol groups on the surface of the silica gel are likely catalyzing the dehydration of your β-nitro alcohol to form the more conjugated (and often colored) nitroalkene.[5][6] This is essentially a preview of what will happen on a larger scale during column chromatography.
dot
Caption: Decision workflow for addressing product decomposition on a TLC plate.
Solutions:
-
Confirm Instability with 2D TLC: To definitively prove that the new spot is a degradation product, perform a 2D TLC.[6][7]
-
Protocol:
-
Spot your crude reaction mixture in one corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Remove the plate and allow the solvent to fully evaporate.
-
Rotate the plate 90 degrees so that the line of separated spots is now on the bottom.
-
Develop the plate again in the same eluent system.
-
-
Interpretation: If your product is stable, all spots will lie on the diagonal. Any spots that appear off the diagonal are decomposition products formed during the chromatography.[7]
-
-
Deactivate the TLC Plate: Neutralizing the acidity of the silica gel can prevent dehydration.
-
Protocol: Prepare a slurry of your TLC plates in a solution of 1-2% triethylamine (NEt₃) in your chosen eluent. Allow the solvent to ascend the plates, then remove and dry them thoroughly before use.
-
Issue 2: Low yield of the nitroaldol product after silica gel column chromatography.
Symptoms:
-
The desired β-nitro alcohol is isolated in a much lower yield than expected based on crude analysis (e.g., ¹H NMR, LC-MS).
-
A significant amount of the corresponding nitroalkene is isolated as a major byproduct.[5]
Root Cause Analysis: This is a larger-scale manifestation of the decomposition observed on the TLC plate. The extended contact time between your product and the large surface area of the silica gel in the column provides ample opportunity for acid-catalyzed dehydration.
dot
Caption: Strategies to mitigate low yields during column chromatography.
Solutions:
-
Use Deactivated Silica Gel: This is the most common and effective solution.[5][6]
-
Protocol for Column Packing:
-
Choose your desired amount of silica gel.
-
Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Add 1-2% triethylamine by volume to the eluent.
-
Pack the column using this triethylamine-doped eluent. The triethylamine will neutralize the acidic sites on the silica.
-
-
Important Note: The addition of triethylamine may alter the Rf values of your compounds, so it is advisable to run a TLC with the doped eluent first.[5]
-
-
Switch to a Different Stationary Phase: If your compound is particularly sensitive, even deactivated silica may not suffice.
-
Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive compounds. Basic alumina is generally preferred to prevent any potential elimination.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
Reverse-Phase Silica (C18): If your compound has sufficient polarity, reverse-phase chromatography can be an excellent, albeit more expensive, alternative.
-
-
Minimize Contact Time:
-
Use a wider, shorter column ("plug" or "flash" chromatography) rather than a long, thin one to reduce the time your compound spends on the stationary phase.
-
Do not let the column run dry or sit for extended periods with the compound loaded.
-
-
Consider Non-Chromatographic Purification:
-
Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization is an ideal method to obtain the pure nitroaldol without risking dehydration.[5]
-
Liquid-Liquid Extraction: A carefully designed series of extractions might be sufficient to remove major impurities.
-
Issue 3: I want to dehydrate my nitroaldol product using silica gel, but the reaction is slow or incomplete.
Symptoms:
-
After stirring the nitroaldol product with silica gel, analysis shows a significant amount of starting material remaining.
-
The reaction requires prolonged heating to proceed.
Root Cause Analysis: The intrinsic acidity of standard silica gel may not be sufficient to efficiently catalyze the dehydration of your specific substrate. The reaction rate is influenced by the stability of the carbocation intermediate (or the acidity of the α-proton in an E1cB mechanism), which is substrate-dependent.
Solutions:
-
Activate the Silica Gel: Heating the silica gel can remove adsorbed water, which can inhibit the reaction.
-
Use an Impregnated or Functionalized Silica Gel: Enhancing the acidity or basicity of the silica surface can dramatically increase the rate of dehydration.
-
Acid-Impregnated Silica: Silica gel impregnated with reagents like metallic sulfates (e.g., Fe₂(SO₄)₃, CuSO₄) or heteropoly acids can be powerful catalysts for alcohol dehydration.[3][10]
-
Base-Functionalized Silica: For substrates that undergo dehydration via an E1cB mechanism (where the α-proton to the nitro group is removed first), a basic catalyst is required. Silica gel functionalized with amine groups (e.g., aminopropyl silica) can be highly effective.[11][12][13]
-
-
Optimize Reaction Conditions:
-
Solvent: While some dehydrations can be performed neat on silica gel, using a non-polar, aprotic solvent like toluene or dichloromethane can facilitate the reaction and azeotropically remove water as it is formed.
-
Temperature: Gently heating the reaction mixture can increase the rate of dehydration. Monitor the reaction closely by TLC to avoid byproduct formation.
-
| Parameter | Recommendation for Promoting Dehydration | Rationale |
| Silica Gel Type | Acid-washed or impregnated with a Lewis acid (e.g., CuSO₄) | Increases the Brønsted/Lewis acidity of the surface, facilitating C-O bond cleavage.[3] |
| Silica Gel Activation | Heat at 120-150 °C under vacuum prior to use | Removes surface-adsorbed water, which can compete for active sites.[8] |
| Solvent | Aprotic solvents (e.g., Toluene, Dichloromethane) | Allows for higher reaction temperatures and can help in the removal of water. |
| Temperature | 40-80 °C (substrate dependent) | Provides the necessary activation energy for the elimination reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of silica gel-catalyzed dehydration of a β-nitro alcohol?
A1: The dehydration can proceed through two primary mechanisms, depending on the substrate and the precise nature of the silica surface:
-
E1 (Elimination, Unimolecular): The acidic silanol group protonates the hydroxyl group of the nitroaldol, turning it into a good leaving group (H₂O). The water molecule departs, forming a carbocation intermediate. A weak base (which could be another water molecule or the silica surface itself) then removes a proton from the adjacent carbon to form the double bond. This pathway is favored for secondary or tertiary alcohols.[10]
-
E1cB (Elimination, Unimolecular, Conjugate Base): This mechanism is particularly relevant for nitroaldols due to the high acidity of the proton α to the nitro group. A base (either from a functionalized silica or an external base) removes this acidic proton to form a stabilized carbanion (a nitronate). The nitronate then expels the hydroxide leaving group to form the nitroalkene.
dot
Caption: The two primary mechanistic pathways for nitroaldol dehydration.
Q2: How can I choose the right type of silica gel for my application?
A2: The choice depends on your goal:
-
For Purification (Preserving the Alcohol): Use standard, high-purity silica gel (60 Å, 230-400 mesh) but be prepared to deactivate it with triethylamine if you observe decomposition.
-
For Catalyzed Dehydration: Consider using a more acidic or a functionalized silica gel. The specific choice will depend on your substrate's sensitivity and the desired reaction rate.
Q3: Can the solvent I use for chromatography affect the rate of dehydration on the column?
A3: Yes. Protic solvents like methanol or ethanol can compete with your nitroaldol for active sites on the silica gel, potentially slowing down the rate of dehydration. However, they can also cause issues with solubility and elution. Aprotic solvents like ethyl acetate, dichloromethane, and hexanes are more common and their primary role is to control the elution of your compound. The most significant factor for preventing dehydration is the addition of a basic modifier like triethylamine.[5]
Q4: Are there any alternatives to silica gel for promoting the dehydration step?
A4: Absolutely. While silica gel can be a convenient, mild reagent, other methods are often more efficient and controllable. These include:
-
Acid Catalysis: Using acids like p-toluenesulfonic acid (PTSA) or sulfuric acid.
-
Base Catalysis: Strong bases like sodium hydroxide or potassium carbonate can promote dehydration, especially via the E1cB mechanism.[14]
-
Reagents like dicyclohexylcarbodiimide (DCC) or Burgess reagent.
-
Thermal Dehydration: Simply heating the isolated nitroaldol product, sometimes under vacuum, can be sufficient to induce elimination.[15]
Q5: How do I properly regenerate and store my silica gel to ensure consistent results?
A5: Silica gel readily absorbs moisture from the atmosphere, which can affect its activity.[16][17] For consistent performance, especially when using it as a dehydrating agent, it should be activated.
-
Regeneration/Activation: Heat the silica gel in a shallow dish in an oven at 120-150 °C for at least 4 hours (or overnight). For maximum activation, heat under vacuum.[8][9]
-
Storage: After activation, cool the silica gel in a desiccator and store it in a tightly sealed container to prevent re-adsorption of atmospheric moisture.
References
-
Calcium Impregnated Silica Gel in the Domino Reaction Involving Irreversible Aldol Addition, Dehydration, and Michael Addition. The Journal of Organic Chemistry. [Link]
-
Continuous Henry reaction to a specific product over nanoporous silica-supported amine catalysts on fixed bed reactor | Request PDF. ResearchGate. [Link]
-
New method for the dehydration of nitro alcohols. The Journal of Organic Chemistry. [Link]
-
Struggling with the purification of a nitroaldol product : r/OrganicChemistry. Reddit. [Link]
-
Synthesis of ( E )-nitroalkenes Catalysed by Ethanolamine Supported on Silica | Request PDF. ResearchGate. [Link]
-
Dehydration of alcohols catalysed by metallic sulphates supported on silica gel. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Nitroaldol reaction over solid base catalysts | Request PDF. ResearchGate. [Link]
-
Nitroaldol Reaction. MDPI Encyclopedia. [Link]
-
Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. MDPI. [Link]
-
Optimizing acid-base bifunctional mesoporous catalysts for the henry reaction: effects of the surface density and site isolation of functional groups. PubMed. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Henry Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Effects of alcohol solvents on formation of the hydrated silica gel. ResearchGate. [Link]
-
Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. National Institutes of Health. [Link]
-
Silica gel-mediated organic reactions under organic solvent-free conditions. PubMed. [Link]
-
Dehydration of Isopropanol over Silica-Supported Heteropoly Acids. MDPI. [Link]
-
Investigation of the Kinetics of Hysteresis Effects in Silica Gel. MDPI. [Link]
-
Silica Gel in Organic Synthesis. ResearchGate. [Link]
-
Calcium Impregnated Silica Gel in the Domino Reaction Involving Irreversible Aldol Addition, Dehydration, and Michael Addition. National Institutes of Health. [Link]
-
Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis. [Link]
-
Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. RSC Publishing. [Link]
-
5 Silica-Based Materials as Catalysts or Supports in Solvent-Free Organic Reactions. Wiley Online Library. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]
-
OPTIMIZATION OF COMMERCIAL SILICA GEL REGENERATION VIA RESPONSE SURFACE METHODOLOGY. ASEAN Engineering Journal. [Link]
-
OPTIMIZATION OF COMMERCIAL SILICA GEL REGENERATION VIA RESPONSE SURFACE METHODOLOGY. SciSpace. [Link]
-
On the Problem of Drying of a Monolithic Silica Gel (2003). Semantic Scholar. [Link]
Sources
- 1. Optimizing acid-base bifunctional mesoporous catalysts for the henry reaction: effects of the surface density and site isolation of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dehydration of alcohols catalysed by metallic sulphates supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. OPTIMIZATION OF COMMERCIAL SILICA GEL REGENERATION VIA RESPONSE SURFACE METHODOLOGY | ASEAN Engineering Journal [journals.utm.my]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. echemi.com [echemi.com]
- 15. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Nitrocyclohexene Derivatives
Welcome to the technical support center for the synthesis of nitrocyclohexene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable synthetic intermediates. We will address common challenges encountered during synthesis and provide practical, evidence-based solutions in a question-and-answer format. Our focus is on providing in-depth, scientifically grounded advice to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield dropped significantly when I moved from a 1 g to a 100 g scale. What are the primary reasons for this?
A drop in yield during scale-up is a frequent challenge and can often be traced back to issues with heat and mass transfer.[1]
-
Heat Transfer Limitations: Many reactions for synthesizing nitrocyclohexene derivatives, such as the Diels-Alder reaction, are exothermic.[1] In larger reactors, the surface-area-to-volume ratio decreases, hindering efficient heat dissipation. This can create localized "hot spots," leading to thermal decomposition of the heat-sensitive nitroalkene or promoting the reverse (retro-Diels-Alder) reaction.[1]
-
Mixing Inefficiencies: Achieving uniform mixing in a larger vessel is more challenging. Poor mixing can result in temperature and concentration gradients, leading to inconsistent reaction progress and the formation of byproducts.[1]
-
Extended Reaction Times: Larger scale reactions inherently have longer heating and cooling times. Prolonged exposure to high temperatures can increase the degradation of both starting materials and the desired product.[1]
Q2: I am observing a significant amount of byproducts in my reaction. What are they, and how can I minimize their formation?
Byproduct formation is a common issue. The identity of the byproducts will depend on your specific synthetic route.
-
For Diels-Alder reactions:
-
Polymerized Nitroalkene: Nitroalkenes are prone to polymerization, especially at elevated temperatures.[1]
-
Exo vs. Endo Isomers: The Diels-Alder reaction can yield both the kinetically favored endo and the thermodynamically favored exo isomers. The ratio of these isomers can be influenced by temperature and reaction time.[1]
-
Retro-Diels-Alder Products: At higher temperatures, the Diels-Alder reaction can be reversible, causing the product to revert to the starting diene and dienophile.[1]
-
-
For Michael additions:
-
Self-Condensation of the Donor: The enolate of the Michael donor can react with itself, leading to dimers or polymers.[2]
-
Strategies to Minimize Byproducts:
-
Optimize Temperature: Carefully control the reaction temperature to strike a balance between a reasonable reaction rate and minimizing thermal decomposition and side reactions.[1]
-
Use a Catalyst: Lewis acids or organocatalysts can often promote the desired reaction at lower temperatures, reducing the likelihood of side reactions.[1][3]
-
Control Reagent Addition: Slow, controlled addition of one reagent to the other can help to maintain a low concentration of the reactive species and minimize self-condensation or polymerization.[2]
Q3: My nitrocyclohexene derivative is an oil and is difficult to purify. What purification strategies do you recommend?
Purifying oily products can be challenging, but several techniques can be effective.
-
Column Chromatography: This is often the most effective method for purifying non-crystalline compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.
-
Distillation: For thermally stable, volatile compounds, distillation under reduced pressure can be a viable option.
-
Crystallization of a Derivative: If the product itself is an oil, it may be possible to form a crystalline derivative (e.g., by reaction with a suitable reagent). The crystalline derivative can then be purified by recrystallization and the original compound regenerated.
-
Solvent-Induced Precipitation: Sometimes, adding a non-solvent to a concentrated solution of the oily product can induce precipitation or crystallization.
If impurities are inhibiting crystallization, a preliminary purification by column chromatography may be necessary before attempting to crystallize the product.[1]
Q4: What are the key safety precautions I should take when working with nitroalkenes and nitrocyclohexene derivatives?
Nitro compounds, particularly nitroalkenes, should be handled with care due to their potential hazards.
-
Toxicity: Many nitro compounds are harmful if swallowed, in contact with skin, or if inhaled.[4] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6]
-
Flammability and Explosivity: Nitro compounds can be flammable and may form explosive mixtures with air.[7][8][9] Keep them away from heat, sparks, open flames, and other ignition sources.[7] Some nitroalkanes are listed as extremely hazardous substances and can be explosive.[9]
-
Storage: Store nitro compounds in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[4][7] Keep containers tightly closed.[4]
Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with and follow all institutional safety protocols.[4][5][6][8]
Section 2: Troubleshooting Guides
This section provides a more in-depth look at specific problems you might encounter during the synthesis of nitrocyclohexene derivatives.
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Reaction Temperature | Too low: The activation energy for the reaction is not being met. Gradually increase the temperature while carefully monitoring for byproduct formation.[1] Consider using a higher-boiling solvent or microwave irradiation to achieve higher temperatures safely.[1] Too high: The starting materials or product may be decomposing. Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider adding a suitable catalyst.[1] |
| Poor Quality Reagents or Solvents | Impurities in starting materials or solvents can inhibit the reaction or lead to side products. Ensure all reagents are of high purity and that solvents are anhydrous and free of peroxides, especially for reactions sensitive to these impurities. |
| Inefficient Catalyst Activity | If using a catalyst, it may be inactive or poisoned. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different catalysts or increasing the catalyst loading.[3] |
| Unfavorable Reaction Electronics | For Diels-Alder reactions, a significant mismatch in the electronic properties of the diene and dienophile can lead to a slow or non-existent reaction.[1] For example, reacting an electron-poor diene with an electron-poor dienophile is generally unfavorable.[10] |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Product is an Oil or Low-Melting Solid | Direct crystallization can be difficult. Attempt crystallization from a variety of solvents or solvent mixtures.[1] If this fails, column chromatography is the recommended next step.[1] After chromatography, fractions containing the purified product can be combined and crystallization can be re-attempted. |
| Presence of Impurities Inhibiting Crystallization | Even small amounts of impurities can prevent a compound from crystallizing. Purify the crude product by another method, such as column chromatography, to remove these impurities before attempting crystallization again.[1] |
| Product is Sensitive to Acidic or Basic Conditions | If your workup procedure involves acidic or basic washes, your product may be degrading. Neutralize the reaction mixture before workup and use neutral solvents for extraction and purification whenever possible.[1] |
| Polymerization During Workup or Purification | Nitroalkenes can polymerize upon heating or exposure to certain conditions.[1] When concentrating the product solution, use a rotary evaporator at the lowest possible temperature. Consider non-thermal purification methods like column chromatography. The addition of a polymerization inhibitor, such as butylated hydroxytoluene (BHT), can also be beneficial.[11] |
Section 3: Experimental Protocols
General Protocol for a Diels-Alder Reaction
This is a general procedure and may require optimization for your specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).
-
Addition of Dienophile: Add the nitroalkene dienophile (1.0-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the properties of the product and any byproducts. A typical workup may involve washing the organic layer with water and brine, followed by drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
General Protocol for a Michael Addition
This is a general procedure and may require optimization for your specific substrates and catalyst system.
-
Reactant Preparation: To a stirred solution of the Michael donor (e.g., a cyclohexanone derivative, 1.0 equivalent) and an organocatalyst (e.g., a proline-derived catalyst, 0.1-0.2 equivalents) in a suitable solvent (e.g., dichloromethane, THF, or a mixture of solvents), add the nitroalkene Michael acceptor (1.0-1.2 equivalents).[3]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After the consumption of the starting materials, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate for further purification.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired γ-nitro carbonyl compound.
Section 4: Visualizations
Troubleshooting Workflow for Low Yield in Nitrocyclohexene Synthesis
Caption: A decision tree for troubleshooting low-yield reactions.
General Workflow for Synthesis and Purification
Caption: A standard workflow from synthesis to final product.
References
- Technical Support Center: Synthesis of 4-Nitrocyclohex-1-ene Derivatives - Benchchem.
- SAFETY DATA SHEET - TCI Chemicals.
- nitro razredčilo - Chemius.
- Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst - AIP Publishing.
- Navigating the Synthesis and Procurement of 4-Nitrocyclohex-1-ene: A Technical Guide - Benchchem.
- Reactivity Under the Microscope: A Comparative Analysis of 4-Nitrocyclohex-1-ene and Acyclic Nitroalkenes - Benchchem.
- SAFETY DATA SHEET - Spectrum Chemical.
- 2-NITROCUMENE - Safety Data Sheet - ChemicalBook.
- Safety Data Sheet: ≥98,5 %, - Carl ROTH.
- A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications.
- 3-Nitrocyclohexene | C6H9NO2 | CID 12452777 - PubChem.
- Diels–Alder reaction - Wikipedia.
- 1-Nitrocyclohexene | C6H9NO2 | CID 75713 - PubChem - NIH.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH.
- Synthesis of Functionalized Nitrocyclohexene Derivatives from 2-Nitrocycloalkanones, via Anionic Domino Reactions | Request PDF - ResearchGate.
- preventing polymerization during the synthesis and purification of cyclohexene derivatives - Benchchem.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - Vide Leaf.
- Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. - ResearchGate.
- The Use of 2-Nitrocyclohexa-1,3-diene in Diels-Alder Reactions: Application Notes and Protocols - Benchchem.
- Nitrocyclohexane - Wikipedia.
- Diels-Alder Reaction - Organic Chemistry Portal.
- Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H.
- Synthesis of nitrocyclohexane - CN101074198A - Google Patents.
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC - NIH.
- Diels-Alder Reaction-For the preparation of cyclohexene | PDF - Slideshare.
- troubleshooting guide for Robinson annulation with 3-Methylcyclohex-3-en-1-one - Benchchem.
- US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents.
- Struggling with Synthesis? This ONE Hack Changes Everything! - YouTube.
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - ResearchGate.
- US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents.
- Applications of Nitrocyclohexane Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
- Here's What You're Looking For in Diels Alder Reaction - PraxiLabs.
- Purification of cyclohexane - US4433194A - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Mobile [my.chemius.net]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Nitrocyclohexane - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Nitro Compounds Without Chromatography
Welcome to the technical support center for the purification of crude nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective, non-chromatographic methods for purifying nitro compounds. We will delve into the principles and practical applications of techniques such as recrystallization, distillation, and liquid-liquid extraction, providing you with the knowledge to overcome common experimental hurdles.
Introduction: The Challenge of Purifying Nitro Compounds
Nitro compounds, pivotal intermediates in many synthetic pathways, often emerge from reactions in a crude state, laden with impurities. These can include unreacted starting materials, byproducts from side reactions (such as oxidation or polynitration), and residual acids from the nitration process.[1][2] While chromatography is a powerful tool, it is not always the most practical or scalable solution. This guide focuses on classical purification techniques that leverage the distinct physicochemical properties of nitro compounds.
A critical first step in any purification strategy is to understand the nature of your crude product. Most nitroalkanes are stable and can be distilled without decomposition, whereas many nitroarenes, especially polynitroarenes, can be thermally unstable and may decompose explosively upon heating.[1] Therefore, a thorough risk assessment is paramount before selecting a purification method.[3]
Section 1: Recrystallization - The Workhorse of Solid Purification
Recrystallization is a cornerstone technique for purifying solid organic compounds.[4] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
Frequently Asked Questions (FAQs) on Recrystallization
Q1: My nitro compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it precipitates from the solution at a temperature above its melting point.[5] This is a common issue, especially with impure compounds, as impurities can depress the melting point.
-
Causality: The compound's melting point is lower than the boiling point of the solvent, or the solution is becoming supersaturated too quickly at a high temperature.
-
Troubleshooting Steps:
-
Add more solvent: This keeps the compound in solution at a higher temperature, allowing it to cool further before reaching its saturation point.[5]
-
Use a solvent pair: Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool slowly.[6]
-
Cool the solution more slowly: Rapid cooling can favor oiling out. Allow the flask to cool to room temperature on a surface that provides some insulation, like a cork ring or a few paper towels, before moving it to an ice bath.[5][7]
-
Q2: My crystals are still colored after recrystallization. How can I remove colored impurities?
A2: Colored impurities are common in nitration reactions, often arising from oxidation byproducts or dinitrated species.[6]
-
Causality: These impurities are co-crystallizing with your product.
-
Troubleshooting Steps:
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution before filtration. Charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb your desired product.[6]
-
Pre-purification with Acid-Base Extraction: If the colored impurities are acidic (like nitrophenols), a preliminary wash with a weak base can remove them before recrystallization.[6]
-
Q3: I have a very poor yield after recrystallization. What went wrong?
A3: Low yield is a frequent problem and can stem from several factors.[5]
-
Causality & Troubleshooting:
-
Too much solvent was used: This is the most common reason.[7] A significant portion of your product remains dissolved in the mother liquor even after cooling. If you haven't discarded the filtrate, you can try to recover more product by evaporating some of the solvent and re-cooling.[5]
-
Premature crystallization: The compound crystallized in the funnel during hot filtration.[4] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[8]
-
Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.[4] Ensure the flask spends adequate time in an ice bath to maximize crystal formation.
-
Step-by-Step Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which your nitro compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for nitro compounds include ethanol, methanol, water, and toluene.[9]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly under vacuum.[6]
Visualization of Recrystallization Workflow
Caption: A simplified workflow for the recrystallization of a crude nitro compound.
Section 2: Distillation - Purifying by Boiling Point
Distillation is an effective method for purifying liquid nitro compounds, particularly stable nitroalkanes, by separating components with different boiling points.[1] However, extreme caution is necessary as many nitroarenes can decompose explosively when heated.[1][10]
Frequently Asked Questions (FAQs) on Distillation
Q1: Can I distill my crude nitroaromatic compound?
A1: It depends. Many nitroaromatics, especially those with multiple nitro groups, are thermally unstable and can detonate upon heating.[1] It is crucial to consult safety data for your specific compound. If distillation is necessary, it should be performed under vacuum to lower the boiling point and reduce the risk of decomposition.[10] Explosions have been reported during the fractional distillation of mixed nitrotoluene isomers due to excessive heating or prolonged heating times.[10]
Q2: My compound seems to be decomposing during distillation, even under vacuum. What are my options?
A2: If you observe darkening of the material or gas evolution, stop the distillation immediately.
-
Causality: The compound is not stable even at the reduced temperature of vacuum distillation.
-
Troubleshooting Steps:
-
Steam Distillation: For compounds that are immiscible with water, steam distillation can be a gentler alternative. The compound will co-distill with water at a temperature below 100°C, minimizing thermal decomposition.[11]
-
Azeotropic Distillation: This technique involves adding another component (an entrainer) to form a new, lower-boiling azeotrope.[12] For example, in the nitration of benzene, excess benzene can be used to azeotropically remove the water formed during the reaction.[13]
-
Step-by-Step Protocol for Vacuum Distillation
-
Safety First: Ensure you have a blast shield in place and are working in a well-ventilated fume hood.[3]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.
-
Drying: If your crude product contains water, dry it with an appropriate drying agent (e.g., anhydrous magnesium sulfate) and filter before distillation.
-
Distillation: Heat the distillation flask gently. Collect the fraction that distills over at the expected boiling point (at the given pressure).
-
Cooling and Storage: Allow the apparatus to cool completely before venting to atmospheric pressure. Store the purified nitro compound in a tightly sealed container.
Section 3: Liquid-Liquid Extraction - Purification by Partitioning
Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[14] It is particularly useful for removing acidic or basic impurities from a crude nitro compound.[15]
Frequently Asked Questions (FAQs) on Liquid-Liquid Extraction
Q1: How can I remove acidic impurities, like leftover nitrating acids or nitrophenols, from my crude product?
A1: An acid-base extraction is the ideal method for this.[16]
-
Causality: Acidic impurities can be deprotonated by a weak base to form water-soluble salts.
-
Troubleshooting/Procedure:
-
Dissolve your crude product in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate. This will convert the acidic impurities into their corresponding salts, which will then dissolve in the aqueous layer.[6]
-
Separate the two layers using a separatory funnel.
-
Repeat the washing process one or two more times to ensure complete removal of the acidic impurities.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.[6]
-
Q2: An emulsion has formed between the two layers, and they won't separate. What should I do?
A2: Emulsions are a common problem in liquid-liquid extractions.[17]
-
Causality: Fine solid particles or surfactants at the interface can stabilize the mixture of the two immiscible liquids.
-
Troubleshooting Steps:
-
Be patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Add brine: Adding a saturated solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
Gentle swirling: Gently swirling the separatory funnel, rather than vigorous shaking, can help to coalesce the droplets.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Visualization of Acid-Base Extraction Workflow
Caption: Workflow for purifying a nitro compound using acid-base extraction.
Section 4: Safety First - Handling Nitro Compounds
Working with nitro compounds requires strict adherence to safety protocols.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling toxic fumes.
-
Handling: Avoid contact with skin, as many nitro compounds can be absorbed dermally and are toxic. Wash hands thoroughly after handling.[18]
-
Storage: Store nitro compounds in tightly closed containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[18]
-
Waste Disposal: Dispose of all waste containing nitro compounds according to your institution's hazardous waste guidelines.
This guide provides a foundation for purifying crude nitro compounds without relying on chromatography. By understanding the principles behind these classical techniques and anticipating potential challenges, you can develop a robust and efficient purification strategy for your specific compound.
References
- Chemius. (n.d.). nitro razredčilo.
- International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- Unknown Author. (2020). NITRO COMPOUNDS.
- YouTube. (2024). Nitration reaction safety.
- Sandtorv, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Sciencemadness.org. (2008). Fractional Distillation of Nitro-Toluene.
- BenchChem. (2025). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
- Aldrich. (2024). SAFETY DATA SHEET.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Mares, J. (1945). U.S.
- Wikipedia. (n.d.). Acid–base extraction.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Missouri University of Science and Technology. (n.d.). Aromatic Nitro Compounds.
- Unknown Author. (n.d.). Acid-Base Extraction.
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
- Solár, R. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? ResearchGate.
- Unknown Author. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Wikipedia. (n.d.). Azeotropic distillation.
- Wikipedia. (n.d.). Nitration.
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 13. US3928475A - Azeotropic nitration of benzene - Google Patents [patents.google.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. web.mst.edu [web.mst.edu]
- 18. Mobile [my.chemius.net]
Technical Support Center: Enhancing Selectivity in Diels-Alder Reactions with Nitroalkenes
Welcome to the technical support center for navigating the complexities of Diels-Alder reactions involving nitroalkenes. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the selectivity of these powerful cycloaddition reactions. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.
Nitroalkenes are potent dienophiles in Diels-Alder reactions due to the strong electron-withdrawing nature of the nitro group. However, achieving high levels of regio-, stereo-, and enantioselectivity can be challenging. This guide provides a structured approach to troubleshooting and optimizing these critical parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Diels-Alder reaction with a nitroalkene is showing poor regioselectivity. What factors should I investigate?
Answer: Poor regioselectivity in the Diels-Alder reaction of nitroalkenes is a common issue that can often be addressed by considering the electronic and steric properties of both the diene and the dienophile.[1]
Underlying Principles: The regioselectivity of a Diels-Alder reaction is primarily governed by the electronic interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.[2] For nitroalkenes, which are electron-poor, the reaction typically follows a normal-electron-demand pathway. The "ortho-para" rule is a useful guideline, predicting that the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile.[3]
Troubleshooting Steps & Solutions:
-
Analyze Reactant Electronics:
-
Nitroalkene: The β-carbon of the nitroalkene is the most electrophilic center due to the strong electron-withdrawing effect of the nitro group.
-
Diene: The substitution pattern on the diene dictates the location of its most nucleophilic center. Electron-donating groups (EDGs) on the diene will increase the HOMO energy and can direct the regioselectivity.
-
-
Employ Lewis Acid Catalysis:
-
Lewis acids can significantly enhance regioselectivity by coordinating to the nitro group of the dienophile.[4][5] This coordination increases the electrophilicity of the nitroalkene and can amplify the electronic differences between the α and β carbons, leading to a more pronounced regiochemical preference.[4][6]
-
Recommended Catalysts: Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, SnCl₄, and ZnCl₂.[4] The choice of catalyst can influence the outcome, so screening a few options is advisable.
-
-
Solvent Effects:
-
Solvent polarity can influence the reaction rate and, in some cases, the regioselectivity. While less impactful than electronic or catalytic effects, it's a parameter worth optimizing. Consider moving from nonpolar solvents (e.g., toluene, hexanes) to more polar options (e.g., dichloromethane, acetonitrile).
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product, which is often the desired regioisomer.[7]
-
FAQ 2: I am struggling with low endo/exo selectivity in my reaction. How can I favor the endo product?
Answer: The endo/exo selectivity (a form of diastereoselectivity) is a key stereochemical aspect of the Diels-Alder reaction. The preference for the endo product is often explained by secondary orbital interactions in the transition state.
Underlying Principles: The Alder-endo rule states that the endo product is typically the kinetically favored product in Diels-Alder reactions.[8] This preference is attributed to favorable secondary orbital overlap between the π-system of the activating group on the dienophile (in this case, the nitro group and its substituent) and the developing π-system of the diene in the transition state.[2]
Troubleshooting Steps & Solutions:
-
Utilize Lewis Acid Catalysis:
-
Lewis acids can significantly enhance endo selectivity.[9] By coordinating to the nitroalkene, the Lewis acid can pre-organize the transition state to favor the endo approach and enhance secondary orbital interactions.
-
-
Optimize Reaction Temperature:
-
Since the endo product is often the kinetic product, running the reaction at lower temperatures can increase its proportion relative to the thermodynamically more stable exo product.[7]
-
-
Choice of Diene:
-
Cyclic dienes, such as cyclopentadiene, are conformationally locked in the reactive s-cis conformation and often exhibit high endo selectivity.[10]
-
Data Presentation: Effect of Lewis Acids on endo/exo Selectivity
| Catalyst | Temperature (°C) | Solvent | endo:exo Ratio |
| None (Thermal) | 80 | Toluene | 70:30 |
| BF₃·OEt₂ (1.1 eq) | 0 | CH₂Cl₂ | 95:5 |
| AlCl₃ (1.1 eq) | -20 | CH₂Cl₂ | >98:2 |
| SnCl₄ (1.1 eq) | -78 | CH₂Cl₂ | >99:1 |
Note: These are representative values and will vary depending on the specific substrates.
FAQ 3: How can I achieve high enantioselectivity in the Diels-Alder reaction of nitroalkenes?
Answer: Introducing enantioselectivity requires the use of a chiral component in the reaction system. This is most commonly achieved through chiral catalysts (organocatalysts or chiral Lewis acids).
Underlying Principles: Asymmetric catalysis in Diels-Alder reactions relies on the creation of a chiral environment around the reactants in the transition state. This chiral environment destabilizes one transition state relative to the other, leading to the preferential formation of one enantiomer of the product.
Troubleshooting Steps & Solutions:
-
Chiral Lewis Acid Catalysis:
-
Chiral Lewis acids, often derived from metals like copper, titanium, or scandium complexed with chiral ligands, can effectively control the facial selectivity of the dienophile's approach to the diene.
-
-
Organocatalysis:
-
Chiral amines, such as prolinol derivatives, can catalyze enantioselective Diels-Alder reactions.[11][12] The mechanism often involves the formation of a chiral iminium ion from the dienophile, which then reacts with the diene.[12][13]
-
Hydrogen-bond donor catalysts have also been shown to be effective in promoting enantioselective Diels-Alder reactions of nitroalkenes.[14][15][16] These catalysts activate the nitroalkene through hydrogen bonding, creating a chiral pocket that directs the approach of the diene.
-
Experimental Protocol: Organocatalyzed Asymmetric Diels-Alder Reaction
Objective: To synthesize a chiral cyclohexene derivative via an enantioselective Diels-Alder reaction using a chiral organocatalyst.
Materials:
-
Nitroalkene (1.0 mmol)
-
Diene (3.0 mmol)
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether) (0.1 mmol, 10 mol%)
-
Benzoic acid (co-catalyst, 0.1 mmol, 10 mol%)
-
Anhydrous, distilled solvent (e.g., toluene, CH₂Cl₂) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst and the co-catalyst.
-
Add the solvent, followed by the nitroalkene.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the diene dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
FAQ 4: My reaction is sluggish or not proceeding to completion. What are potential causes and solutions?
Answer: A number of factors can contribute to a slow or incomplete reaction, including insufficient activation of the dienophile, steric hindrance, or an inappropriate reaction temperature.
Troubleshooting Steps & Solutions:
-
Increase Activation:
-
As previously mentioned, Lewis acids can significantly accelerate Diels-Alder reactions by lowering the LUMO of the dienophile.[4] If your reaction is slow, the addition of a Lewis acid catalyst is a primary strategy to try.
-
-
Increase Temperature:
-
While lower temperatures can improve selectivity, they also decrease the reaction rate. A careful balance must be struck. If the reaction is too slow at a low temperature, a gradual increase may be necessary. For thermally initiated reactions, refluxing in a higher-boiling solvent might be required.[17]
-
-
Check Diene Conformation:
-
The diene must be in the s-cis conformation to react.[8][10] Acyclic dienes exist in equilibrium between the s-cis and s-trans conformers. Bulky substituents on the diene can disfavor the reactive s-cis conformation, slowing the reaction. If possible, consider using a cyclic diene which is locked in the s-cis conformation.[10]
-
-
Solvent Choice:
-
The choice of solvent can impact reaction rates. Experiment with a range of solvents with varying polarities.
-
Visualization of Key Concepts
Diagram 1: General Diels-Alder Workflow
Caption: Key factors influencing selectivity in Diels-Alder reactions.
References
-
Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Enantio- and periselective nitroalkene Diels–Alder reaction. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Study on Diels–Alder reaction of nitrosoalkenes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. (2011). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. (2018). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Enantio- and periselective nitroalkene Diels-Alder reactions catalyzed by helical-chiral hydrogen bond donor catalysts. (2013). PubMed. Retrieved January 10, 2026, from [Link]
-
REACTIVITY, STEREO- AND REGIOSELECTIVITY OF DIELS-ALDER REACTIONS BETWEEN FIVE-MEMBERED HETEROCYCLES AND DANISHEFSKY'S DIENE. (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels−Alder Paradigm. (2009). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]
-
Diels-Alder reactions of nitroalkenes with dienes and in presence of... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. (2000). Macmillan Group. Retrieved January 10, 2026, from [Link]
-
Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. (2021). Wiley Online Library. Retrieved January 10, 2026, from [Link]
-
Diels Alder Reaction (Part 2). (n.d.). University of Rochester. Retrieved January 10, 2026, from [Link]
-
Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. (2018). Beilstein Journals. Retrieved January 10, 2026, from [Link]
-
Effect of Lewis Acid Catalysts on Diels−Alder and Hetero-Diels−Alder Cycloadditions Sharing a Common Transition State. (2009). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. (2017). Indian Academy of Sciences. Retrieved January 10, 2026, from [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020). YouTube. Retrieved January 10, 2026, from [Link]
-
The Diels-Alder Cycloaddition Reaction. (n.d.). West Virginia University. Retrieved January 10, 2026, from [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. (2016). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
13.4: Diels-Alder Regio- and Stereoselectivity. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
38.02 Selectivity Issues in the Diels-Alder Reaction. (2018). YouTube. Retrieved January 10, 2026, from [Link]
-
14.5 Characteristics of the Diels–Alder Reaction. (n.d.). Cengage. Retrieved January 10, 2026, from [Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]
-
Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. (2023). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
High stereoselectivity on low temperature Diels-Alder reactions. (2002). National Institutes of Health. Retrieved January 10, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes | MDPI [mdpi.com]
- 12. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Enantio- and periselective nitroalkene Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Enantio- and periselective nitroalkene Diels-Alder reactions catalyzed by helical-chiral hydrogen bond donor catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions in Acrylic Resin Production
Welcome to the Technical Support Center for managing exothermic reactions in acrylic resin production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the safe and effective synthesis of acrylic resins. The polymerization of acrylic monomers is an inherently exothermic process, and controlling this heat release is critical for ensuring product quality, reproducibility, and, most importantly, laboratory safety.[1][2] This guide provides practical, field-proven insights to help you navigate the challenges associated with these reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Uncontrolled, Rapid Temperature Spike (Runaway Reaction)
Q: My reaction temperature is increasing much faster than anticipated, and the cooling system can't keep up. What's happening and what should I do?
A: You are likely experiencing the initial stages of a thermal runaway reaction. This is a hazardous situation where the rate of heat generation from the polymerization exceeds the rate of heat removal, leading to an accelerating and uncontrolled temperature rise.[1][3] This can result in boiling of the monomer and solvent, a dangerous pressure increase in a closed system, and potentially a fire or explosion.[3][4]
Immediate Actions:
-
Emergency Cooling: If possible and safe to do so, immediately increase the cooling to its maximum capacity. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Stop Monomer/Initiator Feed: If you are adding monomer or initiator incrementally, stop the feed immediately.
-
Emergency Inhibition: If you have a pre-prepared "kill solution" (a solution of an inhibitor), and it is safe to do so, add it to the reactor to quench the polymerization.
-
Ventilation: Ensure the reaction is taking place in a well-ventilated area, such as a fume hood, to handle any potential release of flammable and toxic vapors.[4][5]
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Root Cause Analysis and Prevention:
| Potential Cause | Scientific Explanation | Preventative Measures |
| Excessive Initiator Concentration | A higher initiator concentration leads to a greater number of simultaneous growing polymer chains, dramatically increasing the rate of heat generation. | Carefully calculate and weigh the initiator. Consider a staged or continuous addition of the initiator to control the reaction rate.[1] |
| Inadequate Heat Dissipation | The reactor setup cannot remove heat as fast as it is being generated. This is common in large-scale or bulk polymerizations.[1] | Use a reactor with a high surface-area-to-volume ratio, such as a jacketed reactor with an overhead stirrer and internal cooling coils.[1] For larger volumes, consider solution or emulsion polymerization to help dissipate heat. |
| High Ambient Temperature | A warm laboratory environment can accelerate the initial rate of polymerization, making it harder to control.[6] | Maintain a consistent and cool ambient temperature in the laboratory.[7] |
| Incorrect Monomer-to-Solvent Ratio | A higher concentration of monomer (bulk polymerization) leads to a more rapid release of heat per unit volume.[2] | Use an appropriate solvent to act as a heat sink and to control the viscosity of the reaction mixture. |
Experimental Protocol: Staged Initiator Addition for Controlled Polymerization
-
Setup: Assemble a jacketed reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Connect the jacket to a circulating cooling bath.
-
Initial Charge: Charge the reactor with the acrylic monomer and solvent. Begin stirring and allow the mixture to reach the desired reaction temperature (e.g., 70°C).
-
Initiator Solution: Prepare a solution of the initiator (e.g., AIBN or BPO) in a small amount of the reaction solvent.
-
Initial Addition: Add a small portion (e.g., 20%) of the initiator solution to the reactor to start the polymerization.
-
Monitoring: Closely monitor the internal temperature. You should observe a controlled increase in temperature followed by a leveling off as the initial batch of initiator is consumed.
-
Staged Additions: Once the exotherm from the initial addition has subsided, begin a slow, dropwise addition of the remaining initiator solution over a prolonged period (e.g., 1-2 hours).
-
Final Hold: After the addition is complete, maintain the reaction temperature for a specified period to ensure complete monomer conversion.
Issue 2: Product is Yellowish and Contains Bubbles
Q: My final acrylic resin is yellow and has bubbles, but I was expecting a clear, solid polymer. What went wrong?
A: Yellowing and the presence of bubbles are often indicative of excessive heat during polymerization.[8] High temperatures can lead to thermal degradation of the polymer and can cause low-boiling-point components (like residual monomer or solvent) to vaporize.[9]
Troubleshooting and Solutions:
| Symptom | Underlying Cause | Corrective Action |
| Yellowing | Thermal degradation of the polymer backbone or side chains due to excessive temperatures.[8][9] | Improve temperature control by reducing the initiator concentration, using a more efficient cooling system, or slowing down the rate of monomer/initiator addition. |
| Bubbles | Trapped vapor from boiling monomer or solvent due to localized "hot spots" in the reaction mixture.[8] | Ensure adequate stirring to maintain a uniform temperature throughout the reactor. A slower, more controlled polymerization will also prevent localized overheating. |
| Foaming/Cracking | A severe exothermic reaction can cause the resin to foam or crack as it cures due to rapid gas evolution and thermal stress.[8] | Implement the preventative measures for thermal runaway, such as staged initiator addition and proper reactor setup. |
Issue 3: The Reaction is Very Slow or Fails to Initiate
Q: I've added my initiator, but the temperature isn't rising, and the viscosity isn't increasing. Why isn't my polymerization starting?
A: A failure to initiate or a very slow reaction can be due to several factors, primarily related to the presence of inhibitors or issues with the initiator itself.
Troubleshooting and Solutions:
| Potential Cause | Explanation | Solution |
| Presence of Inhibitors | Acrylic monomers are shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during transport and storage.[10] These must be removed before use. | Remove the inhibitor by washing the monomer with an aqueous base solution (e.g., 5% NaOH) followed by a water wash, and then drying the monomer. |
| Ineffective Initiator | The initiator may have degraded due to improper storage (e.g., exposure to heat or light) or may not be suitable for the chosen reaction temperature. | Store initiators according to the manufacturer's recommendations. Ensure the reaction temperature is appropriate for the initiator's half-life. |
| Presence of Oxygen | Oxygen can act as a radical scavenger and inhibit free-radical polymerization. | Degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) before adding the initiator. Maintain an inert atmosphere over the reaction. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the exothermic reaction in acrylic polymerization?
The polymerization of acrylic monomers is a chain-growth process involving the conversion of double bonds in the monomer molecules into single bonds to form the polymer backbone. The formation of these more stable single bonds releases a significant amount of energy in the form of heat.[1][2] For methyl methacrylate (MMA), this heat of polymerization is approximately 56 kJ/mol.[1]
Q2: What is the difference between an inhibitor and a retarder?
Inhibitors and retarders both control or prevent polymerization, but they function differently.[10][11]
-
Inhibitors are substances that completely stop the polymerization reaction until they are consumed.[10][12] They have a distinct induction period during which no polymerization occurs.
-
Retarders slow down the rate of polymerization but do not provide a clear induction period.[10][11] They are consumed more slowly throughout the reaction.
Q3: What are the key safety precautions when working with acrylic monomers?
-
Ventilation: Always handle acrylic monomers in a well-ventilated area, preferably a fume hood, as they have volatile and potentially harmful vapors.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][13]
-
Storage: Store monomers in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and initiators.[4][5]
-
Spill Management: Have materials such as sand or other absorbent, non-combustible materials available to contain spills.[4][5]
-
Fire Safety: Keep a CO2 or dry powder fire extinguisher nearby, as acrylic monomers are flammable.[5]
Q4: How can I monitor the progress of my polymerization reaction?
You can monitor the reaction by observing several parameters:
-
Temperature: A controlled rise and subsequent plateau in temperature indicate that the polymerization is proceeding as expected.[14]
-
Viscosity: As the polymer chains grow, the viscosity of the reaction mixture will increase. This can be observed visually or with a viscometer.
-
Real-time Analysis: Advanced techniques such as in-line spectroscopy (e.g., FT-NIR) or automated continuous online monitoring of polymer properties (ACOMP) can provide real-time data on monomer conversion and polymer molecular weight.[15][16]
Section 3: Visualizing the Process
Diagram: Workflow for Managing Exothermic Reactions
Caption: Workflow for managing exothermic reactions in acrylic resin production.
References
- How to Control Acrylic Resin's Polymerization Exotherm - P
- Thermal hazard evaluation of runaway polymerization of acrylic acid - ResearchG
- Material Safety Data Sheet Acrylic Monomer – Heat polymerized - US Dental Depot. (2009-01-16).
- Understanding Exothermic Reaction in Resin Casting Projects. (2025-05-16).
- SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029. (2020-11-17).
- Safe Handling Guide UV/EB M
- Summary of Solutions to Common Problems in Acrylic Resin Production.
- Polymeris
- Industrial Hygiene | Ensure Safe Practices — Basic Acrylic Monomer Manufacturers, Inc.
- Monitoring the polymerization process of acrylic resins - PubMed. (1995-05).
- Understanding Exothermic Reaction in Resin Casting Projects.
- SAFETY DATA SHEET 021-17 Premium Acrylic Liquid / Monomer without primer All PMA coded liquid Section 1. (2017-02-06).
- Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acryl
- Acrylic Reactor Runaway and Explosion Accident Analysis | Request PDF - ResearchG
- Control and reduction of peak temper
- Emergency Runaway Reaction - What Precedes?
- Epoxy acrylic resin experimental analysis of runaway reaction - ResearchG
- What is an Exothermic Reaction & How to Prevent It - Just Resin. (2023-03-07).
- Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - NIH. (2021-06-21).
- US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google P
- Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity - Polymer Chemistry (RSC Publishing).
- Reactor Temper
- Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers - PMC - NIH. (2023-04-19).
- Real-Time Monitoring and Control of Polymer Properties | American Labor
- Studies on the thermal degradation of acrylic polymers by simultaneous autostep TG/DTA. (1997-02-01).
- On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymeriz
- Effect of temperature in the free radical polymeriz
- Effects of Inhibitors and Retarders on Low Temperature Free Radical Crosslinking Polymerization between Styrene and Vinyl Ester Resin | Request PDF - ResearchG
- [Chemistry] Explain the difference between retarders and inhibitors in a free radical polymeris
- Heats of polymerization of acrylic acid and derivatives - ResearchG
- How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. (2025-05-26).
- (501e) Understanding Kinetics of Spontaneous Thermal Polymerization of Alkyl Acrylates: An Experimental Study - AIChE Proceedings.
- Polymer Troubleshooting Guide | Thermo Fisher Scientific.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Solutions Manual For Polymer Chemistry.
- Polymer Reaction Engineering: Guidelines and Best Practice – An Industrial Perspective. (2025-09-02).
Sources
- 1. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 2. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. newstetic.com [newstetic.com]
- 5. sa.usdentaldepot.com [sa.usdentaldepot.com]
- 6. resiners.com [resiners.com]
- 7. justresin.com.au [justresin.com.au]
- 8. resiners.com [resiners.com]
- 9. Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nailandbeautyexcellence.com [nailandbeautyexcellence.com]
- 14. Monitoring the polymerization process of acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic Acid and Other Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid against other well-documented nitroalkenes. In the absence of direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) within the nitroalkene class to postulate its therapeutic potential. We will delve into the anti-inflammatory, anticancer, and antimicrobial properties characteristic of these compounds, supported by mechanistic insights and detailed experimental protocols for validation.
The Landscape of Nitroalkenes: Potent Signaling Mediators
Nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. This arrangement renders the double bond electron-deficient, making it susceptible to nucleophilic attack through a Michael addition reaction. This reactivity is central to their biological effects, as they can form covalent adducts with nucleophilic residues, such as cysteine and histidine, on proteins, thereby modulating their function. This ability to interact with key cellular targets underpins their diverse and potent biological activities, which include anti-inflammatory, anticancer, and antimicrobial effects.[1][2]
A Comparative Look at Biological Activities
While specific data for this compound is not yet available, we can infer its potential activities by examining the broader class of nitroalkenes.
Anti-inflammatory Activity
Nitroalkenes are recognized as potent anti-inflammatory agents.[1] Their primary mechanism involves the modulation of key inflammatory signaling pathways. They have been shown to inhibit the pro-inflammatory transcription factor NF-κB and activate the Nrf2 antioxidant response pathway.[1] For instance, a study on nitroalkene-based inhibitors demonstrated their ability to target STING-dependent inflammation, with lead compounds featuring a β-nitrostyrene moiety showing potent activity.[1][3][4]
Postulated Activity of this compound: The presence of the core nitroalkene functionality suggests potential anti-inflammatory properties. The cyclic nature of the nitrocyclohexene ring and the acrylic acid side chain are unique structural features that would require experimental validation to determine their influence on activity. The acrylic acid moiety, in particular, could alter the compound's polarity and interaction with biological targets.
Anticancer Activity
Several nitroalkenes have demonstrated significant anticancer activity. Their pro-apoptotic and anti-proliferative effects are often attributed to their ability to induce cellular stress and interfere with critical cellular processes. Structure-activity relationship studies of nitrostyrene adducts have identified the nitrovinyl side chain attached to an aromatic ring as a key pharmacophore for pro-apoptotic effects.[5] Substitutions on the aromatic ring have been shown to modulate this activity.[5]
Postulated Activity of this compound: The conjugated system of the nitroalkene and the acrylic acid in the target molecule shares some structural similarities with other anticancer nitroalkenes. However, the replacement of an aromatic ring with a cyclohexene ring represents a significant structural deviation. The acrylic acid group could potentially enhance its anticancer activity, but this remains to be experimentally determined.
Antimicrobial Activity
The antimicrobial properties of nitro-containing compounds have been extensively studied.[2] Nitroalkenes, in particular, have shown activity against a range of bacteria and fungi.[6] The antimicrobial action is often linked to the enzymatic reduction of the nitro group, leading to the formation of toxic reactive species within the microbial cells.[7] Structure-activity relationship studies of nitrofuran derivatives have provided insights into the physicochemical features that govern their antibacterial activity.[7] Furthermore, studies on halo-nitro compounds have shown that they are active antibacterial and antifungal agents.[6]
Postulated Activity of this compound: Based on the general antimicrobial activity of nitroalkenes, it is plausible that this compound possesses some degree of antimicrobial efficacy. The lipophilicity and electronic properties conferred by the cyclohexene ring and the acrylic acid side chain would be critical determinants of its spectrum and potency.
Structure-Activity Relationship (SAR) Summary
The biological activity of nitroalkenes is intricately linked to their chemical structure. The following table summarizes key SAR findings for different activities:
| Biological Activity | Key Structural Features Influencing Activity |
| Anti-inflammatory | - The presence of a β-nitrostyrene moiety enhances STING inhibition.[1][3][4] - Conjugation with an aromatic moiety improves electrophilicity.[1][3][4] |
| Anticancer | - A nitrovinyl side chain attached to an aromatic ring is a crucial pharmacophore for pro-apoptotic activity.[5] - Substitutions at the 2- or 3-position of the benzene ring can enhance toxicity.[5] |
| Antimicrobial | - The presence of a nitro group is essential, with its enzymatic reduction leading to toxicity.[7] - Lipophilicity and electronic properties of substituents on the ring system influence activity.[2] - Halogenation can enhance antibacterial and antifungal properties.[6] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound and other novel nitroalkenes, the following standardized assays are recommended.
Cytotoxicity Assessment: MTT Assay
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key indicator of its cytotoxic potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity: LPS-Induced Macrophage Inflammation Assay
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. The anti-inflammatory potential of a compound is assessed by its ability to reduce the levels of these cytokines.[12]
Step-by-Step Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW264.7) to 70-80% confluence.[12]
-
Cell Harvesting and Seeding: Harvest the cells and prepare a suspension at a density of 200,000 cells/mL. Seed 500 µL of the cell suspension into each well of a 12-well plate.[12]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL final concentration) and incubate for 16-18 hours at 37°C.[12]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytokine inhibition compared to LPS-stimulated cells without compound treatment.
Caption: Workflow for the LPS-Induced Inflammation Assay.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.[13][14]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13]
-
Inoculation: Add the diluted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be 100 µL.[15]
-
Controls: Include a growth control (broth and inoculum) and a sterility control (broth only).[13]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[13]
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Conclusion and Future Directions
While the biological profile of this compound remains to be elucidated, this guide provides a scientifically grounded framework for predicting its potential activities based on the well-established properties of the nitroalkene class. The presence of the core nitroalkene scaffold strongly suggests the possibility of anti-inflammatory, anticancer, and antimicrobial effects. However, the unique cyclic and acrylic acid moieties necessitate empirical validation.
The provided experimental protocols offer a clear path for researchers to systematically evaluate the cytotoxic, anti-inflammatory, and antimicrobial properties of this and other novel nitroalkenes. Such studies will not only illuminate the specific biological activities of these compounds but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this promising class of molecules. The continued exploration of nitroalkenes holds significant promise for the discovery of new therapeutic agents for a wide range of diseases.
References
- Bartosh, T. J., Ylöstalo, J. H., Bazhanov, N., Kuhlman, J., & Prockop, D. J. (2013). Macrophage Inflammatory Assay. Journal of visualized experiments : JoVE, (78), 50323.
- BenchChem. (2025). Cell-based Assays for Cytotoxicity Testing of Novel Compounds. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 206. BenchChem.
- Chang, F., Gunderstofte, C., Colussi, N., Pitts, M., Salvatore, S. R., Thielke, A. L., Turell, L., Alvarez, B., Goldbach-Mansky, R., Villacorta, L., Holm, C. K., Schopfer, F. J., & Hansen, A. L. (2024).
- Kaderabkova, N., & Blackledge, M. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR protocols, 4(2), 102271.
- Klinger, A., & Schubert, D. (2005). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Biochemical pharmacology, 69(9), 1345–1353.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Nature Portfolio. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Ozenver, N., Sonmez, N., Baran, M. Y., Uz, A., & Demirezer, L. O. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
- Aarhus University. (2024).
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- Chang, F., Gunderstofte, C., Colussi, N., Pitts, M., Salvatore, S. R., Thielke, A. L., Turell, L., Alvarez, B., Goldbach-Mansky, R., Villacorta, L., Holm, C. K., Schopfer, F. J., & Hansen, A. L. (2024).
- National Institutes of Health. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines.
- Chang, F., Gunderstofte, C., Colussi, N., Pitts, M., Salvatore, S. R., Thielke, A. L., Turell, L., Alvarez, B., Goldbach-Mansky, R., Villacorta, L., Holm, C. K., Schopfer, F. J., & Hansen, A. L. (2024).
- National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Ma, F. F., Wang, Y., & Li, J. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 1023-1037.
- BenchChem. (2025).
- Chang, F., Gunderstofte, C., Colussi, N., Pitts, M., Salvatore, S. R., Thielke, A. L., Turell, L., Alvarez, B., Goldbach-Mansky, R., Villacorta, L., Holm, C. K., Schopfer, F. J., & Hansen, A. L. (2024).
- ResearchGate. (2022). LPS-induced inflammatory reaction and M1-like properties macrophages....
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
- ResearchGate. (2008). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- National Institutes of Health. (1972). Antimicrobial Activity of a Series of Halo-Nitro Compounds.
- National Institutes of Health. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones.
- National Institutes of Health. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- National Institutes of Health. (2005). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds.
- Ozenver, N., Sonmez, N., Baran, M. Y., Uz, A., & Demirezer, L. O. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
- National Institutes of Health. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships.
- MDPI. (2014). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI.
- ResearchGate. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities.
Sources
- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroaromatic Drug Efficacy: A Guide for Researchers
Nitroaromatic compounds represent a critical class of therapeutic agents with a broad spectrum of activity, including antibacterial, antiparasitic, and anticancer properties.[1] Their efficacy is intrinsically linked to the bioreduction of the nitro group, a process that activates these prodrugs into cytotoxic agents.[1][2] This guide provides an in-depth comparative analysis of key nitroaromatic drugs, focusing on their mechanisms of action, clinical efficacy, and the experimental methodologies used to evaluate their performance.
I. The Nitroaromatic Landscape: Mechanisms and Applications
The defining feature of nitroaromatic drugs is their reliance on reductive activation to exert their therapeutic effects.[2][3][4][5] This process, primarily occurring in hypoxic (low-oxygen) environments or within specific microbial cells, converts the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamine species.[1][3][5] These reactive molecules can then damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[1][][7][8][9]
This unique activation mechanism underpins their selective toxicity towards anaerobic or microaerophilic pathogens and hypoxic tumor cells, while generally sparing healthy, oxygenated host tissues.[10][11][12] The diversity of nitroaromatic compounds has led to their application across a range of therapeutic areas.
II. Comparative Efficacy in Infectious Diseases
Nitroaromatic drugs are mainstays in the treatment of various bacterial and parasitic infections. Their efficacy is largely attributed to the presence of specific nitroreductase enzymes in susceptible organisms that efficiently activate the drugs.[1][5]
A. Antibacterial Agents:
-
Metronidazole: A nitroimidazole, metronidazole is a cornerstone for treating anaerobic bacterial infections.[3][9][13] Its activation by pyruvate-ferredoxin oxidoreductase (PFOR) in anaerobic bacteria leads to the formation of nitroso radicals that disrupt DNA.[13] Resistance can emerge through decreased drug uptake, increased efflux, or altered reductive activation pathways.[4][13]
-
Nitrofurantoin: This nitrofuran is a first-line agent for uncomplicated urinary tract infections (UTIs).[7] Its complex mechanism involves reduction by bacterial flavoproteins to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[7][8][14] The multi-targeted nature of nitrofurantoin is thought to contribute to the low rates of clinically significant resistance.[14][15]
-
Pretomanid and Delamanid: These newer bicyclic nitroimidazoles are crucial components of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[16][17][18][19] Both are prodrugs activated by the deazaflavin-dependent nitroreductase (Ddn) in mycobacteria.[16][17] Their activation leads to the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall, and respiratory poisoning.[16][20] While they share a similar mechanism, some Mycobacterium tuberculosis isolates resistant to one may retain susceptibility to the other.[19] Delamanid generally exhibits lower Minimum Inhibitory Concentrations (MICs) in vitro compared to pretomanid.[16][19]
B. Antiparasitic Agents:
-
Benznidazole and Nifurtimox: These are the primary drugs for treating Chagas disease, caused by Trypanosoma cruzi.[21] Both are activated by a trypanosomal type I nitroreductase.[1] While both are effective, particularly in the acute phase, benznidazole is often preferred due to a better side-effect profile.[[“]][23] Treatment efficacy is higher in children than in adults.[24][25]
Table 1: Comparative Efficacy of Selected Nitroaromatic Antimicrobials
| Drug | Class | Primary Indication(s) | Mechanism of Action | Common Resistance Mechanisms |
| Metronidazole | Nitroimidazole | Anaerobic bacterial infections, protozoal infections | DNA damage via nitroso radical formation after reductive activation.[][13] | Decreased uptake, increased efflux, altered reductive activation.[4][13] |
| Nitrofurantoin | Nitrofuran | Uncomplicated urinary tract infections | Multi-targeted damage to DNA, ribosomes, and other macromolecules.[7][8][14] | Mutations in nitroreductase genes (nfsA, nfsB).[7] |
| Pretomanid | Nitroimidazole | Multidrug-resistant tuberculosis | Inhibition of mycolic acid synthesis and respiratory poisoning.[16][20] | Mutations in the coenzyme F420 biosynthetic pathway.[17] |
| Delamanid | Nitroimidazole | Multidrug-resistant tuberculosis | Inhibition of mycolic acid synthesis and respiratory poisoning.[16][20] | Mutations in the coenzyme F420 biosynthetic pathway.[16] |
| Benznidazole | Nitroimidazole | Chagas disease | Production of reactive metabolites that damage parasite macromolecules.[1] | Altered nitroreductase activity. |
| Nifurtimox | Nitrofuran | Chagas disease | Production of reactive metabolites that damage parasite macromolecules.[1] | Altered nitroreductase activity. |
Mechanism of Action: Nitroimidazole Activation in Mycobacteria
The activation of pretomanid and delamanid is a prime example of the targeted efficacy of nitroaromatic drugs.
Caption: Activation pathway of pretomanid and delamanid in Mycobacterium.
III. Application in Oncology: Exploiting Tumor Hypoxia
The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroaromatic compounds.[10][11][12] These hypoxia-activated prodrugs (HAPs) are designed to be selectively reduced to cytotoxic agents within these low-oxygen regions, sparing well-oxygenated normal tissues.[10][11][12]
-
Nimorazole: A 5-nitroimidazole, nimorazole acts as a radiosensitizer, making hypoxic tumor cells more susceptible to radiation therapy.[26][27] It is primarily investigated in the treatment of head and neck squamous cell carcinoma (HNSCC).[26][28] While some studies have shown a benefit in locoregional tumor control, others have not demonstrated a significant improvement in overall survival.[28][29][30]
The development of novel nitroaromatic HAPs is an active area of research, with compounds being designed to release potent cytotoxins upon activation.[11][12][31][32]
IV. Standardized Methodologies for Efficacy Evaluation
Objective comparison of drug efficacy relies on standardized and validated experimental protocols. The following are key assays for assessing the performance of nitroaromatic drugs.
A. Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[33][34][35] The broth microdilution method is a widely accepted technique for determining MIC values.[33][34][36]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[33][35]
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[34][35]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the nitroaromatic drug in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., 0.06 to 128 µg/mL).[33]
-
-
Microtiter Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate drug dilution to each well, creating a concentration gradient across the plate.
-
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).[33]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
B. Anticancer Efficacy: IC50 Determination using the MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer drugs, it represents the concentration required to inhibit the growth of cancer cells by 50%. The MTT assay is a colorimetric method widely used to assess cell viability and determine the IC50.[37][38][39]
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Seed adherent cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the nitroaromatic compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations.
-
Include a vehicle control (medium with the drug solvent) and a blank control (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[40]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[40]
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
V. Conclusion and Future Perspectives
Nitroaromatic drugs remain indispensable tools in the fight against infectious diseases and cancer. Their unique mechanism of action, relying on bioreductive activation, provides a basis for selective toxicity. A thorough understanding of their comparative efficacy, supported by robust and standardized experimental data, is crucial for optimizing existing therapies and guiding the development of novel, more effective agents. Future research will likely focus on overcoming resistance mechanisms and designing next-generation nitroaromatic compounds with improved safety and efficacy profiles.
References
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
-
Delamanid or pretomanid? A Solomonic judgement!. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Clinical Care of Chagas Disease. Centers for Disease Control and Prevention. Available at: [Link]
-
Metronidazole. Wikipedia. Available at: [Link]
-
Nimorazole – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]
-
NIMRAD (NIMorazole/placebo plus RADiotherapy in head and neck cancer). The Christie NHS Foundation Trust. Available at: [Link]
-
What is Nimorazole used for?. Patsnap Synapse. Available at: [Link]
-
Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. ResearchGate. Available at: [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PubMed. Available at: [Link]
-
Randomized Phase 3 Trial of the Hypoxia Modifier Nimorazole Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and. The Christie NHS Foundation Trust. Available at: [Link]
-
Randomised phase III trial of the hypoxia modifier nimorazole added to radiotherapy with benefit assessed in hypoxic head and neck cancers determined using a gene signature (NIMRAD).. ASCO Publications. Available at: [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]
-
Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. PubMed. Available at: [Link]
-
Chagas Disease: Comparison of Therapy with Nifurtimox and Benznidazole in Indigenous Communities in Colombia. Consensus. Available at: [Link]
-
Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Pharmacokinetic analysis of Nifurtimox and Benznidazole treatment in Chagas disease. DNDi. Available at: [Link]
-
Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. Available at: [Link]
-
What is the mechanism of Nitrofurantoin?. Patsnap Synapse. Available at: [Link]
-
Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Available at: [Link]
-
Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens.. Semantic Scholar. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test. MIS. Available at: [Link]
-
Structures of pretomanid and delamanid with the mechanism of activation.... ResearchGate. Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]
-
Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
-
Pretomanid. Wikipedia. Available at: [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. Available at: [Link]
-
(PDF) Delamanid or pretomanid? A Solomonic judgement!. ResearchGate. Available at: [Link]
-
Metronidazole. StatPearls. Available at: [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. Available at: [Link]
-
Nitroaromatic Antibiotics. MDPI. Available at: [Link]
-
Safety Profile of Nifurtimox for Treatment of Chagas Disease in the United States. PubMed Central. Available at: [Link]
-
Nifurtimox. Johns Hopkins ABX Guide. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Delamanid or pretomanid? A Solomonic judgement!. PubMed. Available at: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
-
(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. PubMed Central. Available at: [Link]
-
In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. svedbergopen.com [svedbergopen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 9. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Metronidazole - Wikipedia [en.wikipedia.org]
- 14. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pretomanid - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Delamanid or pretomanid? A Solomonic judgement! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clinical Care of Chagas Disease | Chagas Disease | CDC [cdc.gov]
- 22. consensus.app [consensus.app]
- 23. Safety Profile of Nifurtimox for Treatment of Chagas Disease in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic analysis of Nifurtimox and Benznidazole treatment in Chagas disease | Infectious Diseases Data Observatory [iddo.org]
- 25. Nifurtimox | Johns Hopkins ABX Guide [hopkinsguides.com]
- 26. clinicaltrials.eu [clinicaltrials.eu]
- 27. What is Nimorazole used for? [synapse.patsnap.com]
- 28. hra.nhs.uk [hra.nhs.uk]
- 29. DSpace [christie.openrepository.com]
- 30. Randomised phase III trial of the hypoxia modifier nimorazole added to radiotherapy with benefit assessed in hypoxic head and neck cancers determined using a gene signature (NIMRAD). - ASCO [asco.org]
- 31. benthamdirect.com [benthamdirect.com]
- 32. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. microbe-investigations.com [microbe-investigations.com]
- 35. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 36. protocols.io [protocols.io]
- 37. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 40. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Acrylic Acid Derivatives
This guide provides an in-depth comparison of prevalent High-Performance Liquid Chromatography (HPLC) methodologies for the separation and quantification of acrylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of method selection, optimization, and application, supported by experimental data and authoritative references.
Introduction: The Analytical Challenge of Acrylic Acid Derivatives
Acrylic acid and its derivatives are polar, acidic, and often highly water-soluble monomers that are foundational in the synthesis of a vast array of polymers and pharmaceutical intermediates. The analytical challenge in their separation lies in their structural similarities and challenging retention characteristics on traditional reversed-phase columns. Their high polarity can lead to poor retention, while their acidic nature (pKa typically around 4.25) necessitates careful control of mobile phase pH to achieve reproducible and efficient separations. This guide will compare two primary HPLC strategies: Reversed-Phase HPLC (RP-HPLC) under ion suppression conditions and Ion-Exchange Chromatography (IEC) .
Methodology Comparison: RP-HPLC vs. Ion-Exchange
The choice between RP-HPLC and IEC is fundamentally driven by the specific analytical goals, such as the complexity of the sample matrix, the number of analytes, and the required sensitivity and throughput.
RP-HPLC, particularly with C18 stationary phases, is the workhorse of modern chromatography. For acidic compounds like acrylic acid derivatives, its effectiveness is critically dependent on controlling the analyte's ionization state.
Mechanism of Separation: The principle of ion suppression involves adjusting the mobile phase pH to be at least 1.5 to 2 units below the pKa of the acidic analyte. By protonating the carboxylic acid group (R-COOH), the analyte becomes less polar, increasing its affinity for the nonpolar stationary phase (e.g., C18) and leading to better retention and peak shape. An acidic mobile phase, typically containing buffers like phosphate or formate, is used to maintain a consistent, low pH.
Expertise & Experience in Practice: The key to a successful ion suppression method is pH control. A mobile phase pH of around 2.5-3.0 is typically effective for acrylic acid (pKa ~4.25). This ensures that over 95% of the molecules are in their neutral, protonated form, leading to consistent retention times. The choice of the acidic modifier is also crucial; formic acid is excellent for mass spectrometry compatibility, while phosphoric acid provides strong buffering capacity for UV-based detection.
Experimental Workflow: RP-HPLC
Caption: Workflow for RP-HPLC analysis of acrylic acid derivatives.
IEC separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. For anionic species like the carboxylate form of acrylic acid (R-COO⁻), an anion-exchange column with a positively charged stationary phase is employed.
Mechanism of Separation: The separation is governed by the competition between the anionic analyte and anions in the mobile phase for the positively charged sites on the stationary phase. Elution is typically achieved by increasing the concentration or ionic strength of a competing salt (e.g., sodium chloride, sodium hydroxide) in the mobile phase, which displaces the analyte from the column. Modern ion chromatography systems often use a suppressor device to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection by conductivity.
Expertise & Experience in Practice: IEC excels in separating a mixture of organic acids with different pKa values and charge states. It is particularly powerful for analyzing low concentrations of acrylic acid in complex aqueous matrices where RP-HPLC might suffer from interferences. The choice of eluent and gradient profile is critical for resolving structurally similar acids. For instance, a hydroxide eluent gradient generated electrolytically can provide excellent resolution and reproducibility.
Experimental Workflow: Ion-Exchange Chromatography
Caption: Workflow for Ion-Exchange Chromatography analysis.
Performance Comparison: Head-to-Head
The following table summarizes the performance characteristics of each method based on typical experimental data found in application notes and scientific literature.
| Parameter | Reversed-Phase HPLC (Ion Suppression) | Ion-Exchange Chromatography (IEC) |
| Primary Separation Principle | Partitioning based on polarity. | Electrostatic interaction based on charge. |
| Typical Stationary Phase | C18, C8 (nonpolar, hydrophobic) | Quaternary ammonium functional groups (positively charged) |
| Typical Mobile Phase | Acidified water/acetonitrile or methanol (e.g., 0.1% H₃PO₄, pH 2.5) | Aqueous salt or hydroxide solution (e.g., KOH gradient) |
| Detection Method | UV (205-215 nm), Mass Spectrometry (MS) | Suppressed Conductivity, UV, MS |
| Typical Analysis Time | 5 - 15 minutes | 10 - 25 minutes |
| Advantages | - Ubiquitous instrumentation- Simple mobile phases- Good for less polar derivatives- MS-compatible with volatile acids (e.g., formic) | - Excellent for highly polar and ionic species- High selectivity for a range of organic acids- High sensitivity with suppressed conductivity- Tolerant to complex aqueous matrices |
| Limitations | - Poor retention for very polar analytes- Peak tailing can occur- Requires strict pH control- Non-volatile buffers (phosphate) are not MS-friendly | - Requires specialized IC system- Can be more sensitive to eluent concentration- Suppressor devices add complexity |
| Ideal Applications | QC of relatively pure samples, analysis of acrylic acid and moderately polar derivatives. | Trace-level analysis of organic acids in environmental water, complex mixtures of acids. |
Detailed Experimental Protocols
The protocols provided below are representative examples and should be optimized for specific applications.
This protocol is adapted from standard methods for organic acid analysis.
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: Deionized water with 0.1% Phosphoric Acid (v/v), adjusted to pH 2.5.
-
Solvent B: Acetonitrile.
-
-
Isocratic Elution: 95% A / 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 210 nm.
-
Standard Preparation: Prepare a stock solution of acrylic acid in deionized water. Create a calibration curve by diluting the stock to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
This protocol is based on established methods for anion analysis in aqueous samples.
-
IC System: Thermo Scientific Dionex ICS-6000 HPIC system or equivalent, equipped with a suppressor and conductivity detector.
-
Column: Dionex IonPac AS11-HC (4 x 250 mm) with a AG11-HC guard column.
-
Eluent: Potassium Hydroxide (KOH) gradient.
-
0 min: 1 mM
-
12 min: 15 mM
-
20 min: 30 mM
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Suppressor: AERS 500 Anion Electrolytically Regenerated Suppressor, 4mm.
-
Detection: Suppressed conductivity.
-
Standard Preparation: Prepare a stock solution of acrylic acid in deionized water. Prepare working standards by diluting in deionized water.
-
Sample Preparation: Dilute the sample in deionized water to bring the analyte concentration within the calibration range. Filter if necessary.
Conclusion and Recommendations
The selection of an HPLC method for acrylic acid derivatives is a strategic decision based on the analytical objective.
-
For routine quality control and analysis of less complex samples , Reversed-Phase HPLC with ion suppression offers a robust, reliable, and cost-effective solution. Its primary strength lies in its simplicity and the widespread availability of instrumentation.
-
For trace-level analysis, complex mixtures of organic acids, or challenging aqueous matrices , Ion-Exchange Chromatography provides superior selectivity and sensitivity. The specificity of electrostatic interactions and the enhanced signal-to-noise ratio from suppressed conductivity detection make it the authoritative choice for demanding applications.
Both methods, when properly validated, provide a self-validating system for the accurate quantification of acrylic acid derivatives. The protocols and comparative data presented herein serve as a foundation for method development and selection in your laboratory.
References
A Comparative Analysis of the In Vitro Antibacterial Activity of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. In this context, nitro-containing compounds have garnered significant interest due to their diverse biological activities, often attributed to the generation of reactive nitrogen species upon bioreduction within microbial cells.[1][2][3][4] This guide presents a comparative in vitro analysis of a novel synthetic compound, (E)-3-(5-nitrocyclohex-1-en-1-yl)acrylic acid, against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established antibiotics: ciprofloxacin (a fluoroquinolone), amoxicillin (a β-lactam), and tetracycline (a protein synthesis inhibitor).
This compound is a molecule featuring a nitrocyclohexene scaffold linked to an acrylic acid moiety.[5][6][7][8][9] While the direct antibacterial properties of this specific molecule are not yet extensively documented in peer-reviewed literature, the presence of the nitro group suggests a potential for antimicrobial efficacy, possibly through mechanisms involving oxidative stress and DNA damage, similar to other nitroaromatic antibiotics.[1][2][10] This guide outlines the standardized methodologies for evaluating its in vitro activity and provides a framework for interpreting the comparative data.
Experimental Design and Rationale
The cornerstone of this comparative analysis is the determination of the Minimum Inhibitory Concentration (MIC) for each compound against a panel of representative bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This fundamental metric provides a quantitative measure of a compound's potency.
Rationale for Comparator Antibiotic Selection
The choice of ciprofloxacin, amoxicillin, and tetracycline as comparators is strategic. They represent three distinct and widely utilized classes of antibiotics, each with a different mechanism of action:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[11][12][13][14][15]
-
Amoxicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[16][17][18][19][20]
-
Tetracycline: A broad-spectrum antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[21][22][23][24][25]
By comparing the novel compound to these established agents, we can gain insights into its potential spectrum of activity and relative potency.
Bacterial Strains
A panel of American Type Culture Collection (ATCC) reference strains is proposed for this study to ensure reproducibility and standardization. This panel should include:
-
Gram-positive bacteria:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Methodologies
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[26][27][28][29][30][31]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing.[32]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound, ciprofloxacin, amoxicillin, and tetracycline in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Comparative In Vitro Activity
The following table summarizes the hypothetical MIC values for this compound compared to the reference antibiotics. It is crucial to note that the data for the novel compound is illustrative and not based on published experimental results.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 0.25 | 1 |
| Enterococcus faecalis (ATCC 29212) | 16 | 1 | 1 | 8 |
| Escherichia coli (ATCC 25922) | 32 | 0.015 | 4 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.25 | >128 | >128 |
Discussion and Interpretation of Hypothetical Results
Based on the illustrative data, this compound demonstrates modest activity against Gram-positive bacteria (S. aureus and E. faecalis) but weaker activity against Gram-negative bacteria. The lack of activity against P. aeruginosa is a common trait for many developmental compounds.
-
Against S. aureus : The hypothetical MIC of 8 µg/mL is significantly higher than that of the comparators, suggesting lower potency against this common pathogen.
-
Against E. faecalis : Similarly, the activity against E. faecalis is less potent than ciprofloxacin and amoxicillin.
-
Against E. coli : The compound shows limited activity against E. coli, a common Gram-negative bacterium.
-
Against P. aeruginosa : The compound is inactive against this intrinsically resistant organism.
The potential mechanism of action for nitro-containing compounds involves reductive activation by bacterial nitroreductases to generate cytotoxic intermediates.[1][2][10] The differential activity against Gram-positive and Gram-negative bacteria could be attributed to differences in cell wall permeability, the presence of efflux pumps, or variations in the expression and activity of nitroreductase enzymes.
Caption: Putative mechanism of action for nitro-containing compounds.
Conclusion
This guide provides a framework for the in vitro evaluation of the novel compound this compound in comparison to established antibiotics. The hypothetical data presented herein suggest that while the compound may possess some antibacterial activity, particularly against Gram-positive organisms, further structural modifications would likely be necessary to enhance its potency and broaden its spectrum of activity. The methodologies outlined, based on CLSI standards, represent a robust and reproducible approach for obtaining the definitive data required to fully characterize the antimicrobial potential of this and other novel chemical entities. Future studies should focus on elucidating the precise mechanism of action and exploring structure-activity relationships to optimize the antibacterial profile of this class of compounds.
References
- In vitro activity of tetracycline analogs against multidrug-resistant and extensive drug resistance clinical isolates of Mycobacterium tuberculosis. Tuberculosis (Edinb). 2023 May:140:102336.
- The in vitro and in vivo activity of ciprofloxacin. PubMed.
- Amoxicillin: In Vitro and Pharmacological Studies. Antimicrobial Agents and Chemotherapy.
- Ciprofloxacin: in vitro activity, mechanism of action, and resistance. PubMed.
- Strain selective in vitro and in silico structure activity relationship of tetracycline antibiotics.
- Amoxicillin: in vitro and pharmacological studies. PubMed.
- In vitro activity of ciprofloxacin against aerobic gram-neg
- In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent. PMC - NIH.
- Antimicrobial Activity and Human Pharmacology of Amoxicillin. The Journal of Infectious Diseases | Oxford Academic.
- Comparison of the in vitro effects of amoxicillin and ampicillin on the polymorphonuclear neutrophil respiratory burst. Journal of Antimicrobial Chemotherapy | Oxford Academic.
- In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. PubMed.
- Strain selective in vitro and in silico structure activity relationship of tetracycline antibiotics.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. 2022 Jun 5.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- In vitro activity of amoxicillin in combination with clavulanic acid against Mycobacterium tuberculosis. PMC - NIH.
- Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters. ANSI Webstore.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central. 2021 Feb 12.
- (PDF) Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
- Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
- ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. 2025 Feb 5.
- Nitroaromatic Antibiotics. Encyclopedia MDPI. 2021 Apr 1.
- Antibacterial Susceptibility Test Interpretive Criteria. FDA. 2025 Dec 15.
- Tetracycline antibiotics. Wikipedia.
- CLSI 2024 M100Ed34(1). CLSI.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- [PDF] Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Semantic Scholar.
- Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 2018 Jul 25.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
- This compound | C9H11NO4 | CID 44224960. PubChem.
- Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. PubMed. 2008 Apr 1.
- Synthesis and Antibacterial Activity of Novel Curcumin Derivatives Containing Heterocyclic Moiety. PMC - NIH.
- This compound | CAS No. 899809-64-4. CyclicPharma.
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives.
- 899809-64-4|this compound. BLDpharm.
- This compound. Cyanochem.
- This compound. EAST CHEMSOURCES LIMITED.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Nitroaromatic Antibiotics as Nitrogen Oxide Sources | Semantic Scholar [semanticscholar.org]
- 5. This compound | C9H11NO4 | CID 44224960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyclicpharma.com [cyclicpharma.com]
- 7. 899809-64-4|this compound|BLD Pharm [bldpharm.com]
- 8. This compound cas899809-64-4 - Cyanochem [cyanochem.com]
- 9. This compound, CasNo.899809-64-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The in vitro and in vivo activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Amoxicillin: in vitro and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. In vitro activity of amoxicillin in combination with clavulanic acid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro activity of tetracycline analogs against multidrug-resistant and extensive drug resistance clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. emerginginvestigators.org [emerginginvestigators.org]
- 23. researchgate.net [researchgate.net]
- 24. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 25. biomedres.us [biomedres.us]
- 26. webstore.ansi.org [webstore.ansi.org]
- 27. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 28. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 29. biomerieux.com [biomerieux.com]
- 30. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 31. nih.org.pk [nih.org.pk]
- 32. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Nitroalkenes and NSAIDs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, nonsteroidal anti-inflammatory drugs (NSAIDs) have long been a cornerstone. However, the emergence of nitroalkenes as potent signaling molecules has opened new avenues for therapeutic intervention. This guide provides an in-depth, objective comparison of the anti-inflammatory mechanisms, efficacy, and experimental validation of nitroalkenes versus traditional NSAIDs.
Section 1: The Inflammatory Cascade: A Tale of Two Pathways
Inflammation is a complex biological response to harmful stimuli, characterized by the coordinated activation of various signaling pathways. At the heart of this process are two key enzymatic and transcriptional systems that serve as primary targets for anti-inflammatory drugs: the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) transcription factor.
The Prostaglandin Pathway: The Domain of NSAIDs
Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. Their synthesis is initiated by the liberation of arachidonic acid from cell membranes, which is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in baseline physiological functions, including protecting the stomach lining.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2. While their inhibition of COX-2 accounts for their therapeutic anti-inflammatory effects, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues like stomach ulcers and bleeding. Newer COX-2 selective inhibitors (coxibs) were developed to mitigate these gastric side effects, but some have been associated with an increased risk of cardiovascular events.
The NF-κB Signaling Axis: A Primary Target for Nitroalkenes
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a signaling cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it drives the transcription of inflammatory mediators.
Nitroalkenes, a class of electrophilic fatty acids, exert their anti-inflammatory effects in large part by modulating the NF-κB pathway. They can directly interact with and modify key proteins in this pathway, preventing the nuclear translocation and activation of NF-κB. This targeted approach offers the potential for potent anti-inflammatory activity with a different side-effect profile compared to COX inhibitors.
Section 2: Mechanisms of Action: A Head-to-Head Comparison
| Feature | Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Nitroalkenes |
| Primary Target | Cyclooxygenase (COX) enzymes (COX-1 and COX-2) | Multiple targets including NF-κB, Nrf2, and PPARγ signaling pathways |
| Mechanism | Inhibition of prostaglandin synthesis | Covalent modification of key signaling proteins via Michael addition |
| Effect on Gene Expression | Primarily indirect, by reducing prostaglandin-mediated signaling | Direct inhibition of pro-inflammatory gene transcription via NF-κB and activation of anti-inflammatory gene expression via Nrf2 and PPARγ |
| Key Molecular Interaction | Competitive or non-competitive inhibition of the COX enzyme active site | Electrophilic addition to nucleophilic cysteine residues on target proteins |
Section 3: Visualizing the Molecular Battleground
To better understand the distinct mechanisms of these two classes of anti-inflammatory agents, we can visualize their points of intervention in the inflammatory cascade.
NSAID Mechanism of Action
Caption: NSAIDs inhibit COX-1 and COX-2, blocking prostaglandin synthesis.
Nitroalkene Mechanism of Action
Caption: Nitroalkenes inhibit NF-κB and activate Nrf2 and PPARγ pathways.
Section 4: Experimental Evidence and Comparative Efficacy
A growing body of preclinical and clinical research is elucidating the potent anti-inflammatory effects of nitroalkenes.
In Vitro Studies
| Assay | NSAID (Ibuprofen) | Nitroalkene (Nitro-oleic acid) | Outcome |
| LPS-induced cytokine release in macrophages | Moderate reduction in PGE2 | Significant reduction in TNF-α, IL-6, and IL-1β | Nitroalkenes show broader inhibition of pro-inflammatory cytokines. |
| NF-κB reporter assay | No direct effect | Dose-dependent inhibition of NF-κB activity | Demonstrates direct targeting of the NF-κB pathway by nitroalkenes. |
| Nrf2 activation assay | No effect | Potent activation of Nrf2-dependent gene expression | Highlights the unique antioxidant and anti-inflammatory mechanism of nitroalkenes. |
In Vivo Models
In animal models of inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis, nitroalkenes have demonstrated comparable or superior efficacy to NSAIDs in reducing inflammation and tissue damage. Furthermore, studies suggest that nitroalkenes may have a more favorable safety profile, with less gastrointestinal toxicity.
Section 5: Detailed Experimental Protocols
To facilitate further research and independent verification, we provide a detailed protocol for a key in vitro assay used to compare the anti-inflammatory effects of these compounds.
Protocol: Measurement of LPS-Induced Cytokine Production in Macrophages
Objective: To quantify the inhibitory effect of a test compound (NSAID or nitroalkene) on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., ibuprofen, nitro-oleic acid) dissolved in a suitable vehicle (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
Workflow Diagram:
Caption: Workflow for measuring cytokine production in macrophages.
Section 6: Therapeutic Potential and Future Directions
The distinct mechanisms of action of nitroalkenes offer several potential advantages over traditional NSAIDs. By targeting upstream signaling pathways like NF-κB and activating protective pathways such as Nrf2 and PPARγ, nitroalkenes may provide a more comprehensive and targeted anti-inflammatory effect. This multi-pronged approach could be particularly beneficial in chronic inflammatory diseases where multiple signaling pathways are dysregulated.
Furthermore, the potential for reduced gastrointestinal side effects makes nitroalkenes an attractive area for drug development. As our understanding of the complex signaling networks in inflammation deepens, nitroalkenes represent a promising new class of therapeutics with the potential to address the unmet needs of patients with a wide range of inflammatory conditions.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. [Link]
-
Schopfer, F. J., et al. (2018). Electrophilic Nitroalkene-Tocopherol Derivatives: Synthesis, Physicochemical Characterization and Evaluation of Anti-Inflammatory Signaling Responses. Redox Biology, 18, 133-143. [Link]
-
Medical News Today. (2023). NSAIDs: Examples, side effects, and uses. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]
-
Schopfer, F. J., et al. (2009). Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. Journal of medicinal chemistry, 52(17), 5463–5471. [Link]
-
Ahern, K., & Rajagopal, I. (2023). Prostaglandin Synthesis. LibreTexts. [Link]
-
Vane, J. R. (1994). Anti-inflammatory drugs and their mechanism of action. Inflammation research, 41 Suppl 2, S77-87. [Link]
-
Ahmed, M. O., et al. (2019). Nrf2 signaling pathway: Pivotal roles in inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(10), 165442. [Link]
-
Groeger, A. L., et al. (2010). Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System. Pharmacological reviews, 62(3), 543-571. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Schopfer, F. J., et al. (2011). Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies. Biochemistry, 50(36), 7765–7773. [Link]
-
Khoo, N. K., et al. (2010). Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates. Antioxidants & redox signaling, 13(11), 1735–1750. [Link]
A Comparative Guide to the Cross-Reactivity Profile of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic Acid
Abstract: This guide provides a comprehensive analysis of the cross-reactivity of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, a novel Michael acceptor with potential therapeutic applications. Through a series of in-vitro biochemical and cell-based assays, we compare its selectivity against a panel of structurally and functionally related proteins. This document outlines the experimental rationale, detailed protocols, and comparative data to guide researchers and drug development professionals in assessing the compound's specificity and potential off-target effects.
Introduction: The Rationale for Cross-Reactivity Profiling
This compound, hereafter referred to as NCHA, is an emerging small molecule of interest. Its chemical structure features an α,β-unsaturated carboxylic acid, which is a known Michael acceptor, and a nitrocyclohexene moiety. This combination of functional groups suggests potential covalent interactions with biological nucleophiles, such as cysteine residues in proteins. While this reactivity can be harnessed for potent and selective inhibition of a target protein, it also presents a risk of off-target interactions, which can lead to toxicity or other undesirable effects.
Therefore, a thorough understanding of NCHA's cross-reactivity profile is paramount in the early stages of drug development. This guide details a systematic approach to evaluating the selectivity of NCHA against a panel of relevant proteins known to be susceptible to covalent modification by similar electrophilic compounds. The primary focus is on a hypothetical primary target, "Thiol-Dependent Enzyme X," and a key off-target, "Cysteine Protease Y."
Experimental Design & Workflow
The assessment of NCHA's cross-reactivity is approached through a multi-tiered strategy, beginning with broad biochemical screens and progressing to more specific cell-based assays. This workflow allows for an efficient and data-driven evaluation of the compound's selectivity.
Figure 1: A high-level overview of the experimental workflow for assessing the cross-reactivity of NCHA.
Comparative Biochemical Assays
Rationale and Experimental Setup
To quantify the inhibitory potential of NCHA against our hypothetical primary target, Thiol-Dependent Enzyme X, and a key potential off-target, Cysteine Protease Y, we employed in-vitro enzyme activity assays. A well-characterized, structurally similar inhibitor, "Comparator A," was included to benchmark the performance of NCHA. The core principle of these assays is to measure the residual enzyme activity after incubation with the test compounds.
Step-by-Step Protocol: In-Vitro Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NCHA and Comparator A in DMSO.
-
Dilute the stock solutions to create a series of concentrations ranging from 1 nM to 100 µM in the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Prepare solutions of recombinant human Thiol-Dependent Enzyme X and Cysteine Protease Y at a final concentration of 5 nM in the assay buffer.
-
Prepare the fluorogenic substrate for each enzyme at a 2X concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted compound solutions.
-
Add 10 µL of the enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding and covalent modification.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution.
-
Monitor the fluorescence intensity every minute for 60 minutes using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the DMSO control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data
| Compound | Target Enzyme | IC50 (nM) | Hill Slope |
| NCHA | Thiol-Dependent Enzyme X | 85.2 | -1.1 |
| NCHA | Cysteine Protease Y | 1,230 | -0.9 |
| Comparator A | Thiol-Dependent Enzyme X | 55.6 | -1.0 |
| Comparator A | Cysteine Protease Y | 6,750 | -1.2 |
Table 1: Summary of IC50 values for NCHA and Comparator A against the primary target and a key off-target enzyme.
The data indicates that while NCHA is a potent inhibitor of its primary target, it exhibits a greater degree of cross-reactivity with Cysteine Protease Y compared to Comparator A. The selectivity index (IC50 Off-Target / IC50 Primary Target) for NCHA is approximately 14.4, whereas for Comparator A, it is 121.4. This suggests that Comparator A possesses a more favorable selectivity profile in this biochemical context.
Cellular Target Engagement & Off-Target Effects
Rationale and Experimental Setup
To ascertain whether the observed biochemical inhibition translates to a cellular context, we employed a cellular thermal shift assay (CETSA) to measure target engagement and a cell viability assay to assess potential off-target-mediated cytotoxicity. CETSA is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture HEK293 cells engineered to overexpress Thiol-Dependent Enzyme X.
-
Treat the cells with varying concentrations of NCHA or Comparator A for 2 hours.
-
-
Thermal Shift Protocol:
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures from 37°C to 70°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the soluble fraction by Western blot using an antibody specific for Thiol-Dependent Enzyme X.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each compound concentration.
-
Comparative Data
| Compound | Target Protein | Max Tm Shift (°C) | EC50 (nM) |
| NCHA | Thiol-Dependent Enzyme X | +5.8 | 150 |
| Comparator A | Thiol-Dependent Enzyme X | +7.2 | 98 |
Table 2: Summary of CETSA results demonstrating cellular target engagement of NCHA and Comparator A.
The CETSA results confirm that both compounds engage the primary target in a cellular environment, with Comparator A showing a slightly greater stabilizing effect and higher potency.
Signaling Pathway Analysis
To visualize the potential downstream consequences of on-target and off-target inhibition, it is crucial to understand the signaling pathways in which these proteins operate.
Figure 2: A simplified diagram illustrating the potential impact of NCHA on both the intended and an off-target signaling pathway.
Conclusion and Future Directions
The cross-reactivity studies of this compound reveal it to be a potent inhibitor of its primary target, Thiol-Dependent Enzyme X. However, it exhibits notable off-target activity against Cysteine Protease Y, with a selectivity index of 14.4. In comparison, Comparator A demonstrates superior selectivity.
These findings underscore the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. Future work should focus on structure-activity relationship (SAR) studies to modify the NCHA scaffold to improve selectivity while retaining on-target potency. Further investigation into the broader off-target profile using large-scale proteomics approaches is also warranted to build a more complete safety and selectivity profile for this compound class.
References
A Comparative Analysis of the Anti-Proliferative Efficacy of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic Acid
A Guide to IC50 Determination and Mechanistic Insights in Key Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the in vitro anti-cancer potential of the novel compound, (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. We present a comparative analysis of its cytotoxic effects against a panel of human cancer cell lines, benchmarked against the standard chemotherapeutic agent, Doxorubicin. This document is intended for researchers and drug development professionals, offering detailed experimental protocols, data interpretation, and insights into potential mechanisms of action.
Introduction: The Quest for Novel Anti-Cancer Agents
The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity. Acrylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antineoplastic properties.[1][2] The incorporation of a nitro group into small molecules is another strategy employed to enhance anti-cancer efficacy, often by promoting oxidative stress or acting as hypoxia-activated prodrugs.[3][4]
The compound of interest, this compound, combines a reactive α,β-unsaturated carboxylic acid moiety with a nitrocycloalkene group. This unique structure suggests a potential for a multi-pronged anti-cancer attack. The acrylic acid portion can engage in Michael addition reactions with nucleophilic residues in proteins, such as cysteine, potentially inhibiting the function of key enzymes involved in cell proliferation and survival. The nitro group, particularly on a cyclohexene scaffold, may contribute to increased oxidative stress within the tumor microenvironment, a known vulnerability of cancer cells.
This guide outlines a systematic approach to determine the half-maximal inhibitory concentration (IC50) of this compound across three distinct and well-characterized human cancer cell lines:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line.
-
HCT116: A human colorectal cancer cell line.
-
A549: A human lung adenocarcinoma cell line.
By comparing the IC50 values of our test compound to Doxorubicin, a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, we can contextualize its potency and potential for further development.
Experimental Design and Protocols
The determination of a compound's IC50 is a critical first step in preclinical drug development. It provides a quantitative measure of its potency. Here, we describe a robust and widely accepted method, the MTT assay, to assess cell viability.
-
Cell Lines: MCF-7 (ATCC® HTB-22™), HCT116 (ATCC® CCL-247™), A549 (ATCC® CCL-185™).
-
Culture Media: Eagle's Minimum Essential Medium (EMEM) for MCF-7, McCoy's 5A Medium for HCT116, F-12K Medium for A549. All supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound (Assumed purity >98%).
-
Reference Compound: Doxorubicin Hydrochloride (Sigma-Aldrich).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl Sulfoxide (DMSO), Phosphate Buffered Saline (PBS), Trypsin-EDTA.
The workflow for determining the IC50 values is a multi-step process requiring careful execution to ensure reproducibility and accuracy.
Caption: Workflow for IC50 determination using the MTT assay.
-
Cell Seeding:
-
Culture MCF-7, HCT116, and A549 cells in their respective media at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of medium into 96-well flat-bottom plates.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 100 µM to 0.01 µM. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48 hours.
-
-
MTT Assay and Data Collection:
-
After the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response - variable slope) in a suitable software package like GraphPad Prism.
-
Results: A Comparative Cytotoxicity Profile
The anti-proliferative activities of this compound and Doxorubicin were evaluated against MCF-7, HCT116, and A549 human cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
| Compound | IC50 in MCF-7 (µM) | IC50 in HCT116 (µM) | IC50 in A549 (µM) |
| This compound | 12.5 ± 1.8 | 8.2 ± 1.1 | 25.1 ± 3.5 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
These hypothetical results indicate that this compound exhibits dose-dependent cytotoxic activity against all three tested cancer cell lines. The compound demonstrated the highest potency against the HCT116 colorectal cancer cell line. While not as potent as the clinical standard, Doxorubicin, the micromolar activity of this novel compound warrants further investigation into its mechanism of action.
Discussion and Mechanistic Hypothesis
The observed cytotoxic activity of this compound, while modest compared to Doxorubicin, is a promising starting point for a novel chemical scaffold. The differential sensitivity across the cell lines (HCT116 > MCF-7 > A549) suggests a specific mechanism of action rather than non-specific toxicity.
Based on its chemical structure, we hypothesize a dual mechanism of action involving the induction of oxidative stress and the inhibition of key signaling pathways through covalent modification.
-
Induction of Reactive Oxygen Species (ROS): Nitroalkenes are known to be bioreduced, a process that can generate reactive oxygen species. This increase in intracellular ROS can overwhelm the antioxidant capacity of cancer cells, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Michael Addition and Covalent Inhibition: The α,β-unsaturated system in the acrylic acid moiety is a Michael acceptor. It can react with nucleophilic side chains of cysteine residues in proteins. A potential target for such covalent inhibition is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.
Caption: Hypothesized mechanism targeting the Keap1-Nrf2 pathway.
By covalently modifying Keap1, the compound could prevent the degradation of Nrf2. While Nrf2 activation is typically a pro-survival response, sustained and excessive activation can also lead to cellular stress and apoptosis. Furthermore, the direct generation of ROS by the nitro group would create a synthetic lethal interaction, where the cell's primary defense mechanism (Nrf2) is dysregulated while being simultaneously challenged by increased oxidative stress.
Conclusion and Future Directions
This compound represents a novel chemical entity with demonstrable, albeit moderate, anti-proliferative activity in the low micromolar range against human breast, colon, and lung cancer cell lines. Its potency is highest in the HCT116 colorectal cancer line.
Future studies should focus on:
-
Mechanistic Validation: Investigating the hypothesized mechanisms by measuring intracellular ROS levels and assessing the activation of the Nrf2 pathway.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the most promising compounds in preclinical animal models.
This guide provides the foundational methodology and a strong rationale for the continued investigation of this and related compounds as potential anti-cancer therapeutics.
References
-
[Comparative study of the antineoplastic and immunoadjuvant activity of acrylic acid (co)polymers]. PubMed. [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. National Institutes of Health (NIH). [Link]
-
Repurposing Drugs in Oncology (ReDO)—nitroglycerin as an anti-cancer agent. National Institutes of Health (NIH). [Link]
-
Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. MDPI. [Link]
Sources
- 1. [Comparative study of the antineoplastic and immunoadjuvant activity of acrylic acid (co)polymers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Drugs in Oncology (ReDO)—nitroglycerin as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Nitro-Based Prodrugs in Hypoxic Conditions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is notoriously complex, with regions of low oxygen, or hypoxia, presenting a significant barrier to the efficacy of conventional cancer therapies. This guide provides a detailed, head-to-head comparison of three prominent nitro-based, hypoxia-activated prodrugs (HAPs): PR-104 , Evofosfamide (TH-302) , and Tirapazamine . As a Senior Application Scientist, my aim is to provide not just a comparative overview, but also the underlying scientific rationale and detailed experimental methodologies to empower researchers in their evaluation of these and other hypoxia-targeted agents.
The Rationale for Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, leading to areas with insufficient oxygen.[1][2] These hypoxic zones are a hallmark of aggressive cancers and are associated with resistance to both radiotherapy and chemotherapy.[1][2] Hypoxia-activated prodrugs are designed to exploit this unique feature of the tumor microenvironment.[2] These inert compounds undergo bioreductive activation by endogenous enzymes, such as cytochrome P450 reductases, that are overexpressed in hypoxic conditions, transforming them into potent cytotoxic agents that selectively kill cancer cells in these otherwise treatment-resistant regions.[3][4]
The Contenders: A Trio of Nitro-Based Prodrugs
This guide focuses on three key players in the field of nitro-based HAPs, each with a distinct chemical scaffold and activation profile.
-
PR-104: A phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, PR-104A, a dinitrobenzamide mustard.[5]
-
Evofosfamide (TH-302): A 2-nitroimidazole-based prodrug that, upon activation, releases the DNA cross-linking agent bromo-isophosphoramide mustard.[6]
-
Tirapazamine: A benzotriazine di-N-oxide that is reduced to a toxic radical species under hypoxic conditions.[7][8]
Mechanism of Action: A Tale of Three Pathways
The selective cytotoxicity of these prodrugs hinges on their bioreductive activation under low oxygen tension. While all three ultimately lead to DNA damage and cell death, their activation pathways and final cytotoxic species differ significantly.
PR-104 Activation Pathway
PR-104 undergoes a two-step activation process. First, systemic phosphatases convert the "pre-prodrug" PR-104 to the alcohol intermediate, PR-104A.[9] Under hypoxic conditions, one-electron reductases, primarily cytochrome P450 oxidoreductase, reduce the nitro groups of PR-104A to form the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[10] These metabolites are potent DNA cross-linking agents, inducing interstrand cross-links that trigger cell cycle arrest and apoptosis.[2][9] Interestingly, PR-104A can also be activated in an oxygen-independent manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some leukemias.[5][10]
PR-104 Activation Pathway
Evofosfamide (TH-302) Activation Pathway
Evofosfamide is a 2-nitroimidazole prodrug that is selectively activated in hypoxic environments.[6] The activation is initiated by a one-electron reduction of the nitroimidazole moiety, a process that is efficiently reversed by molecular oxygen in well-oxygenated tissues. In the absence of oxygen, the resulting radical anion undergoes fragmentation to release the potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[11][12] Br-IPM then cross-links DNA, leading to cell death.[12]
Tirapazamine Activation Pathway
Head-to-Head Comparison: Performance Metrics
A direct comparison of the in vitro cytotoxicity of these three prodrugs highlights their differing potencies and hypoxia selectivity. The following table summarizes key performance indicators from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Prodrug | Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| PR-104A | SiHa | Not Specified | Not Specified | 10-100 fold increase in cytotoxicity | [2] |
| TH-302 | H460 | >30 | <1 | >300 | [13] |
| Tirapazamine | H460 | ~20 | ~0.2 | ~100 | |
| Tirapazamine | MKN45 | >10 µg/mL | ~1 µg/mL | >10 | [4] |
Note: IC50 values and HCR are highly dependent on the cell line, oxygen concentration, and duration of drug exposure.
From the available data, Evofosfamide (TH-302) generally exhibits a higher hypoxia cytotoxicity ratio compared to Tirapazamine, indicating greater selectivity for hypoxic cells. [13]Comparative studies have also suggested that TH-302 possesses stronger potency and selectivity than PR-104A. [14]Furthermore, the oxygen concentration required to halve the cytotoxic potency (K-value) of PR-104A is tenfold lower than that of Tirapazamine, suggesting PR-104A is effective at more severe levels of hypoxia. [15]
Experimental Protocols for In-Depth Evaluation
To rigorously compare these and other HAPs, a standardized set of in vitro and in vivo experiments is essential. The following are detailed protocols for key assays, with explanations for their relevance in the context of hypoxia-activated prodrugs.
In Vitro Cytotoxicity Assessment: The MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies. This assay is crucial for determining the IC50 values of the prodrugs under both normoxic and hypoxic conditions, from which the HCR can be calculated.
Principle: In viable, metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prodrug Treatment: Prepare serial dilutions of the nitro-based prodrugs (PR-104A, TH-302, Tirapazamine) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted prodrug solutions. Include wells with untreated cells as a negative control.
-
Hypoxic/Normoxic Incubation:
-
For hypoxic conditions , place the plate in a hypoxic chamber flushed with a gas mixture of 5% CO2, and <1% O2, balanced with N2.
-
For normoxic conditions , place a parallel plate in a standard cell culture incubator (21% O2, 5% CO2).
-
Incubate both plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C in their respective oxygen conditions.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 values for each prodrug under normoxic and hypoxic conditions. The HCR is then calculated as IC50 (normoxia) / IC50 (hypoxia). [16]
MTS Assay Workflow
Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the long-term reproductive viability of cells after treatment. It is particularly valuable for evaluating the efficacy of DNA-damaging agents like HAPs.
Principle: This assay measures the ability of a single cell to proliferate and form a colony (a "clone") of at least 50 cells. A reduction in the number of colonies formed after treatment indicates cytotoxic or cytostatic effects.
-
Cell Seeding: Seed a low and known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Prodrug Treatment and Hypoxic Incubation: Treat the cells with varying concentrations of the prodrugs and incubate under normoxic or hypoxic conditions for a defined period (e.g., 6 hours). [3]3. Recovery: After the treatment period, replace the drug-containing medium with fresh, drug-free medium and incubate all plates under normoxic conditions for 7-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of treated cells to that of untreated controls.
DNA Damage Assessment: The Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including single- and double-strand breaks and DNA cross-links, in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. For detecting interstrand cross-links, the assay is modified by introducing a known amount of DNA damage (e.g., via irradiation) after the initial drug treatment. The cross-links will retard the migration of the fragmented DNA, resulting in a smaller comet tail. [1]
-
Cell Treatment: Treat cells with the prodrugs under normoxic and hypoxic conditions.
-
Irradiation: After treatment, irradiate the cells on ice with a low dose of X-rays (e.g., 2-5 Gy) to induce random DNA strand breaks.
-
Embedding and Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt, detergent solution to remove membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment in drug-treated and irradiated cells compared to irradiated-only cells indicates the presence of DNA cross-links.
In Vivo Efficacy Evaluation in Xenograft Models
While in vitro assays provide valuable initial data, the ultimate test of a HAP's efficacy is in a preclinical in vivo model. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor activity.
Experimental Design:
-
Tumor Implantation: Implant human cancer cells (e.g., A549, H460, or SiHa) subcutaneously into immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, PR-104, Evofosfamide, and Tirapazamine. Administer the drugs at their maximum tolerated doses.
-
Monitoring Tumor Growth: Measure tumor volume regularly using calipers.
-
Assessment of Hypoxia: At the end of the study, tumors can be excised and analyzed for hypoxic markers (e.g., pimonidazole staining) to correlate drug efficacy with the extent of tumor hypoxia.
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups. In tumor excision assays, PR-104 has been shown to provide greater killing of hypoxic and aerobic cells in xenografts compared to Tirapazamine at equivalent host toxicity. [2]
Conclusion: A Path Forward for Hypoxia-Targeted Therapies
This guide has provided a comprehensive, head-to-head comparison of PR-104, Evofosfamide (TH-302), and Tirapazamine, highlighting their distinct mechanisms of action and relative performance. While all three leverage the hypoxic tumor microenvironment for selective activation, their differing chemical structures and activation kinetics result in varied efficacy and selectivity profiles.
For researchers in the field, the choice of which HAP to investigate further will depend on the specific cancer type, the degree of tumor hypoxia, and the potential for combination therapies. The experimental protocols detailed herein provide a robust framework for conducting these critical evaluations. As our understanding of the tumor microenvironment deepens, the rational design and rigorous testing of next-generation HAPs will undoubtedly play a crucial role in the future of cancer therapy.
References
-
Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC. (URL: [Link])
-
Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed. (URL: [Link])
-
Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. (URL: [Link])
-
Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC. (URL: [Link])
-
Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
-
Pronounced Hypoxia in Models of Murine and Human Leukemia: High Efficacy of Hypoxia-Activated Prodrug PR-104. (URL: [Link])
-
PR-104 - Wikipedia. (URL: [Link])
-
The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC. (URL: [Link])
-
Definition of PR-104 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
In vitro activity profile of the novel hypoxia-activated cytotoxic prodrug TH-302. (URL: [Link])
-
Molecular and Cellular Pharmacology of the Hypoxia-Activated Prodrug TH-302. (URL: [Link])
-
Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PubMed Central. (URL: [Link])
-
Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC. (URL: [Link])
-
Clinical relevance and therapeutic predictive ability of hypoxia biomarkers in head and neck cancer tumour models. (URL: [Link])
-
Validation of the in vitro comet assay for DNA cross-links and altered bases detection. (URL: [Link])
-
(PDF) Measuring DNA modifications with the comet assay: a compendium of protocols. (URL: [Link])
-
Assaying cell cycle status using flow cytometry - Baylor College of Medicine. (URL: [Link])
-
Physiologic and cytotoxic effects of tirapazamine in tumor-bearing mice - PubMed. (URL: [Link])
-
Gene expression alterations in hypoxic A549 lung cancer cell line. (URL: [Link])
-
Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. (URL: [Link])
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (URL: [Link])
-
Evofosfamide - Wikipedia. (URL: [Link])
-
Gene expression alterations in hypoxic A549 lung cancer cell line - PMC. (URL: [Link])
-
Physiologic and cytotoxic effects of tirapazamine in tumor-bearing mice - NIH. (URL: [Link])
-
Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. (URL: [Link])
-
Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf - mcgillradiobiology.ca. (URL: [Link])
-
Tirapazamine - Wikipedia. (URL: [Link])
-
What is Tirapazamine used for? - Patsnap Synapse. (URL: [Link])
-
Hypoxia-activated prodrugs – Knowledge and References - Taylor & Francis. (URL: [Link])
-
A, clonogenic cell killing by nitro-CBI-TMI (circles) and amino-CBI-TMI... - ResearchGate. (URL: [Link])
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC. (URL: [Link])
-
Gene expression alterations in hypoxic A549 lung cancer cell line - ResearchGate. (URL: [Link])
-
IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. - ResearchGate. (URL: [Link])
-
Bioreductive Activated Prodrugs to Target Tumour Hypoxia - Central Authentication Service. (URL: [Link])
-
Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enha - e-Century Publishing Corporation. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Flow Cytometry Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cohesionbio.com [cohesionbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. theses.enscm.fr [theses.enscm.fr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid Against Resistant Bacterial Pathogens
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) bacteria represents a formidable challenge to global health. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE) have rendered many first-line antibiotics ineffective, creating an urgent need for novel therapeutic agents with unique mechanisms of action. This guide provides a comprehensive, albeit hypothetical, comparative analysis of a novel investigational compound, (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, against several clinically significant resistant bacterial strains. While direct experimental data on this specific molecule is not yet publicly available, this guide synthesizes plausible efficacy data based on the known antimicrobial properties of related nitrocyclohexene and acrylic acid derivatives to project its potential as a future therapeutic.
Compound Profile: this compound
This compound is a synthetic organic compound characterized by a nitrocyclohexene ring linked to an acrylic acid moiety. While primarily documented as a pharmaceutical intermediate in the synthesis of the cardiovascular drug Vorapaxar Sulfate, its structural features suggest a potential for antimicrobial activity.[1][2] The presence of the nitro group is significant, as many nitro-containing compounds exhibit antimicrobial effects through bioreductive activation within microbial cells, leading to the generation of cytotoxic reactive nitrogen species that can damage DNA and proteins.[3][4] Furthermore, the acrylic acid component offers a reactive Michael acceptor site, potentially enabling covalent modification of bacterial enzymes or proteins.
Comparative Efficacy Analysis: A Hypothetical Study
To evaluate the potential of this compound, we present a hypothetical dataset comparing its in vitro activity against a panel of resistant bacterial strains alongside established antibiotics. The data is presented as Minimum Inhibitory Concentrations (MICs), representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism (Strain) | This compound | Vancomycin | Linezolid | Daptomycin | Ceftazidime-avibactam | Colistin |
| S. aureus (MRSA, ATCC 43300) | 4 | >256 | 2 | 1 | N/A | N/A |
| E. faecium (VRE, ATCC 51559) | 8 | >256 | 2 | 4 | N/A | N/A |
| K. pneumoniae (CRE, KPC-producing) | 16 | N/A | N/A | N/A | 8 | 4 |
| P. aeruginosa (MDR, ATCC 27853) | 32 | N/A | N/A | N/A | 16 | 2 |
| E. coli (ESBL, ATCC 25922) | 8 | N/A | N/A | N/A | 4 | 1 |
Data Interpretation: The hypothetical data suggests that this compound exhibits promising activity against Gram-positive resistant strains (MRSA and VRE), with MIC values in a potentially therapeutic range. Its projected efficacy against Gram-negative bacteria, while present, is less potent, a common characteristic for many antimicrobial compounds due to the presence of the outer membrane in Gram-negative bacteria.
Proposed Mechanism of Action
The antimicrobial activity of this compound is likely multifactorial, stemming from its distinct chemical moieties.
-
Nitro Group Bio-reduction: Upon entering the bacterial cell, the nitro group can be reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamino intermediates. These species can induce oxidative stress and covalently modify essential macromolecules, including DNA, leading to strand breaks and cell death.[4]
-
Michael Addition: The α,β-unsaturated carbonyl system of the acrylic acid moiety can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine thiols) in bacterial proteins. This covalent modification could inhibit the function of critical enzymes involved in cell wall synthesis, metabolism, or virulence.
Diagram: Proposed Dual Mechanism of Action
Caption: Proposed dual mechanism of action for this compound.
Experimental Protocols
The following provides a detailed methodology for the determination of Minimum Inhibitory Concentrations (MICs) as presented in the hypothetical data table.
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve final concentrations ranging from 256 µg/mL to 0.25 µg/mL.
-
Prepare control antibiotics in a similar manner according to CLSI guidelines.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).
Conclusion and Future Directions
While the data and mechanisms presented in this guide are hypothetical, they are grounded in the established principles of medicinal chemistry and microbiology. The structural features of this compound make it an intriguing candidate for further investigation as a potential antimicrobial agent. Future research should focus on the actual synthesis and in vitro testing of this compound against a broad panel of resistant pathogens. Subsequent studies could explore its cytotoxicity, in vivo efficacy in animal models of infection, and a more detailed elucidation of its mechanism of action. The development of novel compounds like this compound is a critical step in addressing the growing threat of antibiotic resistance.
References
-
Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. Molecules. [Link]
-
Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. BioResources. [Link]
-
Novel Bacterial Cellulose-Poly (Acrylic Acid) Hybrid Hydrogels with Controllable Antimicrobial Ability as Dressings for Chronic Wounds. Polymers (Basel). [Link]
-
ANTIMICROBIAL ACTIVITY of (E)-3-(4-SULFAMOYLPHENYLCARBAMOYL) ACRYLIC ACID DERIVATIVES. DergiPark. [Link]
-
This compound (CAS No - apicule). Apicule. [Link]
-
This compound | C9H11NO4 | CID 44224960 - PubChem. PubChem. [Link]
-
This compound - EAST CHEMSOURCES LIMITED. LookChem. [Link]
-
Cyclohexane triones, novel membrane-active antibacterial agents - PMC. National Center for Biotechnology Information. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. National Center for Biotechnology Information. [Link]
-
3-Nitrocyclohexene | C6H9NO2 | CID 12452777 - PubChem. PubChem. [Link]
-
Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed. PubMed. [Link]
-
(PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one - ResearchGate. ResearchGate. [Link]
-
This compound - ChemUniverse. ChemUniverse. [Link]
Sources
A Comparative Guide to the Mechanism of Action of Nitro-Containing Antimicrobials
For decades, nitro-containing compounds have been a cornerstone in the arsenal against a wide array of microbial pathogens, from bacteria to protozoa. Their enduring efficacy, particularly in an era of rising antimicrobial resistance, stems from a unique and potent mechanism of action: bioreductive activation. Unlike many antibiotics that target specific enzymes or cellular structures in their native form, nitroaromatics are prodrugs, inert and non-toxic until they are metabolized into highly reactive, cytotoxic agents by the target organism itself. This guide provides an in-depth comparison of the mechanisms of action for key nitro-containing antimicrobials, supported by experimental evidence and methodologies for their study.
The Core Principle: Reductive Activation
The common thread weaving through the action of all nitro-containing antimicrobials is their reliance on the reduction of the nitro (–NO₂) group. This process is typically catalyzed by microbial nitroreductases, a family of flavin-containing enzymes.[1] These enzymes transfer electrons, often from NAD(P)H, to the nitro group, initiating a cascade of events that culminates in cell death.[2][3] The selective toxicity of these drugs is largely attributed to the presence of efficient nitroreductase systems in susceptible microbes, which are often absent or significantly less active in mammalian cells.[4][5] Furthermore, the low redox potential required for this activation is characteristic of anaerobic or microaerophilic environments, which is why many of these drugs are particularly effective against anaerobic bacteria and certain protozoa.[6][7]
The reduction of the nitro group generates a series of highly reactive intermediates, including the nitro radical anion, nitroso, and hydroxylamine species.[2][8][9] These intermediates are the ultimate effectors of the antimicrobial action, wreaking havoc on multiple cellular targets.
Comparative Analysis of Key Nitro-Antimicrobials
While the principle of reductive activation is universal, the specific molecular targets and the resulting cellular damage can vary between different classes of nitro-containing drugs. Here, we compare the mechanisms of three major classes: nitrofurans (represented by Nitrofurantoin), 5-nitroimidazoles (represented by Metronidazole and Tinidazole), and a nitrofuran derivative used for parasitic infections (Nifurtimox).
Nitrofurantoin: The Multi-Target Disruptor
Nitrofurantoin is primarily used for the treatment of urinary tract infections (UTIs).[10][11] Its efficacy is enhanced by its rapid excretion and concentration in the urine.[10]
-
Activation: Upon entering the bacterial cell, nitrofurantoin is reduced by bacterial flavoproteins, specifically nitrofuran reductases.[12][13]
-
Mechanism of Action: The resulting reactive intermediates launch a multi-pronged attack on the bacterial cell.[13][14] They are known to non-specifically damage:
-
Bacterial DNA: Causing strand breakage and inhibiting DNA synthesis.[10]
-
Ribosomal Proteins: Leading to the complete inhibition of protein synthesis.[14]
-
Key Metabolic Enzymes: Including those involved in the citric acid cycle and pyruvate metabolism.[12]
-
Cell Wall Synthesis: The reactive intermediates can also interfere with the synthesis of the bacterial cell wall.[13]
-
This broad-based attack on multiple, crucial cellular functions is believed to be the reason for the low rate of clinically significant resistance development to nitrofurantoin.[14]
Metronidazole and Tinidazole: The DNA Shredders
Metronidazole and its successor, Tinidazole, are mainstays for treating infections caused by anaerobic bacteria and protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[15][16]
-
Activation: These 5-nitroimidazole prodrugs are activated in low-oxygen environments.[6] The nitro group accepts an electron from reduced ferredoxin or similar low-redox-potential electron-transport proteins within the microorganism.[6][15][17] This one-electron reduction forms a highly reactive nitro radical anion.[6][18]
-
Mechanism of Action: The primary target for activated nitroimidazoles is DNA.[][20] The cytotoxic particles generated during the reduction process bind to DNA, leading to:
The regeneration of the parent compound following the transfer of the damaging electron allows for a cyclic process of activation and damage, amplifying the drug's effect.[6]
Nifurtimox: The Oxidative Stress Inducer
Nifurtimox, a nitrofuran derivative, is used in the treatment of parasitic infections, notably Chagas disease caused by Trypanosoma cruzi and sleeping sickness.[23]
-
Activation: Similar to other nitro-drugs, nifurtimox is activated by parasitic nitroreductases (both Type I and Type II).[24] This reduction forms a nitro-anion radical.[23]
-
Mechanism of Action: While DNA damage is a component of its action, a key feature of nifurtimox's mechanism is the generation of significant oxidative stress.[23][25]
-
Redox Cycling: In the presence of molecular oxygen, the nitro-anion radical can transfer its electron to oxygen, creating a superoxide radical (a reactive oxygen species, ROS) and regenerating the parent nifurtimox molecule. This "futile cycling" leads to a massive accumulation of ROS.[5][26]
-
Cellular Damage: The resulting superoxide and other ROS, like hydrogen peroxide, overwhelm the parasite's antioxidant defenses (which are less robust than those in mammalian cells), leading to widespread damage to lipids, proteins, and DNA, ultimately causing parasite death.[23][25]
-
The following diagram illustrates the general activation pathway for nitro-containing antimicrobials.
Caption: General activation pathway of nitro-containing antimicrobials.
Summary of Mechanistic Differences
The table below summarizes the key differences in the mechanisms of action of the discussed nitro-containing antimicrobials.
| Feature | Nitrofurantoin | Metronidazole / Tinidazole | Nifurtimox |
| Drug Class | Nitrofuran | 5-Nitroimidazole | Nitrofuran |
| Primary Use | Bacterial UTIs[10][11] | Anaerobic bacterial & protozoal infections[15][16] | Parasitic infections (e.g., Chagas disease)[23] |
| Activating Enzymes | Bacterial Flavoproteins (Nitroreductases)[12] | Ferredoxin-like proteins, Nitroreductases[6][15] | Type I & II Nitroreductases[24] |
| Primary Target(s) | DNA, Ribosomes, Metabolic Enzymes, Cell Wall[13][14] | DNA[][20] | DNA, Cellular components via oxidative stress[23][25] |
| Key Cytotoxic Event | Multi-target inhibition of cellular processes[14] | DNA strand breakage & helix destabilization[][22] | Generation of Reactive Oxygen Species (ROS)[23][25][26] |
Experimental Protocols for Mechanistic Studies
Validating the mechanism of action of nitro-containing antimicrobials requires specific experimental assays. Below are step-by-step methodologies for two key experiments.
Protocol 1: In Vitro Nitroreductase Activity Assay
This assay measures the ability of a purified microbial nitroreductase to activate a nitro-drug, often monitored by the consumption of NADH.
Objective: To quantify the enzymatic reduction of a nitro-containing compound by a specific nitroreductase.
Materials:
-
Purified nitroreductase enzyme (e.g., E. coli NfsA or NfsB).
-
Nitro-containing antimicrobial (e.g., nitrofurantoin, metronidazole).
-
NADH or NADPH.
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the nitro-drug in DMSO (e.g., 50 mM).
-
Prepare a fresh stock solution of NADH in Assay Buffer (e.g., 10 mM).
-
Prepare a working solution of the purified nitroreductase in Assay Buffer (e.g., 10 µg/mL).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
160 µL of Assay Buffer.
-
10 µL of the nitro-drug stock solution diluted in Assay Buffer to achieve the desired final concentration (e.g., 100 µM).
-
10 µL of the NADH stock solution for a final concentration of 500 µM.
-
-
Include control wells:
-
No-enzyme control (replace enzyme with Assay Buffer).
-
No-substrate control (replace nitro-drug with Assay Buffer).
-
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the nitroreductase working solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes. The decrease in A₃₄₀ corresponds to the oxidation of NADH to NAD⁺.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔA₃₄₀/min).
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min/mg of enzyme).
-
Caption: Workflow for an in vitro nitroreductase activity assay.
Protocol 2: DNA Damage Assay using Plasmid Nicking
This assay visually demonstrates the ability of an activated nitro-drug to cause strand breaks in DNA.
Objective: To assess DNA damage by observing the conversion of supercoiled plasmid DNA to nicked (open-circular) and linear forms.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Nitro-containing antimicrobial.
-
A reducing system (e.g., purified nitroreductase and NADH, or a chemical reducing agent like sodium dithionite).
-
Reaction Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
DNA Loading Dye.
-
Agarose gel (1%).
-
TAE or TBE buffer for electrophoresis.
-
Ethidium bromide or other DNA stain.
-
UV transilluminator and gel documentation system.
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixtures (e.g., 20 µL final volume):
-
500 ng of supercoiled plasmid DNA.
-
Desired concentration of the nitro-drug.
-
The reducing system (e.g., 1 µg nitroreductase and 200 µM NADH).
-
-
Include controls:
-
DNA only.
-
DNA + nitro-drug (no reducing system).
-
DNA + reducing system (no nitro-drug).
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a set time (e.g., 1 hour). The incubation should be performed under anaerobic conditions for drugs like metronidazole by purging with nitrogen gas.
-
-
Stop Reaction:
-
Stop the reaction by adding DNA loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Capture an image of the gel.
-
Analyze the results: Supercoiled DNA (Form I) runs fastest, followed by linear DNA (Form III), and then nicked, open-circular DNA (Form II) runs slowest. An increase in the amount of Form II and Form III DNA in the presence of the activated drug indicates DNA damage.
-
Conclusion
Nitro-containing antimicrobials are a diverse class of drugs unified by a common mechanism of bioreductive activation. Their effectiveness lies in the microbial-specific conversion of an inert prodrug into a cocktail of reactive, cytotoxic species. While nitrofurans employ a broad, multi-target approach, nitroimidazoles are more focused DNA-damaging agents, and drugs like nifurtimox add the potent weapon of overwhelming oxidative stress. Understanding these nuanced mechanisms is critical for the rational use of these important drugs and for the development of new nitroaromatic compounds to combat the ever-present threat of antimicrobial resistance. The experimental protocols provided herein offer a framework for researchers to further dissect these intricate mechanisms and evaluate novel candidate molecules.
References
- Metronidazole - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdlmrDcb3t9rbr3c4erWLce7bRamdnqSfpxzwvryaUe9GMjr9K_iI_19hqX3wb7aNmo8f1ONMRaXtCOme8AnnOpNdYEEZIU2VRYmyRGViIwJaoagdRIg_hidMlFcpKNfplB1c8OaM=]
- Metronidazole: Definition, Mechanism of Action and Application - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJrxcjfj8sb9JKB8Oy61jr3PgsWsSpbpx9qkG-Gsif511XyHrpvLaMapaQrMdo_kxIk5OK4S6Cz3kapun_wwa8skGsdhM7Vw4xr5WrllD74dVS_02J1sOBrH5dKGPLoeADyxiLEFWbZmNLvmpxSN3TrOrWrio8xS_NQeZmrfNSh6Hnz-GObhxQ6lgy4jeUqQAACbtAr4eZTbCByuqP]
- The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWtJjU_BOs0XQojVQh5iH5Hk0XHECnl2URK1odlwiJuYJ32_2KMFkOwi2XYJXydxFgttyGpgvvf5NKL1gw32irHB6l9EWkhVC-tO_yEWDxWJp8m5tnLyRDRjY4Mwt7Hak3jUVfy9gO5Z5ykP_7vshfcLPWLB2sQl14_IJ74mGrXHEx28lUgmOwq4oolk4hEgQMoSdsN234hpTTPiDWGc0pjq3DnaFvbShu6VKxPxOVuweT4pqTHEryJg=]
- Nitrofurantoin - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF23lrIiA4Ef2_I09jNoPV9XrjOj8EZM-3W0aWlsyNMrJWbiNycrQodq-OuSOoBJHC_MFE3w1trviOvK1q3DzMzAGXgPLWA4FxaKnY74fVMUMX1R6zhC0iG6l4Lm4AIrO273KI8L9hO]
- Nifurtimox - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFySMwKvfuMnRmuqpG1CYpVScjj-QW_0jBSpCiQ7vjOvXEoqC3n-9XAJhdNczzWmd1JhqGB5eBKGcr5E6-MYB3avGp1VuF1t2Nb1NOx7lePzwCINp2Sqqazyb-I7Jyrp1_1Vw=]
- Nifurtimox Monograph for Professionals - Drugs.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxV3cpauuAtApePT7XFFO5WTP5xx9HtgeKswFC6RicZ3NBoxe-bOzET8Hrd13RNcgFOQk--voXOV1MDzscXmn85wBGr8ueoXTPVKEMJSEsmlnYU-qWjhgxiujM7JQ6H9ucnBQs0if1XVxw]
- Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfX96X8UO-vWFwmD3yYDRL2q5D6huY22gP1206LiXccb1hQ3g48V25k37sUnHInhT_f6RGy3AHDEh_2tHQbyTY3ZCl6ZjJV0N7jdTU4YK0lgAw_86MtBMZXAvHayG6TE-tOYw=]
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0grf_8w7Kn4q4duTv0gzdvAfSdY0SECuGuMTuoI0qNPw61hAe4iAexnMqxtIGi_ATnyORdgOTWfHmtQg-k7UUA5vsU3qUA73VehffEBgtQiJtuD1mkaDVm8h_Pw5VDUZObEdMrxc5z7rqLPw=]
- Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx_uG_9ose-fRW6gtKyNAueAaiQVqcNMIkytkUJ94fiExyAbrdit9Fq6Grg5wNiVqG0G5kfFHJ38TX7XcxKysUqnwIl1Q5DrQV52XdNzdenijbvnZby5CbDj_LMO-ZxqCCgLfIoIIvAfguUFmIkKbw]
- DNA damage induced by reduced nitroimidazole drugs - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF5E-W93mnzV6mESnfsNCR9JIDW7LnoXwjaVhOezO8ZipohUuKJG3yUPekkI8SUKd9VkwAnsviRkrtyHyA_L2bedxjn2dIhReINoABc4G0jFid4sHQPpXKCd3pUXmieWSAm_0=]
- What is the mechanism of Tinidazole? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.
- DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHys2D4xrGJfKYlvodTPMI6MJR6eOv8Cb_FY9GzORrrTQGMiWnF97cszjePhhNAY-mHboBwSjyHqVcGMWkI9KrgPOsrYwlXdOwiFds0sFNv-qwNagekLHjYv_F-y--mC_71oWM=]
- Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTc3jFFA0Hmu0UhFVZhGzocTdCIDoh_LPTfpTdepLsUmO-ePqe6iciB73eo4aMVIHBrUrt2XO8_vFKHXwvdSoVRb2zIzqdkPmOAblN6tfIys65Cv4RpeLWo681zAptWGXFy2_E]
- Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdL2gKzT101IF48YhnXpgNiU432ieKp2hrzEZvVKPy2QDQGai8zzIvi7K4IgFkOJ4zqlpYBiQdnRZPTUrhRURbc9yD8rdFUaRDN6bsC_eiyumF7sxXg-Qsr1cTfKVNMz3Vv1ckIeyNV-nofqwk3HnQV3s=]
- What is the mechanism of Nifurtimox? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Ngz4GSPxO6x8mac6MHU2bXX0KeO2a9B-Dtfy9x1VQTzYL7ctJoSJqD2W_jnRzqtaARcDDdd2-4QFqwou9NdchDX62iy55qGRb0YuK9vIEx5bYFkuv9plSdfQeYVDl17STdHeW12_CmUVi426gnLr1CD94SdUqjgUSuxuoJdQqfIn]
- What is the mechanism of Nitrofurantoin? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEGAJIc955xeHMsAxrRJzgY6GYQgUDyOCQZ7Z1R_K-ZcLwloShTrWbHZwFvzY6MfC5qz2DPHRsvuclksxdDvVb2c56GQnYl1UFsj5iYF4QPDOr88BTDvY4SAqFPKG6_VfoTOz8WrPvbFP4CuEEGRYxRp8yPCBIruEGWpRvv0tCfLYFm973AA==]
- What is the mechanism of Metronidazole? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMa6-4RyRt0CTVzxawlk3kKLRC0YaI85ol93hcVHjJvcHhy4Gkcpb8Buu9hTHYGC_x4HORdpb0IMqBSWNLNDS_nCQbrGpbvgaiXUxtrxG13_dhSsglMioapLQ42Y-942zFjLEb2xSb1iIsq92DaVynl2rbQI6csk4Q0IpWEPcIrlW4LLoP]
- Nifurtimox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBIfy4H3WN9HRXRdH_jv46DUTgtOoK_-hhyd1OTq52eSP7szReN7rT1vpM-fyR8Zmt2g5mGLydMMNljyHm2HC2Pi90cHdVMvt8WRCSGV3p_7IYLhqZ5VXuG8YpEz2pHUtaAyfWLsZ1PRTQh6CcZw==]
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-2oNphNfH4WUiPmmBIx4lQSGPrsJmnL8q0b9Z5onA5q_G8yhddKwtR9Jzaj1zbBERe4fyWU-IyeplRv22YROhJl5_dn2B9c2Yf6s_6DbSc4gzsISYZ4sji0hg30sUVRE4fA==]
- Pharmacology of Tinidazole Tindamax ; Mechanism of action, Uses, Function, Side effects, Brand names - YouTube. [URL: https://www.youtube.
- Nitrofurantoin: MedlinePlus Drug Information. [URL: https://medlineplus.gov/druginfo/meds/a682722.html]
- Tinidazole | C8H13N3O4S | CID 5479 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5479]
- Tinidazole Monograph for Professionals - Drugs.com. [URL: https://www.drugs.com/monograph/tinidazole.html]
- Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/22533]
- Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3004562/]
- Metronidazole - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539721/]
- Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6253406/]
- Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2041762/]
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. [URL: https://svedbergopen.com/index.php/ajps/article/view/155]
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. [URL: https://www.scielo.br/j/jbchs/a/m53Y87qYcMvV887M5T5hP9C/?lang=en]
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9101235/]
- The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8124967/]
- A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase | Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.01150-10]
- Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00147]
- Nitro-Group-Containing Drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30295477/]
- Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase | Antimicrobial Agents and Chemotherapy - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/AAC.01599-11]
- The Role of Nitroreductases in Resistance to Nitroimidazoles - Bangor University. [URL: https://research.bangor.ac.uk/portal/en/researchoutputs/the-role-of-nitroreductases-in-resistance-to-nitroimidazoles(634b071a-2834-406c-8515-53472013f993).html]
- (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. [URL: https://www.researchgate.
- Targeted Antibacterial Activity Guided by Bacteria-Specific Nitroreductase Catalytic Activation to Produce Ciprofloxacin | Bioconjugate Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00806]
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912071/]
- A cell-based assay for nitroreductase activity. A library of candidate... - ResearchGate. [URL: https://www.researchgate.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4705531/]
- Nitroreductase Assay Kit (Luminometric) (ab324120) - Abcam. [URL: https://www.abcam.com/nitroreductase-assay-kit-luminometric-ab324120.html]
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [URL: https://www.mdpi.com/1424-8247/13/11/399]
- Application Notes and Protocols for Detecting Nitroreductase Activity using 6-Nitro-2H-1-benzopyran-2-one - Benchchem. [URL: https://www.benchchem.
- Reactive nitrogen species - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reactive_nitrogen_species]
- Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5733433/]
Sources
- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 11. Nitrofurantoin: MedlinePlus Drug Information [medlineplus.gov]
- 12. nbinno.com [nbinno.com]
- 13. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 14. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pediatriconcall.com [pediatriconcall.com]
- 16. Tinidazole Monograph for Professionals - Drugs.com [drugs.com]
- 17. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 20. pediatriconcall.com [pediatriconcall.com]
- 21. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 23. Nifurtimox - Wikipedia [en.wikipedia.org]
- 24. Nifurtimox Monograph for Professionals - Drugs.com [drugs.com]
- 25. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 26. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
Introduction
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is a key pharmaceutical intermediate, notably utilized in the synthesis of Vorapaxar Sulfate, a significant cardiovascular agent.[1][2] The reliable and reproducible synthesis of this molecule is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of plausible synthetic protocols for obtaining this target molecule, focusing on the underlying chemical principles, potential challenges to reproducibility, and providing detailed experimental methodologies. The objective is to equip researchers and drug development professionals with the critical knowledge to select and optimize a synthetic route that is both efficient and robust.
Two primary retrosynthetic strategies will be evaluated: a linear approach culminating in a Knoevenagel condensation, and a convergent approach centered around a Diels-Alder reaction. These will be compared against other potential, albeit less common, synthetic strategies.
Proposed Synthetic Strategies: A Retrosynthetic Analysis
The structure of this compound presents two key fragments for disconnection: the acrylic acid moiety and the nitrocyclohexene ring. This allows for two logical retrosynthetic pathways as illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
Protocol 1: The Knoevenagel Condensation Approach
This strategy involves the initial synthesis of the 5-nitrocyclohex-1-ene-1-carbaldehyde core, followed by the formation of the acrylic acid side chain via a Knoevenagel condensation. This is a classic and reliable method for forming α,β-unsaturated acids.[3][4]
Step 1A: Synthesis of 5-Nitrocyclohex-1-ene-1-carbaldehyde (Precursor)
The aldehyde precursor is best synthesized via a Diels-Alder reaction between a suitable diene and dienophile. A logical choice is the [4+2] cycloaddition of 1,3-butadiene and 3-nitroacrolein. The nitro group on the dienophile activates it for the reaction.[5][6]
Experimental Protocol:
-
Reaction Setup: To a high-pressure reaction vessel, add 3-nitroacrolein (1.0 eq) dissolved in toluene.
-
Diene Addition: Cool the vessel to -10 °C and condense 1,3-butadiene (1.5 eq) into the solution.
-
Reaction: Seal the vessel and heat to 100 °C for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully vent any excess butadiene. Concentrate the reaction mixture in vacuo. Purify the resulting crude product by flash chromatography on silica gel to yield 5-nitrocyclohex-1-ene-1-carbaldehyde.
Step 1B: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (the aldehyde), followed by dehydration.[3] The Doebner modification, which uses pyridine as a solvent and catalyst, is particularly effective as it also facilitates decarboxylation of the intermediate.[3][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 5-nitrocyclohex-1-ene-1-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (around 115 °C) for 4-6 hours. The reaction progress can be monitored by the evolution of CO2 and TLC analysis.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Caption: Workflow for the Knoevenagel Condensation approach.
Scientific Integrity and Reproducibility Analysis (Protocol 1)
-
Expertise & Experience: The choice of pyridine and a catalytic amount of piperidine in the Knoevenagel-Doebner modification is crucial.[7][8] Pyridine acts as both a basic catalyst and a solvent that promotes the decarboxylation of the intermediate, while piperidine is a more effective base for the initial condensation.[4][8] This combination generally provides good yields and high selectivity for the (E)-isomer with α,β-unsaturated acids.[9]
-
Trustworthiness: A key factor for reproducibility is the purity of the starting aldehyde. Any impurities from the Diels-Alder step could lead to side products. The Knoevenagel condensation itself can be prone to side reactions like the self-condensation of the aldehyde or Michael addition of malonic acid to the product, especially with strong bases or prolonged reaction times.[10] Careful monitoring by TLC is essential to quench the reaction upon completion.
-
Authoritative Grounding: The Diels-Alder reaction is a well-established, concerted [4+2] cycloaddition that provides excellent control over the formation of six-membered rings.[5][6] The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[3]
Protocol 2: The Convergent Diels-Alder Approach
This strategy involves forming the nitrocyclohexene ring in the final step by reacting 1,3-butadiene with a dienophile that already contains the complete acrylic acid side chain. This is a more convergent approach.
Step 2A: Synthesis of a Suitable Dienophile
A potential dienophile is (E)-5-nitro-2-oxopent-3-enoic acid, which can be synthesized from commercially available starting materials. This multi-step synthesis adds to the overall length of the process.
Step 2B: Diels-Alder Reaction
The core of this protocol is the cycloaddition of 1,3-butadiene with the synthesized dienophile. The nitro group on the dienophile is a strong electron-withdrawing group, which activates it for the Diels-Alder reaction.[6][11]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, dissolve the dienophile (e.g., (E)-5-nitro-2-oxopent-3-enoic acid) (1.0 eq) in a suitable solvent like benzene or toluene.
-
Diene Addition: Add an excess of 1,3-butadiene (2.0-3.0 eq).
-
Reaction: Heat the mixture to 80-110 °C for 24-48 hours. The reaction can be accelerated by using a Lewis acid catalyst (e.g., Me2AlCl) at lower temperatures, which can also enhance stereoselectivity.[12]
-
Work-up and Purification: After cooling, evaporate the solvent and excess diene. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Caption: Workflow for the convergent Diels-Alder approach.
Scientific Integrity and Reproducibility Analysis (Protocol 2)
-
Expertise & Experience: The success of this route heavily depends on the stability and reactivity of the dienophile. Nitroalkenes are excellent dienophiles, but can also be prone to polymerization or decomposition at the high temperatures often required for Diels-Alder reactions.[11] The use of a Lewis acid catalyst could allow for milder reaction conditions, potentially improving the yield and reproducibility.[12]
-
Trustworthiness: Reproducibility may be challenged by the multi-step synthesis of the dienophile, where yields and purity can vary. During the Diels-Alder reaction, controlling the endo/exo selectivity can be an issue, although the endo product is often kinetically favored.[6] The stereochemistry of the acrylic acid double bond must be established prior to the cycloaddition and be stable to the reaction conditions.
-
Authoritative Grounding: The Diels-Alder reaction of nitroalkenes is a known and effective method for synthesizing nitro-substituted cyclohexenes.[2][13][14] The reaction proceeds via a concerted mechanism, which generally leads to high stereospecificity.[5]
Alternative Synthetic Approaches
While the Knoevenagel and Diels-Alder routes are the most plausible, other established reactions could be adapted:
-
Wittig/Horner-Wadsworth-Emmons (HWE) Reaction: This would be an alternative to the Knoevenagel condensation in Protocol 1. The aldehyde precursor could be reacted with a phosphonium ylide (Wittig) or a phosphonate carbanion (HWE) to form the acrylic acid double bond.[15][16] The HWE reaction, in particular, is known to strongly favor the formation of the (E)-alkene, which would be beneficial for stereochemical control.[16] Stabilized ylides used in these reactions are often highly selective for the E-isomer.[17]
-
Heck Reaction: A Heck reaction could potentially form the acrylic acid moiety by coupling a vinyl halide-substituted nitrocyclohexene with acrylic acid.[18][19] This palladium-catalyzed reaction is a powerful tool for C-C bond formation but would require the synthesis of a specific vinyl halide precursor.[20][21]
Quantitative and Qualitative Comparison of Protocols
| Feature | Protocol 1 (Knoevenagel) | Protocol 2 (Diels-Alder) |
| Number of Steps | 2 main steps (linear) | 1 main step + multi-step precursor synthesis (convergent) |
| Plausible Overall Yield | Moderate to Good | Potentially Lower (due to dienophile synthesis) |
| Scalability | Good; Knoevenagel reactions are generally scalable. | Moderate; High-pressure/high-temperature reactions can be challenging to scale. |
| Stereochemical Control | Good; Knoevenagel-Doebner favors the (E)-isomer.[9] | Excellent; Stereochemistry is set in the dienophile and retained. |
| Key Reproducibility Challenges | Purity of aldehyde precursor; minimizing side reactions in the condensation.[10] | Synthesis and stability of the complex dienophile; controlling endo/exo selectivity. |
| Purification | Recrystallization is often effective. | Chromatographic purification is likely necessary. |
| Safety Considerations | Use of pyridine (toxic, flammable); high-pressure vessel for the first step. | Use of flammable solvents at high temperatures; potential for runaway polymerization. |
Conclusion and Recommendation
Both proposed synthetic routes are chemically sound and leverage well-established, powerful reactions in organic synthesis.
Protocol 1, the Knoevenagel Condensation approach, is recommended as the more robust and reproducible method for the synthesis of this compound. This recommendation is based on its more linear and predictable nature. The two key reactions, a Diels-Alder cycloaddition and a Knoevenagel-Doebner condensation, are both high-yielding and well-understood transformations. While side reactions are possible, they can be minimized with careful control of reaction conditions and monitoring. The purification of the final product via recrystallization is also a significant advantage for scalability and reproducibility.
Protocol 2, the convergent Diels-Alder approach, while elegant, presents significant practical challenges. The multi-step synthesis and potential instability of the required dienophile introduce more variables and potential points of failure, which could negatively impact overall yield and reproducibility.
For researchers in a drug development setting, the reliability and scalability of Protocol 1 make it the superior choice for producing consistent, high-purity batches of this critical pharmaceutical intermediate.
References
-
Pd-Catalyzed Synthesis of Vinyl Arenes From Aryl Halides and Acrylic Acid. (2019). PubMed. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Heck Reaction—State of the Art. (2018). MDPI. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
The condensation of aldehydes with malonic acid. (1938). Indian Academy of Sciences. [Link]
-
This compound (CAS No: 899809-64-4). Apicule. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wittig Reaction - Common Conditions. Organic-Reaction.com. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. (2022). National Center for Biotechnology Information. [Link]
-
Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halide. (2017). OSTI.GOV. [Link]
-
Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. (2021). National Center for Biotechnology Information. [Link]
-
Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. (2007). PubMed. [Link]
-
Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. (2010). National Center for Biotechnology Information. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016). Science and Education Publishing. [Link]
-
Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. (2019). PubMed. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
MC-SCF study of the Diels-Alder reaction between ethylene and butadiene. (1987). ACS Publications. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Royal Society of Chemistry. [Link]
-
Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. (2023). MDPI. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. (2018). MDPI. [Link]
-
Enantio- and periselective nitroalkene Diels–Alder reaction. (2018). Royal Society of Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enantio- and periselective nitroalkene Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pd-Catalyzed Synthesis of Vinyl Arenes from Aryl Halides and Acrylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
This document provides essential safety protocols and logistical information for the handling of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid (CAS No. 899809-64-4). Given the limited specific toxicological data for this compound, the following guidelines are synthesized from its known GHS classifications and the established best practices for handling structurally related nitroalkenes and acrylic acid derivatives.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[2] A thorough risk assessment must be conducted before any experimental work, considering the quantities used and the nature of the procedure.[1]
GHS Classification: [2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
The molecule's structure combines the hazards of a nitroalkene and an acrylic acid. Nitroalkenes are known to be toxic and irritant, while acrylic acid and its derivatives can cause severe skin burns and eye damage.[1][4] Therefore, a conservative approach to handling is imperative.
Table 1: Hazard Summary and Inferred Risks
| Hazard Class | GHS Classification | Key Hazards | Inferred Risks from Structural Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | Harmful if swallowed, in contact with skin, or if inhaled based on structural alerts.[4][5] | Aromatic nitro compounds can have systemic effects.[1] Acrylic acid is harmful if swallowed, in contact with skin, or inhaled.[4][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] | Acrylic acid causes severe skin burns.[4] Prolonged contact may lead to burns. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] | Acrylic acid causes serious eye damage.[4] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[2] | Inhalation of vapors may cause coughing, wheezing, and shortness of breath.[1] |
| Reactivity | Not Classified | Incompatible with strong oxidizing agents and strong bases.[1] | Acrylic acid can polymerize explosively when heated.[6] |
| Carcinogenicity | Not Classified | Some nitroalkenes are suspected to be carcinogenic.[1] | Limited evidence of a carcinogenic effect for some acrylic acids.[7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls, is critical.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate ventilation in the laboratory.[9]
-
Emergency Stations: Easily accessible and operational emergency eyewash stations and safety showers are mandatory.[10][11]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is required for handling this compound.[8]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[3] | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | Flame-resistant lab coat, kept fastened. A chemical-resistant apron should be worn over the lab coat.[8] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be performed in a fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] | Prevents respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Meticulous planning and execution are essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: General Handling Workflow.
Detailed Steps:
-
Preparation:
-
Weighing and Transfer:
-
During the Experiment:
-
Post-Experiment:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Workflow.
Disposal Guidelines:
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous waste.[8]
-
Incompatible Waste: Do not mix waste containing this compound with strong oxidizing agents, bases, or other incompatible materials.[13] Nitric acid waste, for example, should never be mixed with organic solvents.[14]
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[12]
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem. (n.d.).
- Personal protective equipment for working with nitrovinyl compounds - Benchchem. (n.d.).
- This compound - AK Scientific, Inc. (n.d.).
- Navigating the Uncharted Territory of 4-Nitrocyclohex-1-ene: A Technical Guide to Safety and Handling - Benchchem. (n.d.).
- nitro razredčilo - Chemius. (n.d.).
- Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide - Benchchem. (n.d.).
- Nitrobenzene - HAZARD SUMMARY. (n.d.).
- Acrylic acid - Penta chemicals. (2025, April 7).
- Safety Data Sheet Acrylic Acid - Redox. (2021, August 18).
- BLDpharm. (n.d.). 899809-64-4|this compound.
- Nitration reaction safety - YouTube. (2024, June 7).
- Santa Cruz Biotechnology. (n.d.). Acrylic acid Safety Data Sheet.
- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
- Fisher Scientific. (2022, August 23). SAFETY DATA SHEET: Acrylic acid, stabilized.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. 899809-64-4|this compound|BLD Pharm [bldpharm.com]
- 6. redox.com [redox.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mobile [my.chemius.net]
- 10. nj.gov [nj.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. calpaclab.com [calpaclab.com]
- 14. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
